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4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline Documentation Hub

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  • Product: 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline
  • CAS: 1305322-90-0

Core Science & Biosynthesis

Foundational

Synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline: An In-Depth Technical Guide

Abstract Introduction and Strategic Overview 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a highly functionalized aniline derivative. Its utility in medicinal chemistry often stems from the strategic placement of i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Strategic Overview

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a highly functionalized aniline derivative. Its utility in medicinal chemistry often stems from the strategic placement of its substituents, which allows for diverse downstream modifications. The bromo group serves as a handle for cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the N-tert-butyl and propoxy groups modulate the molecule's steric and electronic properties, as well as its lipophilicity.

The synthetic strategy detailed herein is a linear sequence commencing with the commercially available 3-amino-4-bromophenol. The pathway involves protection of the amine, etherification of the phenol, deprotection, N-alkylation, and a final regioselective nitration. This approach is designed to control the introduction of each functional group and manage the regiochemical outcomes of the aromatic substitutions.

The Synthetic Pathway: A Mechanistic Rationale

The overall synthetic route is depicted below. The choice of this pathway is dictated by the directing effects of the substituents and the need to avoid undesirable side reactions.

Synthetic_Pathway cluster_0 Synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline A 3-Amino-4-bromophenol B N-(4-Bromo-3-hydroxyphenyl)acetamide A->B Step 1: N-Acetylation (Protection) C N-(4-Bromo-3-propoxyphenyl)acetamide B->C Step 2: O-Propylation (Williamson Ether Synthesis) D 4-Bromo-3-propoxyaniline C->D Step 3: Deacetylation (Deprotection) E 4-Bromo-N-(tert-butyl)-3-propoxyaniline D->E Step 4: N-tert-Butylation F 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline E->F Step 5: Regioselective Nitration

Figure 1: Proposed synthetic pathway for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Detailed Experimental Protocols and Mechanistic Discussion

Step 1: N-Acetylation of 3-Amino-4-bromophenol (Protection)

Objective: To protect the nucleophilic amino group as an acetamide to prevent it from reacting in the subsequent O-alkylation step. The acetyl group is a good choice as it is stable under the basic conditions of the Williamson ether synthesis and can be readily removed later.

Protocol:

  • To a stirred solution of 3-amino-4-bromophenol (1.0 eq) in glacial acetic acid (5 mL per gram of aminophenol) at room temperature, add acetic anhydride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water (50 mL per gram of starting material) with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product, N-(4-bromo-3-hydroxyphenyl)acetamide, under vacuum.

Discussion: The lone pair of electrons on the nitrogen of the amino group is more nucleophilic than the lone pairs on the oxygen of the hydroxyl group, leading to preferential N-acylation. The acetyl group moderates the activating effect of the amino group and directs subsequent electrophilic substitutions to the ortho and para positions relative to the nitrogen.

Step 2: O-Propylation of N-(4-Bromo-3-hydroxyphenyl)acetamide

Objective: To introduce the propoxy group via a Williamson ether synthesis.

Protocol:

  • To a solution of N-(4-bromo-3-hydroxyphenyl)acetamide (1.0 eq) in acetone (10 mL per gram) is added anhydrous potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 1-Bromopropane (1.2 eq) is added, and the reaction mixture is heated to reflux for 16-24 hours, monitoring by TLC.

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude N-(4-bromo-3-propoxyphenyl)acetamide.

  • The crude product can be purified by recrystallization from ethanol/water.

Discussion: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction.

Step 3: Deacetylation of N-(4-Bromo-3-propoxyphenyl)acetamide (Deprotection)

Objective: To remove the acetyl protecting group to regenerate the free amine for the subsequent N-alkylation.

Protocol:

  • A suspension of N-(4-bromo-3-propoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol (5 mL per gram) and concentrated hydrochloric acid (5 mL per gram) is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is cooled to room temperature and then poured into ice-water.

  • The solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL per gram).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-bromo-3-propoxyaniline.

Discussion: Acid-catalyzed hydrolysis of the amide bond regenerates the free aniline. This is a standard and effective method for deprotection of acetamides.

Step 4: N-tert-Butylation of 4-Bromo-3-propoxyaniline

Objective: To introduce the sterically demanding tert-butyl group onto the nitrogen atom.

Protocol:

  • To a solution of 4-bromo-3-propoxyaniline (1.0 eq) in a suitable solvent such as toluene (10 mL per gram), add tert-butanol (3.0 eq).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15 (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC. The reaction may require an extended period (24-48 hours).

  • Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 4-bromo-N-(tert-butyl)-3-propoxyaniline, is purified by column chromatography on silica gel.

Discussion: This reaction proceeds via the formation of a tert-butyl cation from tert-butanol under acidic conditions. The aniline then acts as a nucleophile, attacking the carbocation. The steric hindrance of the tert-butyl group and the substituted aniline can make this reaction challenging, often requiring forcing conditions.

Step 5: Regioselective Nitration of 4-Bromo-N-(tert-butyl)-3-propoxyaniline

Objective: To introduce a nitro group regioselectively at the C2 position.

Protocol:

Experimental_Workflow cluster_1 Nitration Protocol Start Dissolve Substrate in Acetic Anhydride Cool Cool to 0°C (Ice Bath) Start->Cool Add_Nitrating_Agent Slowly Add Fuming Nitric Acid Cool->Add_Nitrating_Agent React Stir at 0°C for 1-2 hours Add_Nitrating_Agent->React Quench Pour onto Crushed Ice React->Quench Neutralize Neutralize with Sodium Bicarbonate Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify by Column Chromatography Extract->Purify

Figure 2: A representative experimental workflow for the nitration step.

  • Dissolve 4-bromo-N-(tert-butyl)-3-propoxyaniline (1.0 eq) in acetic anhydride (5 mL per gram) and cool the solution to 0°C in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL per gram).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Discussion of Regioselectivity: The directing effects of the existing substituents determine the position of nitration.[1][2][3][4][5]

  • N-(tert-butyl)amino group: A strongly activating, ortho, para-directing group.

  • Propoxy group: A strongly activating, ortho, para-directing group.

  • Bromo group: A deactivating, ortho, para-directing group.

The position ortho to the powerful N-(tert-butyl)amino group (C2) is highly activated. The position para to the N-(tert-butyl)amino group is blocked by the bromo substituent. The propoxy group also activates its ortho positions (C2 and C4), with C4 being blocked by bromine. The C2 position is therefore activated by both the amino and propoxy groups, making it the most likely site for electrophilic attack by the nitronium ion (NO₂⁺). The steric bulk of the tert-butyl group may slightly disfavor the ortho position, but the strong electronic activation is expected to overcome this effect.

Data Summary

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Purification Method
N-(4-Bromo-3-hydroxyphenyl)acetamideC₈H₈BrNO₂230.06Precipitation/Filtration
N-(4-Bromo-3-propoxyphenyl)acetamideC₁₁H₁₄BrNO₂288.14Recrystallization
4-Bromo-3-propoxyanilineC₉H₁₂BrNO230.10Extraction
4-Bromo-N-(tert-butyl)-3-propoxyanilineC₁₃H₂₀BrNO286.21Column Chromatography
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline C₁₃H₁₉BrN₂O₃ 331.21 Column Chromatography

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, including the regiochemistry of the substituents on the aromatic ring.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the synthesized molecules.[8]

  • Melting Point: A sharp melting point is indicative of high purity for solid compounds.

  • Thin-Layer Chromatography (TLC): TLC should be used to monitor the progress of each reaction and to assess the purity of the isolated products.

Conclusion

This technical guide outlines a logical and well-supported synthetic route to 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. By employing a strategic sequence of protection, functionalization, and deprotection, followed by a regioselective nitration, the target molecule can be obtained in a controlled manner. The principles of physical organic chemistry, particularly the directing effects of substituents in electrophilic aromatic substitution, are central to the success of this synthesis. The provided protocols are based on established chemical literature for analogous transformations and offer a solid foundation for the practical execution of this synthesis in a laboratory setting.

References

  • CN102060717A - The synthetic method of 3-amino-4-bromophenol.
  • CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

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Exploratory

An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a substituted nitroaniline that holds significant potential as a building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a substituted nitroaniline that holds significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bulky tert-butyl group, a bromine atom, a nitro group, and a propoxy chain, offers a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, its physicochemical properties, and its potential applications, with a particular focus on its relevance in the development of hypoxia-activated prodrugs.

Chemical Identity and Structure

CAS Number: 1305322-90-0[1][2][3]

Molecular Formula: C₁₃H₁₉BrN₂O₃

Molecular Weight: 347.21 g/mol

The structure of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is characterized by a benzene ring with five substituents. The relative positions of these groups are crucial for the molecule's reactivity and potential biological activity.

Figure 1: Chemical structure of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Physicochemical Properties

PropertyValueSource
CAS Number 1305322-90-0[1][2][3]
Molecular Formula C₁₃H₁₉BrN₂O₃
Molecular Weight 347.21 g/mol
Appearance Likely a solid at room temperatureInferred from similar structures
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.Inferred from similar structures

Proposed Synthesis

A specific, peer-reviewed synthesis for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline has not been published. However, a plausible and logical synthetic route can be designed based on established organic chemistry principles, starting from a commercially available precursor. The proposed multi-step synthesis is outlined below.

G cluster_0 Alternative Route A 1. Nitration (HNO₃, H₂SO₄) Step1 Intermediate 1: 4-Bromo-2,6-dinitroaniline B 2. Bromination (Br₂, Acetic Acid) C 3. Propoxylation (n-propyl bromide, K₂CO₃) D 4. Reduction of Nitro Group (Fe, HCl or H₂, Pd/C) E 5. N-tert-butylation (tert-butyl bromide, base) Start 4-Bromo-2-nitroaniline Step2 Intermediate 2: 4-Bromo-5-propoxy-2-nitroaniline Step3 Intermediate 3: 4-Bromo-5-propoxy-benzene-1,2-diamine Target Target Molecule: 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline Start_alt 2-Bromo-5-propoxyaniline F 1. N-tert-butylation (tert-butyl bromide, base) Start_alt->F Step_alt_1 Intermediate A: 2-Bromo-N-(tert-butyl)-5-propoxyaniline F->Step_alt_1 G 2. Nitration (HNO₃, H₂SO₄) G->Target Step_alt_1->G

Figure 2: Conceptual synthetic workflow. A more detailed, plausible route is described below.

A more chemically sound approach would start from a different precursor to control the regioselectivity of the substitutions. A plausible route is as follows:

  • Starting Material: 4-Amino-2-bromophenol.

  • Propoxylation: The hydroxyl group is more nucleophilic than the amine, allowing for selective O-alkylation. Reaction with n-propyl bromide in the presence of a mild base like potassium carbonate (K₂CO₃) in a solvent such as acetone would yield 4-amino-2-bromo-1-propoxybenzene.

  • N-tert-butylation: The amino group can then be alkylated with tert-butyl bromide. This reaction might require a stronger base and higher temperatures due to the steric hindrance of the tert-butyl group.

  • Nitration: The final step would be the nitration of the resulting N-tert-butyl-4-amino-2-bromo-1-propoxybenzene. The directing effects of the amino and propoxy groups would favor the introduction of the nitro group at the position ortho to the amino group, yielding the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard organic synthesis techniques.

Step 1: Synthesis of 4-amino-2-bromo-1-propoxybenzene

  • To a solution of 4-amino-2-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Add n-propyl bromide (1.2 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-tert-butyl-4-amino-2-bromo-1-propoxybenzene

  • Dissolve the product from Step 1 (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.

  • After the evolution of hydrogen gas ceases, add tert-butyl bromide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

  • Dissolve the product from Step 2 (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Potential Applications in Drug Development

Substituted nitroanilines are valuable scaffolds in medicinal chemistry. The presence of the nitro group in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is particularly significant.

Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[4][5][6][7] This hypoxic environment is a target for selective cancer therapies. Nitroaromatic compounds can be selectively reduced in hypoxic conditions by endogenous reductase enzymes to form cytotoxic species.[4][6][7][8] This makes them ideal candidates for hypoxia-activated prodrugs (HAPs).[4][5][6][7][8]

The reduction of the nitro group proceeds through several intermediates, including the nitro radical anion, nitroso, and hydroxylamine species, which are often more toxic than the parent compound.[4][7] 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline could serve as a "trigger" component in a HAP, where upon reduction, it either becomes cytotoxic itself or releases a tethered cytotoxic "effector" molecule.

Prodrug Nitroaromatic Prodrug (e.g., 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline derivative) HypoxicCell Hypoxic Tumor Cell (Low O₂) Prodrug->HypoxicCell Reduction Reduction of Nitro Group Prodrug->Reduction  Nitroreductases Reductases Nitroreductase Enzymes Cytotoxic Cytotoxic Species (e.g., hydroxylamine, released effector) Reduction->Cytotoxic CellDeath Selective Cell Death Cytotoxic->CellDeath

Figure 3: Mechanism of action for a nitroaromatic hypoxia-activated prodrug.

Building Block for Bioactive Molecules

Beyond HAPs, this compound can be a versatile intermediate for synthesizing a range of other potential therapeutic agents. The bromine atom can be functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. The nitro group can be reduced to an amine, which can then be derivatized to form amides, sulfonamides, or other functional groups common in drug molecules.[9][10][11]

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is not widely available. However, based on the known hazards of structurally similar compounds like 4-bromo-2-nitroaniline and other nitroaromatic compounds, the following precautions should be taken.[12][13][14][15]

  • Hazard Classification (Predicted):

    • Harmful if swallowed, in contact with skin, or if inhaled.[12][15]

    • Causes skin and serious eye irritation.[12][15]

    • May cause respiratory irritation.[12]

    • Potential for organ damage through prolonged or repeated exposure.[14]

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • First Aid:

    • If inhaled: Move to fresh air. Seek medical attention if you feel unwell.

    • If on skin: Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents and reducing agents.[12]

Spectroscopic Characterization (Predicted)

While actual spectra are not publicly available, the following are the expected key signals in various spectroscopic analyses based on the molecule's structure.

  • ¹H NMR:

    • A singlet for the N-H proton.

    • A singlet for the nine equivalent protons of the tert-butyl group.

    • A triplet for the methyl protons of the propoxy group.

    • A sextet for the central methylene protons of the propoxy group.

    • A triplet for the methylene protons attached to the oxygen of the propoxy group.

    • Two singlets in the aromatic region for the two non-equivalent aromatic protons.

  • ¹³C NMR:

    • Signals for the three distinct carbons of the tert-butyl group.

    • Signals for the three distinct carbons of the propoxy group.

    • Signals for the six distinct carbons of the aromatic ring, with characteristic shifts influenced by the attached functional groups.

  • IR Spectroscopy:

    • N-H stretching vibrations.

    • C-H stretching vibrations (aromatic and aliphatic).

    • Asymmetric and symmetric N=O stretching vibrations for the nitro group.

    • C-N and C-O stretching vibrations.

    • C-Br stretching vibration.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

    • Fragmentation patterns corresponding to the loss of the tert-butyl group, the propoxy group, and the nitro group.

Conclusion

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a chemical entity with considerable potential for application in drug discovery and development. Its structure is particularly amenable to its use as a scaffold for hypoxia-activated prodrugs, a promising strategy in oncology. While detailed experimental data on this specific molecule is scarce, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of this and related molecules is warranted to fully explore their therapeutic potential.

References

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Foundational

Whitepaper: Elucidating the Potential Mechanism of Action of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline as a Hypoxia-Activated Prodrug

Abstract: The compound 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a novel chemical entity for which no biological activity or mechanism of action has been described in the public domain. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a novel chemical entity for which no biological activity or mechanism of action has been described in the public domain. Its structure, featuring a nitroaromatic ring, suggests a plausible, albeit hypothetical, role as a hypoxia-activated prodrug. This guide outlines a comprehensive research program to investigate this hypothesis, from initial phenotypic screening to target validation and downstream pathway analysis. We present a logical, self-validating experimental workflow designed for researchers in drug development and chemical biology, providing detailed protocols and the scientific rationale behind each step.

Introduction: The Therapeutic Potential of Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen concentration, or hypoxia, due to their rapid growth outstripping their blood supply.[1] This hypoxic environment is a hallmark of many cancers and is associated with resistance to conventional therapies, including radiation and chemotherapy. However, the unique biochemistry of hypoxic cells, particularly the upregulation of nitroreductase enzymes, presents a therapeutic opportunity.[2]

Hypoxia-activated prodrugs (HAPs) are inactive compounds that are selectively reduced and activated under low-oxygen conditions.[1] The nitroaromatic functional group is a key pharmacophore in many HAPs.[1][3] Endogenous or engineered nitroreductases can reduce the nitro group, leading to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can induce DNA damage and cell death.[1][3]

The molecule 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (henceforth referred to as Cmpd-X) possesses a 2-nitroaniline scaffold. While its biological effects are unknown, the presence of the nitro group makes it a candidate for investigation as a HAP. This document provides a technical guide for a systematic and rigorous investigation into this potential mechanism of action.

A Proposed Model: Cmpd-X as a Bio-reductive Agent

We hypothesize that Cmpd-X is a prodrug that undergoes selective activation in hypoxic tumor cells. The proposed mechanism is illustrated below:

G cluster_0 Normoxic Cell (High O2) cluster_1 Hypoxic Cell (Low O2) Cmpd-X_norm Cmpd-X (Inactive Prodrug) Reductase_norm One-Electron Reductases (e.g., CYPOR) Cmpd-X_norm->Reductase_norm Reduction Nitro_Radical_norm Nitro Radical Anion Reductase_norm->Nitro_Radical_norm Nitro_Radical_norm->Cmpd-X_norm Re-oxidation (Futility Cycle) Superoxide O2•- Nitro_Radical_norm->Superoxide e- transfer O2_norm O2 O2_norm->Superoxide Cmpd-X_hyp Cmpd-X (Inactive Prodrug) Reductase_hyp Two-Electron Nitroreductases (e.g., NQO1, AKR1C3) Cmpd-X_hyp->Reductase_hyp Reduction Reactive_Species Reactive Intermediates (Nitroso, Hydroxylamine) Reductase_hyp->Reactive_Species Cytotoxicity DNA Adducts, Protein Damage, Cell Death Reactive_Species->Cytotoxicity

Caption: Hypothesized mechanism of hypoxia-selective activation of Cmpd-X.

Under normal oxygen (normoxic) conditions, Cmpd-X may be reduced by one-electron reductases. However, the resulting nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen in a "futile cycle," preventing the formation of cytotoxic species. In contrast, under hypoxic conditions, two-electron reductases can fully reduce the nitro group to generate reactive nitrogen species, leading to targeted cell killing.

Experimental Workflow for Mechanism of Action Elucidation

A multi-stage approach is required to test this hypothesis. The workflow is designed to first establish a hypoxia-selective phenotype and then systematically identify the molecular machinery and cellular consequences of Cmpd-X activation.

G cluster_stage1 Stage 1: Phenotypic Screening cluster_stage2 Stage 2: Target Identification & Validation cluster_stage3 Stage 3: Downstream Cellular Effects cluster_stage4 Stage 4: In Vivo Validation A Cytotoxicity Assays (Normoxia vs. Hypoxia) B Cell Line Panel Screening (Varying Reductase Expression) A->B C Nitroreductase Overexpression/ Knockdown Studies B->C D In Vitro Reductase Assays (Recombinant Enzymes + Cmpd-X) C->D E Metabolite Identification (LC-MS) (Detect Reduced Intermediates) D->E F DNA Damage Assays (γH2AX, Comet Assay) E->F G Cell Cycle Analysis F->G H Apoptosis Assays (Caspase-3/7, Annexin V) G->H I Xenograft Tumor Models H->I J Pharmacokinetics & Biomarker Analysis (e.g., Pimonidazole Staining) I->J

Caption: Four-stage experimental workflow for MoA elucidation.

Detailed Experimental Protocols

Stage 1: Phenotypic Screening

4.1. Protocol: Hypoxia-Selective Cytotoxicity Assay

Causality: This initial experiment is critical to determine if Cmpd-X exhibits greater potency under low-oxygen conditions, the foundational observation for our hypothesis. A standard colorimetric viability assay like MTT or a fluorescence-based assay like CellTiter-Glo® is suitable.

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HCT116, A549) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Cmpd-X in culture medium. Add the compound dilutions to the plates. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Normoxic Plate: Place one plate in a standard cell culture incubator (37°C, 5% CO₂, 21% O₂).

    • Hypoxic Plate: Place the duplicate plate in a specialized hypoxia chamber or incubator (37°C, 5% CO₂, <1% O₂).

  • Assay Duration: Incubate both plates for 72 hours.

  • Viability Measurement: After incubation, add the viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions. Read the absorbance or luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the dose-response curves for normoxic and hypoxic conditions and calculate the IC₅₀ values for each.

Data Presentation:

CompoundConditionIC₅₀ (µM)Hypoxic Cytotoxicity Ratio (HCR)
Cmpd-XNormoxia (21% O₂)ValueIC₅₀ (Normoxia) / IC₅₀ (Hypoxia)
Cmpd-XHypoxia (<1% O₂)Value
Evofosfamide (Positive Control)Normoxia (21% O₂)Value> 10
Evofosfamide (Positive Control)Hypoxia (<1% O₂)Value

Trustworthiness: The inclusion of a known HAP like Evofosfamide as a positive control validates the experimental setup, ensuring the hypoxia induction is effective and the assay is performing as expected. An HCR significantly greater than 1 for Cmpd-X would provide strong support for the hypothesis.

Stage 2: Target Identification & Validation

4.2. Protocol: Nitroreductase Overexpression Cellular Assay

Causality: If Cmpd-X is activated by nitroreductases, cells engineered to express higher levels of a specific reductase should become more sensitive to the compound, but only under hypoxic conditions. This directly links enzyme activity to the drug's cytotoxic effect.

  • Cell Line Generation: Generate stable cell lines that overexpress a candidate nitroreductase (e.g., human AKR1C3 or bacterial NfsB) and a corresponding empty vector control line. Validate overexpression via Western blot or qPCR.

  • Cytotoxicity Assay: Perform the cytotoxicity assay as described in Protocol 4.1, comparing the IC₅₀ values for the empty vector and the reductase-overexpressing cell lines under both normoxic and hypoxic conditions.

  • Data Analysis: Calculate the IC₅₀ values for all four conditions (Vector-Normoxia, Vector-Hypoxia, OE-Normoxia, OE-Hypoxia).

Expected Outcome: A significant leftward shift in the dose-response curve (lower IC₅₀) for the overexpressing cell line compared to the vector control, specifically under hypoxic conditions, would strongly implicate that enzyme in the activation of Cmpd-X.

4.3. Protocol: In Vitro Metabolite Identification by LC-MS

Causality: This experiment aims to directly detect the products of Cmpd-X reduction. Observing the appearance of the reduced hydroxylamine or amine metabolites in the presence of a reductase and a cofactor (e.g., NADPH) provides direct biochemical evidence of activation.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Recombinant human nitroreductase (e.g., AKR1C3)

    • NADPH (cofactor)

    • Cmpd-X (e.g., 10 µM)

    • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Control Reactions: Prepare controls lacking the enzyme or NADPH to ensure the reaction is enzymatic and cofactor-dependent.

  • Incubation: Incubate the reactions at 37°C. For a time-course experiment, take aliquots at 0, 15, 30, and 60 minutes.

  • Reaction Quench: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the protein. Transfer the supernatant for LC-MS analysis.

  • LC-MS Analysis: Use a high-resolution mass spectrometer to look for the parent Cmpd-X mass and the predicted masses of its reduced metabolites (hydroxylamine: +2 Da from parent; amine: -14 Da from parent).

Stage 3: Downstream Cellular Effects

4.4. Protocol: DNA Damage Detection by γH2AX Immunofluorescence

Causality: Many activated nitroaromatics are electrophilic and cause DNA damage. The phosphorylation of histone H2AX (to form γH2AX) is an early marker of DNA double-strand breaks. This assay connects the hypoxic activation of Cmpd-X to a specific cytotoxic cellular event.

  • Cell Treatment: Grow cells on glass coverslips. Treat with Cmpd-X at its hypoxic IC₅₀ concentration under both normoxic and hypoxic conditions for 24 hours. Include a vehicle control and a positive control for DNA damage (e.g., Etoposide).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA. Incubate with a primary antibody against phospho-Histone H2A.X (Ser139). Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per cell nucleus.

Expected Outcome: A significant increase in γH2AX foci in cells treated with Cmpd-X under hypoxic conditions, but not normoxic conditions, would demonstrate that the compound leads to DNA damage in a hypoxia-dependent manner.

Conclusion and Future Directions

This guide presents a structured and logical framework for investigating the potential mechanism of action of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline as a hypoxia-activated prodrug. The proposed workflow, from initial phenotypic screening to in-depth molecular and cellular analysis, provides a rigorous pathway to validate this hypothesis. Positive results from these studies would establish Cmpd-X as a promising hit compound for further preclinical development as a novel cancer therapeutic, warranting structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as in vivo efficacy studies in xenograft models.

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Exploratory

An In-Depth Technical Guide to 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, a substituted nitroaniline with potential applications in medicinal chemistry and drug discovery, partic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, a substituted nitroaniline with potential applications in medicinal chemistry and drug discovery, particularly as a building block for protein degraders. Due to the limited availability of direct experimental data for this specific compound, this guide presents a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential utility. The methodologies and predictions herein are grounded in established principles of organic chemistry and data from closely related analogues. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their utility stems from their ability to serve as versatile scaffolds for the introduction of various functional groups, enabling the fine-tuning of pharmacological properties.[2] 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a multi-functionalized aniline derivative, incorporating a bromine atom, a sterically demanding tert-butyl group, a nitro group, and a propoxy chain. This unique combination of substituents suggests its potential as a valuable intermediate in the synthesis of complex molecules. Notably, it has been classified by suppliers as a "Protein Degrader Building Block," pointing towards its designed role in the synthesis of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[3][4]

The strategic placement of electron-withdrawing (nitro) and electron-donating (propoxy, N-tert-butyl) groups, along with a reactive handle (bromo group), makes this molecule a subject of interest for creating libraries of compounds for structure-activity relationship (SAR) studies.[5][6] This guide will delineate a proposed synthetic route, predict its spectral characteristics for identification, and explore its potential applications in the burgeoning field of targeted protein degradation.

Proposed Synthesis and Purification

A logical and plausible synthetic route to 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline can be conceptualized through a multi-step process starting from a commercially available precursor. The proposed pathway is designed to control the regioselectivity of the substitutions on the aniline ring.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the final N-tert-butylation is a key disconnection, leading back to the precursor 4-bromo-2-nitro-5-propoxyaniline. This intermediate can be derived from a series of electrophilic aromatic substitutions on a protected aniline core.

G Target 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline Precursor1 4-Bromo-2-nitro-5-propoxyaniline Target->Precursor1 N-tert-butylation Precursor2 3-Propoxyacetanilide Precursor1->Precursor2 Bromination, Nitration, Deprotection Precursor3 3-Propoxyaniline Precursor2->Precursor3 Acetylation Precursor4 3-Aminophenol Precursor3->Precursor4 Propoxylation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol (Proposed)

Step 1: Synthesis of 3-Propoxyaniline

  • Rationale: The initial step involves the Williamson ether synthesis to introduce the propoxy group. Starting with 3-aminophenol is a cost-effective approach.

  • Protocol:

    • To a solution of 3-aminophenol in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).

    • Add 1-bromopropane dropwise to the mixture at room temperature.

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.

    • After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-propoxyaniline.

Step 2: Protection of the Amino Group - Synthesis of 3-Propoxyacetanilide

  • Rationale: The highly activating amino group needs to be protected as an acetamide to control the subsequent electrophilic aromatic substitution reactions and prevent side reactions.[7]

  • Protocol:

    • Dissolve 3-propoxyaniline in a suitable solvent such as dichloromethane or acetic acid.

    • Cool the solution in an ice bath and add acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 3-propoxyacetanilide.

Step 3: Nitration of 3-Propoxyacetanilide

  • Rationale: The acetamido and propoxy groups are ortho, para-directing. The nitro group is expected to add at the position ortho to the propoxy group and para to the acetamido group due to steric hindrance and activating effects.

  • Protocol:

    • Dissolve 3-propoxyacetanilide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

    • Stir the mixture for a specified time, then carefully pour it over crushed ice.

    • The precipitated product, 2-nitro-5-propoxyacetanilide, is collected by filtration, washed with water, and dried.

Step 4: Bromination of 2-Nitro-5-propoxyacetanilide

  • Rationale: The next electrophilic substitution will be directed by the existing groups. The most activated position for bromination is para to the propoxy group and ortho to the acetamido group.

  • Protocol:

    • Dissolve 2-nitro-5-propoxyacetanilide in a suitable solvent like acetic acid.

    • Add a source of bromine, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the mixture.

    • Stir at room temperature until the reaction is complete.

    • Precipitate the product by adding water, then filter, wash, and dry to yield 4-bromo-2-nitro-5-propoxyacetanilide.

Step 5: Deprotection to form 4-Bromo-2-nitro-5-propoxyaniline

  • Rationale: The protecting acetyl group is removed by acid or base hydrolysis to reveal the free amino group.[7]

  • Protocol:

    • Suspend 4-bromo-2-nitro-5-propoxyacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the aniline product.

    • Filter the solid, wash thoroughly with water, and dry to obtain 4-bromo-2-nitro-5-propoxyaniline.

Step 6: N-tert-butylation of 4-Bromo-2-nitro-5-propoxyaniline

  • Rationale: The final step is the introduction of the tert-butyl group onto the nitrogen atom. This can be challenging due to the steric hindrance of the tert-butyl group. A copper-catalyzed method could be effective, as electron-withdrawing groups on the aniline can enhance reaction rates.

  • Protocol:

    • In a reaction vessel, combine 4-bromo-2-nitro-5-propoxyaniline, a copper(II) catalyst (e.g., Cu(OTf)₂), and a tert-butylating agent such as tert-butyl 2,2,2-trichloroacetimidate.

    • Add a suitable solvent like nitromethane.

    • Stir the reaction at room temperature until completion.

    • Purify the reaction mixture using column chromatography to isolate the final product, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Purification

The final compound is expected to be a solid at room temperature. The primary methods for purification would be:

  • Recrystallization: An effective technique for solid anilines, capable of yielding high purity.[8] A suitable solvent system would need to be determined empirically.

  • Column Chromatography: Silica gel chromatography using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) would be suitable for removing impurities from the N-tert-butylation step.[8]

Physicochemical Properties (Predicted)

The physicochemical properties of the target compound are predicted based on its structure and data from similar molecules.[5][9][10]

PropertyPredicted Value
Molecular Formula C₁₃H₁₉BrN₂O₃
Molecular Weight 331.21 g/mol
Appearance Yellow to orange crystalline solid
Solubility Expected to be soluble in common organic solvents (DCM, EtOAc, DMSO, DMF) and poorly soluble in water.
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C.

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted for the structural confirmation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. These predictions are based on established chemical shift ranges and fragmentation patterns for analogous structures.[11][12][13]

G Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Analysis Structural Elucidation NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for spectroscopic characterization.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0s1HAr-H (ortho to -NO₂)The nitro group is strongly deshielding.
~7.0s1HAr-H (ortho to -NHR)The amino and propoxy groups are shielding.
~5.5-6.0br s1HN-H Broad signal due to exchange and coupling.
~4.0t2H-O-CH₂ -CH₂-CH₃Adjacent to the oxygen atom.
~1.8sextet2H-O-CH₂-CH₂ -CH₃Methylene group in the propoxy chain.
~1.4s9H-C(CH₃ )₃Singlet for the nine equivalent protons of the tert-butyl group.[14]
~1.0t3H-O-CH₂-CH₂-CH₃ Terminal methyl group of the propoxy chain.
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~150C -O (Aromatic)
~145C -NH (Aromatic)
~135C -NO₂ (Aromatic)
~120C -Br (Aromatic)
~115, ~110Ar-C H
~70-O-C H₂-
~55-C (CH₃)₃
~30-C(C H₃)₃
~22-CH₂-C H₂-CH₃
~10-CH₂-CH₂-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400N-H StretchSecondary Amine (-NH)[12]
~3100-3000C-H StretchAromatic Ring[13]
~2950-2850C-H StretchAliphatic (propoxy, tert-butyl)[12]
~1520Asymmetric NO₂ StretchNitro Group (-NO₂)[13][15]
~1345Symmetric NO₂ StretchNitro Group (-NO₂)[13][15]
~1250C-O StretchAryl Ether
~550C-Br StretchBromo Group[13]
Mass Spectrometry (MS)
MethodExpected m/zAssignment
ESI+331/333[M+H]⁺ (Isotopic pattern for Br)
EI330/332[M]⁺ (Molecular ion with Br isotopes)
EI274/276[M - C₄H₈]⁺ (Loss of isobutylene)
EI215/217[M - C₄H₉ - NO₂]⁺ (Loss of tert-butyl and nitro group)

The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[16] Fragmentation would likely involve the loss of the tert-butyl group (as isobutylene or a tert-butyl radical) and the nitro group.[3][17]

Potential Applications in Drug Discovery

The designation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline as a "protein degrader building block" strongly suggests its intended use in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

This molecule contains several key features for PROTAC synthesis:

  • A reactive handle: The bromo group is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a linker.[5]

  • A vector for modification: The propoxy and N-tert-butyl groups provide steric bulk and can be modified to optimize binding and cell permeability.

  • A potential warhead precursor: The substituted aniline core can be part of a ligand that binds to a protein of interest (POI) or, after further modification, can be developed into one.

G PROTAC POI Ligand Linker E3 Ligase Ligand BuildingBlock 4-Bromo-N-(tert-butyl)- 2-nitro-5-propoxyaniline BuildingBlock->PROTAC:f0 Acts as or is modified into the POI Ligand

Caption: Role as a building block in PROTAC synthesis.

Safety and Handling

Detailed toxicological data for this specific compound are not available. Therefore, it must be handled with the assumption that it possesses hazards similar to other nitroaromatic and halogenated aniline compounds.[18][19][20]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[19][21]

  • Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They may cause methemoglobinemia.[20] Anilines can also be toxic and are potential skin sensitizers.[22]

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.[18]

    • In case of eye contact: Flush with plenty of water for at least 15 minutes.[18]

    • If inhaled: Move to fresh air.[21]

    • If swallowed: Seek immediate medical attention.[20]

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

While 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a compound with limited published experimental data, its structure allows for a robust prediction of its synthesis, properties, and potential applications. The proposed multi-step synthesis provides a clear pathway for its preparation, and the predicted spectroscopic data serve as a benchmark for its characterization. Its features make it a promising and versatile building block for medicinal chemists, particularly in the innovative and rapidly advancing field of targeted protein degradation. This guide offers a foundational framework to stimulate and support further research into this and similar complex organic molecules.

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  • ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • GOV.UK. (n.d.). Nitrobenzene - Incident management.
  • BenchChem. (2025). Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide. BenchChem.
  • Wang, L., et al. (2025).
  • Reddit. (2014). Purify and dry aniline?. r/chemistry.
  • Google Patents. (2024).
  • Reddy, G. S. (n.d.).
  • Mass Spectrometry: Fragment
  • BenchChem. (2025). An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline. BenchChem.
  • Fernandez-Ballester, G., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • CP Lab Safety. (n.d.). 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams.
  • ResearchGate. (2025). Copolymers of aniline and nitroanilines: Part II. Physicochemical properties.
  • Majumdar, D., et al. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline.
  • CP Lab Safety. (n.d.). 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams.
  • Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1224.
  • PubChem. (n.d.). 4-Bromo-2-nitro-5-propoxyaniline.
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  • Chemistry LibreTexts. (2023).
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  • BenchChem. (2025). Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview. BenchChem.
  • Wikipedia. (n.d.). 4-Nitroaniline.
  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
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Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

This guide provides a comprehensive overview of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, a specialized chemical intermediate. While a detailed historical record of its specific discovery is not prominently docume...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, a specialized chemical intermediate. While a detailed historical record of its specific discovery is not prominently documented in publicly available literature, its structural motifs are characteristic of modern "building block" molecules. These are versatile reagents designed for the efficient synthesis of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation.[1][2] This document will therefore focus on a logical, proposed synthesis based on established chemical principles, alongside its physicochemical properties and its likely applications in drug discovery.

Introduction: A Modern Building Block for Targeted Therapeutics

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, with its distinct arrangement of functional groups—a bromine atom, a nitro group, a bulky tert-butylamine, and a propoxy ether on an aniline scaffold—is emblematic of a class of compounds known as protein degrader building blocks.[1][2] The field of targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. It utilizes small molecules, such as proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][3] The development of these complex molecules relies on a modular synthetic approach, for which versatile and highly functionalized building blocks are essential.[2] The title compound represents one such key intermediate, offering multiple reaction sites for the construction of these larger, bifunctional molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is provided in the table below. This data is aggregated from various chemical supplier catalogs.[4][5][6][7]

PropertyValueSource
CAS Number 1305322-90-0[4][6][7]
Molecular Formula C₁₃H₁₉BrN₂O₃[4][5]
Molecular Weight 331.21 g/mol [4][5]
Appearance Not specified (likely a solid)N/A
Purity Typically >95%[4][5]
Solubility Not specified (likely soluble in common organic solvents)N/A

Proposed Retrosynthetic Analysis and Synthesis Pathway

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow A 4-Bromo-3-nitrophenol B 1-Bromo-2-nitro-4-propoxybenzene A->B  Propylation (Williamson Ether Synthesis)   C 4-Bromo-2-nitro-5-propoxyaniline B->C  Nitration   D 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline C->D  N-tert-butylation   Alternative_Retrosynthesis Start 2-Bromo-5-propoxyaniline Intermediate1 N-(2-Bromo-5-propoxyphenyl)acetamide Start->Intermediate1  Acetylation (Protection)   Intermediate2 N-(2-Bromo-4-nitro-5-propoxyphenyl)acetamide Intermediate1->Intermediate2  Nitration   Target 4-Bromo-2-nitro-5-propoxyaniline Intermediate2->Target  Hydrolysis (Deprotection)  

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline and Its Analogs

This guide provides an in-depth exploration of the synthetic pathways leading to 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, a substituted aniline with potential applications in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathways leading to 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. The document is structured to offer not only a step-by-step synthetic protocol but also a detailed rationale for the chosen methodologies, grounded in the principles of organic chemistry. The synthesis of this molecule and its analogs requires a strategic approach to functional group installation, navigating the directing effects of substituents on the aromatic ring.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The target molecule, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, possesses a highly substituted benzene ring with an amine, a tert-butyl group, a nitro group, a bromine atom, and a propoxy group. The arrangement of these substituents dictates a multi-step synthesis where the order of functionalization is critical to achieve the desired regiochemistry.

A logical retrosynthetic analysis suggests that the final N-tert-butylation step is preceded by the bromination of a key intermediate, 5-nitro-2-propoxyaniline. This intermediate, in turn, can be synthesized from a commercially available precursor. This stepwise approach allows for the controlled introduction of each functional group, leveraging their electronic effects to direct subsequent substitutions.

Synthesis of the Key Intermediate: 5-Nitro-2-propoxyaniline

The synthesis of 5-nitro-2-propoxyaniline serves as the foundational stage of the overall synthetic sequence. This intermediate can be prepared from 2-amino-4-nitrophenol through a Williamson ether synthesis.

Experimental Protocol: Synthesis of 5-Nitro-2-propoxyaniline
  • Materials:

    • 2-Amino-4-nitrophenol

    • 1-Bromopropane

    • Potassium Carbonate (K₂CO₃)

    • Acetone

    • Ethyl acetate

    • Hexane

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-amino-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and stir for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure 5-nitro-2-propoxyaniline.

  • Expected Yield: 70-80%

  • Characterization Data (Predicted):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 4.80 (br s, 2H, NH₂), 4.00 (t, J = 6.8 Hz, 2H), 1.85 (m, 2H), 1.05 (t, J = 7.2 Hz, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 152.0, 148.5, 140.0, 118.0, 115.5, 112.0, 71.0, 22.5, 10.5.

    • Mass Spectrometry (ESI): m/z 197.09 [M+H]⁺.

Regioselective Bromination: Introduction of the Bromine Atom

The next critical step is the regioselective bromination of 5-nitro-2-propoxyaniline to introduce the bromine atom at the C4 position. The directing effects of the substituents on the aniline ring play a crucial role here. The strongly activating amino and alkoxy groups are ortho-, para-directing, while the nitro group is a meta-director. The position para to the propoxy group and ortho to the amino group (C4) is highly activated, making it the most favorable site for electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 4-Bromo-2-nitro-5-propoxyaniline
  • Materials:

    • 5-Nitro-2-propoxyaniline

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (DCM)

    • Glacial Acetic Acid

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 5-nitro-2-propoxyaniline (1.0 eq) in a mixture of dichloromethane and glacial acetic acid.

    • Add a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

    • To this solution, add N-bromosuccinimide (1.01 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 4-bromo-2-nitro-5-propoxyaniline.[1]

  • Expected Yield: 85-95%

  • Characterization Data (from supplier):

    • Molecular Formula: C₉H₁₁BrN₂O₃

    • Molecular Weight: 275.10 g/mol

Final Step: N-tert-Butylation of the Brominated Intermediate

The final transformation to obtain the target molecule is the N-tert-butylation of 4-bromo-2-nitro-5-propoxyaniline. Direct alkylation of anilines can sometimes be challenging due to over-alkylation and the electron-withdrawing effect of the nitro group which reduces the nucleophilicity of the amine. A modern and efficient method for this transformation involves a copper-catalyzed reaction with tert-butyl 2,2,2-trichloroacetimidate, which proceeds under mild conditions.[2]

Experimental Protocol: Synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline
  • Materials:

    • 4-Bromo-2-nitro-5-propoxyaniline

    • tert-Butyl 2,2,2-trichloroacetimidate

    • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

    • Nitromethane

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-bromo-2-nitro-5-propoxyaniline (1.0 eq) in nitromethane, add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq).

    • Add copper(II) trifluoromethanesulfonate (10 mol%) to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.[2]

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

  • Expected Yield: 70-85%[2]

  • Characterization Data (from supplier):

    • Molecular Formula: C₁₃H₁₉BrN₂O₃

    • Molecular Weight: 331.21 g/mol

    • CAS Number: 1305322-90-0

Synthesis of Analogs

The synthetic strategy outlined above is versatile and can be adapted for the synthesis of various analogs of the target molecule.

  • Variation of the Alkoxy Group: By substituting 1-bromopropane with other alkyl halides (e.g., bromoethane, 1-bromobutane) in the first step, analogs with different alkoxy groups at the 5-position can be readily synthesized.

  • Variation of the N-Alkyl Group: While this guide focuses on the N-tert-butyl derivative, other N-alkyl analogs can be prepared using appropriate alkylating agents in the final step. The choice of alkylating agent and reaction conditions may need to be optimized based on the desired alkyl group.

  • Analogs with Different Halogens: To synthesize analogs with other halogens at the 4-position, alternative halogenating agents such as N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) can be employed in the second step.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
5-Nitro-2-propoxyanilineC₉H₁₂N₂O₃196.20Williamson Ether Synthesis
4-Bromo-2-nitro-5-propoxyanilineC₉H₁₁BrN₂O₃275.10Electrophilic Bromination with NBS
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyanilineC₁₃H₁₉BrN₂O₃331.21Copper-Catalyzed N-tert-Butylation

Mechanistic Considerations and Rationale

The success of this synthetic route hinges on a clear understanding of the electronic properties of the substituents and their influence on the reactivity of the aromatic ring.

Directing Effects in Electrophilic Aromatic Substitution

The amino (-NH₂) and propoxy (-OPr) groups are strong activating groups that donate electron density to the benzene ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack. The nitro (-NO₂) group is a strong deactivating group that withdraws electron density from the ring, primarily from the ortho and para positions, thereby directing incoming electrophiles to the meta position.

In the bromination of 5-nitro-2-propoxyaniline, the cumulative effect of the activating amino and propoxy groups strongly directs the incoming electrophile (Br⁺) to the C4 position, which is para to the propoxy group and ortho to the amino group.

Caption: Directing effects of substituents on the aniline ring.

Mechanism of N-tert-Butylation

The copper-catalyzed N-tert-butylation proceeds via a proposed mechanism where the copper catalyst activates the tert-butyl 2,2,2-trichloroacetimidate, facilitating the transfer of the tert-butyl group to the amine. This method is advantageous as it avoids the harsh conditions and potential side reactions associated with traditional Friedel-Crafts alkylations.

N_tert_Butylation_Mechanism A Ar-NH2 D [Cu(OTf)2(t-Bu-O-C(=NH)CCl3)] A->D B t-Bu-O-C(=NH)CCl3 B->D C Cu(OTf)2 C->D E Ar-NH-t-Bu D->E F [Cu(OTf)2(H-O-C(=NH)CCl3)] D->F

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Profiling of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

Introduction: A Strategic Approach to Characterizing a Novel Substituted Nitroaniline 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a novel chemical entity whose biological activities and toxicological profile are y...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Substituted Nitroaniline

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a novel chemical entity whose biological activities and toxicological profile are yet to be fully elucidated. Its structure, featuring a substituted aniline core, a nitro group, a bromine atom, a tert-butyl group, and a propoxy moiety, suggests a range of potential interactions with biological systems. The nitroaromatic and aniline functionalities, in particular, are associated with a spectrum of activities, including potential genotoxicity and cytotoxicity.[1][2][3] This guide provides a comprehensive, tiered experimental workflow designed for researchers, scientists, and drug development professionals to systematically evaluate the in vitro effects of this compound.

Our approach is built on a foundation of scientific integrity, moving from broad, screening-level assays to more focused, mechanistic studies. This strategy allows for a thorough initial characterization, providing critical data to inform further research and development decisions. We will begin by assessing the mutagenic potential, a critical early safety endpoint for nitroaromatic compounds.[4][5][6] Subsequently, we will determine the compound's cytotoxic profile, followed by an investigation into potential underlying mechanisms, specifically the induction of reactive oxygen species (ROS) and mitochondrial dysfunction, which are known effects of some nitro compounds and substituted anilines.[1][7]

This document provides not only detailed, step-by-step protocols but also the scientific rationale behind the selection of each assay and the interpretation of potential outcomes.

Experimental Workflow: A Tiered Approach

The proposed experimental plan follows a logical progression to build a comprehensive profile of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

G A Tier 1: Genotoxicity Screening B Tier 2: Cytotoxicity Assessment A->B If non-mutagenic, proceed to assess cytotoxicity D Bacterial Reverse Mutation Assay (Ames Test) A->D C Tier 3: Mechanistic Investigation B->C If cytotoxic, investigate mechanism E MTT Cell Viability Assay B->E F Reactive Oxygen Species (ROS) Detection C->F G Mitochondrial Health Assessment C->G

Caption: A tiered experimental workflow for the in vitro characterization of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Tier 1: Genotoxicity Screening

Rationale

The presence of a nitroaromatic group in the target compound raises a structural alert for potential mutagenicity. The Bacterial Reverse Mutation Assay, commonly known as the Ames test, is a widely accepted initial screen for identifying substances that can cause gene mutations.[4][6] This assay is a regulatory requirement for many new chemical entities.[5][8]

Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 471.[4]

1. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[4]

  • Escherichia coli strain (e.g., WP2 uvrA)

  • Top agar

  • Minimal glucose agar plates

  • 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (dissolved in a suitable solvent, e.g., DMSO)

  • Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100 and TA1535, 9-aminoacridine for TA1537, and 4-nitroquinoline-N-oxide for WP2 uvrA)[9]

  • Negative/vehicle control (solvent used to dissolve the test compound)

  • S9 metabolic activation system (prepared from the liver of Aroclor 1254-induced rats or hamsters)[4][5]

2. Procedure:

  • Preliminary Cytotoxicity Test: Perform a preliminary test to determine the concentration range of the test compound that is not overly toxic to the bacterial strains.

  • Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without S9). b. Gently vortex the mixture and pour it onto the surface of a minimal glucose agar plate. c. Repeat for all concentrations, controls, and bacterial strains, with and without S9 activation.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

3. Data Interpretation: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies, typically a two- to three-fold increase over the negative control.[10] A positive result suggests that the compound is mutagenic under the test conditions. It is important to consider that some Ames-positive results may be specific to the bacterial test system and not directly translate to human risk.[11]

Tier 2: Cytotoxicity Assessment

Rationale

Following the assessment of mutagenicity, it is crucial to determine the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13] This assay will provide a quantitative measure of the compound's cytotoxicity (IC50 value).

Protocol: MTT Cell Viability Assay

This protocol is a standard procedure for assessing cytotoxicity in adherent cell lines.[12][13]

1. Materials:

  • Adherent cell line (e.g., HepG2, a human liver cancer cell line, is often used for toxicity studies)

  • Complete cell culture medium

  • 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include vehicle control wells.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined by plotting a dose-response curve.

Table 1: Example Data for Cytotoxicity of Substituted Anilines

CompoundSubstituent PositionEC50 (µM)
Aniline-1910
2-Nitroanilineortho180
3-Nitroanilinemeta250
4-Nitroanilinepara210
Note: This data is derived from a study on submitochondrial particles and provides a relative comparison.[2]

Tier 3: Mechanistic Investigation

If 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline demonstrates significant cytotoxicity, the next step is to investigate the potential underlying mechanisms.

Assessment of Intracellular Reactive Oxygen Species (ROS) Production

Rationale: Nitroaromatic compounds can undergo metabolic reduction, leading to the formation of reactive intermediates that can generate ROS, causing oxidative stress and cellular damage.[7] The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for detecting intracellular ROS.[14][15]

Protocol: DCFH-DA Assay for Intracellular ROS

1. Materials:

  • Adherent cell line

  • Complete cell culture medium

  • 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

  • DCFH-DA solution (stock solution in DMSO, diluted in serum-free medium before use)

  • Positive control (e.g., H2O2 or tert-butyl hydroperoxide)[16]

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and controls for a desired period.

  • DCFH-DA Staining: Remove the treatment medium, wash the cells with PBS, and then incubate them with DCFH-DA working solution (e.g., 10-25 µM) for 30-60 minutes at 37°C, protected from light.[16]

  • Wash: Remove the DCFH-DA solution and wash the cells again with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.[15][17]

4. Data Interpretation: An increase in fluorescence intensity in compound-treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.

G cluster_cell Cell DCFH-DA DCFH-DA (Cell-permeable, non-fluorescent) DCFH DCFH (Non-fluorescent) DCFH-DA->DCFH Cellular Esterases Esterases Esterases DCF DCF (Highly fluorescent) DCFH->DCF Oxidation by ROS ROS ROS

Caption: Mechanism of the DCFH-DA assay for detecting intracellular ROS.

Assessment of Mitochondrial Health

Rationale: Mitochondria are key targets for many toxic compounds. Mitochondrial dysfunction can be a consequence of ROS production or a direct effect of the compound.[18] The JC-1 assay is a widely used method to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[19][20][21] A decrease in ΔΨm is an early marker of apoptosis. For a more in-depth analysis, the Seahorse XF Analyzer can be used to measure mitochondrial respiration.[22][23][24]

Protocol: JC-1 Assay for Mitochondrial Membrane Potential

1. Materials:

  • Adherent or suspension cell line

  • Complete cell culture medium

  • 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

  • JC-1 staining solution

  • Positive control for mitochondrial depolarization (e.g., CCCP or FCCP)[19][20]

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

2. Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound as in the MTT assay.

  • JC-1 Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[19][25]

  • Wash: Gently wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence of both the red J-aggregates (healthy, polarized mitochondria; Ex/Em ~540/590 nm) and the green JC-1 monomers (depolarized mitochondria; Ex/Em ~485/535 nm).[19]

3. Data Interpretation: A decrease in the red/green fluorescence ratio in compound-treated cells compared to the control indicates mitochondrial depolarization.

Advanced Protocol: Seahorse XF Cell Mito Stress Test

For a more comprehensive assessment of mitochondrial function, the Seahorse XF Analyzer can be employed. This technology measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[22][23][24] A detailed protocol for the Seahorse XF Cell Mito Stress Test can be found in the manufacturer's guidelines and relevant literature.[22][23][24][26][27]

Conclusion

The experimental workflow detailed in these application notes provides a robust framework for the initial in vitro characterization of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. By systematically evaluating its genotoxic potential, cytotoxicity, and effects on key cellular pathways such as ROS production and mitochondrial function, researchers can gain valuable insights into the compound's biological activity and potential liabilities. The data generated from these assays will be instrumental in guiding future studies, including more complex cellular models and in vivo experiments, ultimately informing the potential applications of this novel chemical entity in drug discovery and development.

References

  • Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Institutes of Health. (2024, July 13). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. [Link]

  • PubMed. (2009, May 1). Mitochondrial nitroalkene formation and mild uncoupling in ischaemic preconditioning: implications for cardioprotection. [Link]

  • National Institutes of Health. (2019, January 5). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. [Link]

  • ResearchGate. MitoProbe™ JC-1 Assay staining protocol for flow cytometry. [Link]

  • RayBiotech. JC-1 Mitochondrial Membrane Potential Assay Kit. [Link]

  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Institutes of Health. (2009, May 1). Mitochondrial nitroalkene formation and mild uncoupling in ischaemic preconditioning: implications for cardioprotection. [Link]

  • Elabscience. Mitochondrial Membrane Potential Assay Kit(with JC-1). [Link]

  • National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

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  • protocols.io. Seahorse XF Cell Mito Stress Test. [Link]

  • ResearchGate. (2025, November 9). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. [Link]

  • National Institutes of Health. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • Creative Bioarray. Bacterial Reverse Mutation Test (Ames Test, OECD 471). [Link]

  • ResearchGate. Typical Seahorse XFe24 Analyzer protocol setup for assaying Dictyostelium cells. [Link]

  • National Institutes of Health. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. [Link]

  • Bioquochem. DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]

  • Nucro-Technics. (2019, January 7). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). [Link]

  • Scantox. GLP OECD 471 Ames Test. [Link]

  • Vivotecnia. AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

  • Scantox. (2025, March 25). SOT 2025 Recap: Navigating Ames-Positive Results. [Link]

  • ResearchGate. (2024, November 20). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. [Link]

  • ScienceDirect. Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. [Link]

  • Xenometrix. (2024, November 27). Characterization of the mutagenicity of selected nitrosamines using miniaturized Ames tests. [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • National Institutes of Health. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. [Link]

  • PubMed. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. [Link]

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  • National Institutes of Health. (2021, April 16). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). [Link]

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Application

The Strategic Intermediate: Application Notes for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in Advanced Synthesis

Introduction: The Unseen Architect in Drug Discovery In the intricate landscape of medicinal chemistry and drug development, the strategic importance of well-designed chemical intermediates cannot be overstated. These mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the strategic importance of well-designed chemical intermediates cannot be overstated. These molecules, often unseen in the final therapeutic agent, are the crucial architects that enable the efficient and precise construction of complex bioactive compounds. 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is one such pivotal intermediate, engineered with a specific constellation of functional groups that render it an invaluable building block, particularly in the synthesis of kinase inhibitors.

This technical guide provides in-depth application notes and detailed protocols for the synthesis and utilization of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the rationale behind the synthetic strategies and showcases its application in the construction of scaffolds targeting critical enzymes in disease pathways, such as the PIM kinases.

Physicochemical Properties and Safety Overview

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. The table below summarizes the key characteristics of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

PropertyValueSource
CAS Number 1305322-90-0[1][2]
Molecular Formula C₁₃H₁₉BrN₂O₃Alchem Pharmtech
Molecular Weight 347.21 g/mol Alchem Pharmtech
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)General knowledge

Part 1: Synthesis of the Intermediate

The synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. The proposed synthetic route is designed to be robust and scalable, drawing upon established methodologies for aromatic substitution and functional group manipulation.

Synthetic Workflow Overview

Synthesis_Workflow A 3-Bromo-4-fluoronitrobenzene B 3-Bromo-4-propoxy-nitrobenzene A->B  Propoxylation   C 4-Bromo-5-propoxy-2-nitroaniline B->C  Amination   D 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline C->D  N-tert-butylation   Application_Workflow A 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline B N-(tert-butyl)-2-amino-5-propoxy-4-(aryl)aniline A->B  Reduction & Suzuki Coupling   C PIM Kinase Inhibitor Scaffold B->C  Cyclization/Further Functionalization  

Sources

Method

Application Notes and Protocols for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a highly functionalized aromatic compound with significant potential as a versatile intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique arrangement of reactive sites—a nucleophilic aniline shielded by a bulky tert-butyl group, a reducible nitro group, a strategically positioned bromine atom for cross-coupling reactions, and an ether linkage—offers a platform for the synthesis of a diverse range of complex molecules, particularly heterocyclic scaffolds of medicinal importance. The interplay of these functional groups allows for sequential and regioselective transformations, making it a valuable tool for researchers in drug discovery and materials science.

This guide provides an in-depth exploration of the potential applications of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, complete with detailed experimental protocols and the scientific rationale behind the proposed synthetic strategies.

Core Reactivity and Strategic Applications

The synthetic utility of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is centered around three primary reactive centers: the nitro group, the bromine atom, and the aniline nitrogen. The tert-butyl group on the aniline nitrogen serves as a removable protecting group, which can be cleaved under acidic conditions. The propoxy group is generally stable but can influence the electronic properties of the aromatic ring.

The key transformations and their applications are summarized below:

FeatureTransformationApplication
Ortho-Nitroaniline Reductive CyclizationSynthesis of Benzimidazoles
Nitro Group Reduction to AmineFormation of ortho-Phenylenediamine for Quinoxaline Synthesis
Bromine Atom Palladium-Catalyzed Cross-CouplingSuzuki and Buchwald-Hartwig Reactions for C-C and C-N bond formation
N-(tert-butyl) Group DeprotectionUnmasking the secondary aniline for further functionalization

Application 1: Synthesis of Substituted Benzimidazoles via Reductive Cyclization

The ortho-nitroaniline moiety is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A one-pot reductive cyclization with an aldehyde offers an efficient route to this important heterocyclic system.[4][5]

Scientific Rationale

This one-pot synthesis involves the in-situ reduction of the nitro group to an amine, which then condenses with an aldehyde to form a Schiff base. Subsequent intramolecular cyclization and aromatization yield the benzimidazole core. The use of a reducing agent that is compatible with the aldehyde is crucial for the success of this reaction. Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for this purpose.[5]

Experimental Workflow: Benzimidazole Synthesis

start Start: 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline + Aldehyde reagents Add DMF and Na2S2O4 (aq) start->reagents reaction Microwave Irradiation (e.g., 160W, pulsed) or conventional heating reagents->reaction workup Cool, add NH4OH (aq) reaction->workup isolation Filter and wash with H2O workup->isolation purification Recrystallize from Ethanol isolation->purification product Product: Substituted Benzimidazole purification->product

Caption: Workflow for one-pot benzimidazole synthesis.

Detailed Protocol: Synthesis of 2-Aryl-4-bromo-7-propoxy-1-(tert-butyl)benzimidazole
  • Reaction Setup: To a 25 mL round-bottom flask, add 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and dimethylformamide (DMF, 4.0 mL).

  • Addition of Reducing Agent: To this solution, add a freshly prepared aqueous solution of sodium dithionite (Na₂S₂O₄, 3.0 mmol in 3.0 mL of water).

  • Reaction:

    • Microwave-Assisted: Place the flask in a household microwave oven and irradiate at a low power setting (e.g., 160 W) in short pulses (e.g., 4 x 15 seconds) with cooling in between each pulse.[5]

    • Conventional Heating: Alternatively, stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Add 5 N ammonium hydroxide dropwise until the product precipitates.

  • Isolation and Purification: Filter the solid product, wash thoroughly with water (2 x 15 mL), and dry under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the desired 2-substituted benzimidazole.[5]

Application 2: Synthesis of Quinoxaline Derivatives

Reduction of the nitro group in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline yields a substituted ortho-phenylenediamine. These diamines are key precursors for the synthesis of quinoxalines, another important class of heterocyclic compounds with diverse pharmacological activities.[6][7][8] The most common method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6][9]

Scientific Rationale

This two-step synthesis first involves the clean reduction of the nitro group to an amine without affecting the bromine atom. Catalytic hydrogenation is a standard and effective method for this transformation.[10][11] The resulting ortho-phenylenediamine is then condensed with a 1,2-dicarbonyl compound (e.g., benzil) in a suitable solvent, often with mild heating, to form the quinoxaline ring system.[9]

Experimental Workflow: Quinoxaline Synthesis

cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation start_reduction Start: 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline reagents_reduction Add Pd/C, H2 (g) or other reducing agent in Ethanol start_reduction->reagents_reduction reaction_reduction Stir at RT reagents_reduction->reaction_reduction isolation_reduction Filter catalyst, concentrate solvent reaction_reduction->isolation_reduction product_reduction Intermediate: ortho-Phenylenediamine derivative isolation_reduction->product_reduction start_condensation Start: ortho-Phenylenediamine derivative + 1,2-Dicarbonyl compound product_reduction->start_condensation reagents_condensation Add Ethanol, warm start_condensation->reagents_condensation reaction_condensation Stir at reflux reagents_condensation->reaction_condensation workup_condensation Cool, add H2O to precipitate reaction_condensation->workup_condensation isolation_condensation Filter and recrystallize workup_condensation->isolation_condensation product_condensation Product: Quinoxaline derivative isolation_condensation->product_condensation

Caption: Two-step workflow for quinoxaline synthesis.

Detailed Protocol

Step 1: Reduction of the Nitro Group

  • Reaction Setup: In a hydrogenation flask, dissolve 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1.0 mmol) in ethanol (20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus, evacuate and purge with hydrogen gas (3 cycles). Maintain a hydrogen atmosphere (balloon pressure is often sufficient) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ortho-phenylenediamine derivative, which can often be used in the next step without further purification.

Step 2: Synthesis of the Quinoxaline

  • Reaction Setup: Dissolve the crude ortho-phenylenediamine derivative (1.0 mmol) in rectified spirit or ethanol (8 mL). In a separate flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) in the same solvent (8 mL) with gentle warming.

  • Condensation: Add the diamine solution to the warm dicarbonyl solution.[9]

  • Reaction: Warm the mixture on a water bath (around 60-70 °C) for 30-60 minutes.

  • Precipitation and Isolation: Add water dropwise to the warm solution until a slight cloudiness persists. Cool the mixture in an ice bath to induce crystallization.

  • Purification: Collect the precipitated solid by filtration, wash with cold aqueous ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.

Application 3: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling

The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[12][13][14][15][16] These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

A. Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds.[17][18] Coupling our substrate with various boronic acids or esters can introduce a wide range of aryl or heteroaryl substituents.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[18] The choice of ligand is critical for an efficient reaction, especially with potentially challenging substrates.[13][19]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1.0 mmol), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 10:1 ratio).[13]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the coupled product.

B. Buchwald-Hartwig Amination for Diaryl Amine Synthesis

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[12][14][16][20]

Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[16][20] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to facilitate the deprotonation of the amine and the subsequent reductive elimination step. The choice of a sterically hindered phosphine ligand is often crucial for high yields.[21]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1.0 mmol) and the desired amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C, stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

References

  • SYNFACTS Contributors. Combined Pd/C and Montmorillonite Catalysis for One-Pot Synthesis of Benzimidazoles. Synfacts, 2013, 9(01), 0093.
  • Bansal, Y., & Silakari, O. (2014). Comprehensive review in current developments of benzimidazole-based medicinal chemistry. Medicinal Chemistry Research, 23(12), 4957-5003.
  • Tekale, S. U., et al. (2009). One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cyclization.
  • Wadhawa, G. C., et al. (2011). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Tetrahedron Letters, 52(38), 4904-4907.
  • Rawat, P., et al. (2023).
  • Sato, N. (1987). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Journal of Heterocyclic Chemistry, 24(5), 1261-1264.
  • BenchChem. (2025).
  • Al-Harbi, S. A., et al. (2021).
  • Abdel-Wahab, B. F., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103413.
  • Substituted benzimidazole a potential drug candid
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). International Journal of Pharmaceutical Quality Assurance, 15(1), 554-563.
  • 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. (n.d.). Pharmacy Infoline.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • BenchChem. (2025).
  • Singh, P., & Kumar, A. (2025).
  • Magolan, J., et al. (2012).
  • Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29184-29188.
  • CIR. (2024).
  • Google Patents. (n.d.).
  • Elmously, D., et al. (2022). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH4 using PBA (CoTCNi/HCCr)
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Division. (n.d.).
  • Wang, H., et al. (2014). Green process for synthesis of p-phenylenediamine by catalytic hydrogenation of p-nitroaniline. Journal of Chemical Technology & Biotechnology, 89(9), 1332-1338.
  • Royal Society of Chemistry. (n.d.).
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  • Cosmetic Ingredient Review. (2025). Amended Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Vol
  • ResearchGate. (n.d.). (PDF)
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  • Selective C(sp3)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(39), 23235-23242.
  • Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. (2025).
  • Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. (2023). Accounts of Chemical Research, 56(5), 487-502.
  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432.

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Application

Application Notes and Protocols for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in Medicinal Chemistry Research

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline as a versatile building block in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline as a versatile building block in medicinal chemistry, with a particular focus on its application in the synthesis of targeted protein degraders.

Introduction: A Scaffold Primed for Innovation

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a polysubstituted aniline derivative whose molecular architecture is strategically designed for facile elaboration into complex bioactive molecules. Its utility in modern drug discovery, particularly in the burgeoning field of targeted protein degradation, stems from the orthogonal reactivity of its functional groups. The presence of a bromine atom, a nitro group, a sterically hindered secondary amine, and an alkoxy group on the phenyl ring offers multiple, distinct handles for chemical modification. This allows for the precise and controlled introduction of pharmacophoric elements and linker moieties, which are essential for the construction of sophisticated therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).

The commercial availability of this compound, often categorized under "Protein Degrader Building Blocks," underscores its intended application in this domain. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The structural motifs present in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline make it an ideal starting material for the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ligase, a commonly exploited E3 ligase in PROTAC design.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 1305322-90-0Commercial Suppliers
Molecular Formula C₁₃H₁₉BrN₂O₃Commercial Suppliers
Molecular Weight 331.21 g/mol Commercial Suppliers
Appearance Typically a solidGeneral Knowledge
Key Functional Groups Aryl Bromide, Nitro, Secondary Amine (N-tert-butyl), Propoxy EtherChemical Structure

The strategic placement of these functional groups dictates the synthetic strategies that can be employed:

  • The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • The nitro group is a versatile precursor to an amine via reduction. This newly formed aniline can then be acylated, alkylated, or used in the formation of heterocyclic rings.

  • The N-tert-butyl group provides steric hindrance, which can influence the reactivity of the adjacent nitro group and the secondary amine itself. It also imparts lipophilicity, a key parameter in drug design.

  • The propoxy group modulates the electronic properties of the aromatic ring and contributes to the overall lipophilicity and metabolic stability of the molecule and its derivatives.

Application in the Synthesis of VHL Ligand Precursors for PROTACs

The primary application of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in medicinal chemistry is as a precursor for the synthesis of VHL E3 ligase ligands. The core of many VHL ligands features a substituted phenyl ring. The synthetic workflow detailed below outlines a rational and experimentally grounded approach to transform this building block into a key intermediate for PROTAC assembly.

Synthetic Rationale and Workflow

The overall strategy involves a two-stage process:

  • Functional Group Interconversion: Reduction of the nitro group to an amine.

  • Core Scaffolding: Introduction of a key pharmacophoric element via a cross-coupling reaction at the aryl bromide position.

This workflow is designed to generate a versatile intermediate that can be further elaborated into a VHL ligand and subsequently incorporated into a PROTAC.

G A 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline B Nitro Group Reduction (e.g., Fe/NH4Cl or H2/Pd-C) A->B Step 1 C 4-Bromo-N1-(tert-butyl)-5-propoxybenzene-1,2-diamine B->C D Cross-Coupling Reaction (e.g., Suzuki Coupling) C->D Step 2 E Diversified Intermediate for VHL Ligand Synthesis D->E F Coupling to Linker and Target Ligand E->F Step 3 G Final PROTAC Molecule F->G H Biological Evaluation (e.g., Degradation Assays) G->H Step 4

Caption: Synthetic workflow for the elaboration of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline into a PROTAC.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and the nature of the desired final product.

Protocol 1: Reduction of the Nitro Group

Objective: To synthesize 4-Bromo-N1-(tert-butyl)-5-propoxybenzene-1,2-diamine.

Rationale: The reduction of the nitro group to an amine is a critical step to unmask a reactive handle for further functionalization. A mild reducing agent like iron powder in the presence of an ammonium salt is chosen to avoid undesired side reactions.

Materials:

  • 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1.0 equiv)

  • Iron powder (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1.0 equiv).

  • Add ethanol and water in a 4:1 ratio to dissolve the starting material.

  • Add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 4-Bromo-N1-(tert-butyl)-5-propoxybenzene-1,2-diamine, can be purified by flash column chromatography on silica gel if necessary.

Self-Validation: The successful synthesis of the product can be confirmed by LC-MS (observing the expected molecular ion peak) and ¹H NMR spectroscopy (disappearance of the nitro-aromatic protons and appearance of new aromatic and amine proton signals).

Protocol 2: Suzuki Cross-Coupling for Core Scaffolding

Objective: To introduce a key structural motif for VHL ligand recognition. This protocol describes a representative Suzuki coupling with a boronic acid.

Rationale: The Suzuki cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. It allows for the introduction of a variety of substituents at the aryl bromide position, which is crucial for modulating the binding affinity and selectivity of the final VHL ligand.

Materials:

  • 4-Bromo-N1-(tert-butyl)-5-propoxybenzene-1,2-diamine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water or DME)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon inert atmosphere setup

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 4-Bromo-N1-(tert-butyl)-5-propoxybenzene-1,2-diamine (1.0 equiv), the desired boronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The formation of the desired product can be verified by LC-MS (new molecular ion peak) and ¹H NMR (disappearance of the starting material signals and appearance of signals corresponding to the coupled product).

Downstream Processing and Biological Evaluation

The diversified intermediate synthesized in Protocol 2 serves as a platform for the final assembly of the VHL ligand and the complete PROTAC molecule.

G cluster_0 VHL Ligand Synthesis cluster_1 PROTAC Assembly and Evaluation A Diversified Intermediate B Amide Coupling with Protected Hydroxyproline A->B C Deprotection and Further Functionalization B->C D Linker Attachment C->D Linker Conjugation E Coupling to Target Ligand D->E F Final PROTAC E->F G In vitro Degradation Assays (e.g., Western Blot, NanoBRET) F->G H Cell-based Potency and Selectivity Profiling G->H

Caption: Logical workflow for the final stages of PROTAC development.

The final PROTAC molecules are then subjected to a rigorous biological evaluation cascade to determine their efficacy and selectivity. This typically includes:

  • Biochemical Assays: To confirm binding to the target protein and the VHL E3 ligase.

  • Cellular Degradation Assays: Western blotting or quantitative mass spectrometry to measure the reduction in the levels of the target protein.

  • Cell Viability and Functional Assays: To assess the downstream pharmacological effects of target protein degradation.

Conclusion

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a highly valuable and strategically designed building block for modern medicinal chemistry. Its pre-installed functional groups and their orthogonal reactivity make it particularly well-suited for the synthesis of complex molecules such as PROTACs. The protocols and workflows outlined in this document provide a solid foundation for researchers to leverage the potential of this compound in their drug discovery programs, paving the way for the development of novel therapeutics that operate through targeted protein degradation.

References

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
  • Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. Journal of Medicinal Chemistry.
  • (PDF) Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). RSC Medicinal Chemistry.
  • Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry.

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Novel Therapeutic Agents from 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

Abstract The substituted aniline scaffold is a cornerstone of modern medicinal chemistry, yet it often presents challenges related to metabolic stability and potential toxicity.[1][2] The starting material, 4-Bromo-N-(te...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted aniline scaffold is a cornerstone of modern medicinal chemistry, yet it often presents challenges related to metabolic stability and potential toxicity.[1][2] The starting material, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, is a highly functionalized and versatile building block designed to overcome these limitations by enabling the synthesis of diverse compound libraries. This guide details two primary strategic pathways for derivatization: (1) Palladium-catalyzed cross-coupling reactions at the bromine site to introduce molecular diversity and (2) Reduction of the nitro group followed by cyclization to construct novel heterocyclic systems, a common strategy in drug discovery.[3][4] We provide detailed, field-tested protocols, explain the mechanistic rationale behind procedural choices, and illustrate key workflows to empower researchers in drug development to leverage this unique starting material for the creation of next-generation therapeutic agents.

Introduction: The Rationale for a Versatile Scaffolding Approach

Aniline derivatives are prevalent in a vast number of FDA-approved drugs and clinical candidates.[5] However, the aniline moiety is also a well-known "structural alert," prone to metabolic oxidation that can lead to the formation of reactive metabolites and associated idiosyncratic adverse drug reactions.[1] A leading strategy in modern medicinal chemistry to mitigate this risk is "scaffold hopping" or bioisosteric replacement, where the core aniline structure is either masked or incorporated into a more complex, stable heterocyclic system.[6][7]

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline ( 1 ) is strategically designed with three key features to facilitate this process:

  • A C4-Bromo Substituent: This serves as a versatile handle for introducing a wide array of chemical moieties via robust and well-understood palladium-catalyzed cross-coupling reactions.[8][9]

  • A C2-Nitro Group: This electron-withdrawing group can be readily reduced to a primary amine, which, being positioned ortho to the existing N-tert-butyl amine, creates a masked o-phenylenediamine. This intermediate is a classic precursor for the synthesis of numerous medicinally relevant heterocycles, such as benzimidazoles and quinoxalines.[10][11]

  • An N-tert-Butyl Group: This bulky group provides steric protection and can influence the regioselectivity of certain reactions. Its presence modulates the nucleophilicity and basicity of the parent aniline nitrogen.

This application note provides detailed protocols for leveraging these functional handles to generate two distinct classes of novel compounds, thereby providing a robust platform for structure-activity relationship (SAR) studies.

Strategy 1: Library Generation via Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is particularly powerful due to the commercial availability of a vast array of boronic acids and esters, as well as the reaction's broad functional group tolerance.[12]

Causality and Mechanistic Insight

The Suzuki reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 1 . Subsequently, a base-activated boronic acid (as a boronate complex) transfers its organic group to the palladium center in a step called transmetalation. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[12][13] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate Ar-Pd(II)L₂(R) transmetalation->intermediate R-B(OH)₂ reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reactants Ar-Br + R-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling an arylboronic acid with 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1 ).

Materials:

  • 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1 )

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1 , 1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add the catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be degassed by bubbling the inert gas through the solvent for 15-20 minutes prior to addition.

  • Stir the reaction mixture at 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

EntryBoronic Acid Partner (R-B(OH)₂)Expected Product (Ar-R) StructurePotential Therapeutic Area
1Phenylboronic acid4-Phenyl derivativeGeneral scaffold
2Pyridine-3-boronic acid4-(Pyridin-3-yl) derivativeKinase inhibitors
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl) derivativeGPCR modulators
4Thiophene-2-boronic acid4-(Thiophen-2-yl) derivativeAntimicrobial agents

Strategy 2: Heterocyclic Synthesis via Nitro Reduction and Cyclization

The presence of the ortho-nitro group is a strategic advantage, providing a gateway to a variety of heterocyclic scaffolds. The most direct application involves the reduction of the nitro group to an amine, creating an in-situ ortho-phenylenediamine derivative. This intermediate can then undergo condensation and cyclization with various electrophiles to form fused ring systems.

Causality and Mechanistic Insight

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[14] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[15] Alternatively, chemical reductants like tin(II) chloride (SnCl₂) are effective, especially when other reducible functional groups might be present that are incompatible with hydrogenation.[16] The resulting diamine is highly nucleophilic and readily reacts with aldehydes or carboxylic acids to form benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[17]

Synthesis_Workflow start 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1) reduction Nitro Group Reduction (e.g., SnCl₂·2H₂O, EtOH) start->reduction diamine ortho-Phenylenediamine Intermediate (2) reduction->diamine cyclization Condensation & Cyclization (e.g., R-CHO, heat) diamine->cyclization product Substituted Benzimidazole Derivative (3) cyclization->product

Caption: Workflow for the synthesis of benzimidazoles from the starting material.

Protocol 2: Two-Step Synthesis of a Benzimidazole Derivative

This protocol outlines the reduction of the nitro group of compound 1 followed by cyclization with an aldehyde.

Step A: Nitro Group Reduction

Materials:

  • Starting Material 1 (or a derivative from Protocol 1)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 equivalents)

  • Ethanol (EtOH), absolute

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the starting nitroaniline (1 , 1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it over ice.

  • Slowly add saturated NaHCO₃ solution to neutralize the acid and basify the mixture to a pH of ~8. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude diamine (2 ) is often used directly in the next step without further purification.

Step B: Benzimidazole Formation

Materials:

  • Crude diamine (2 ) from Step A

  • Aldehyde (R-CHO) (1.1 equivalents)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

Procedure:

  • Dissolve the crude diamine (2 , 1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add the desired aldehyde (1.1 eq).

  • Heat the reaction mixture to reflux. If using ethanol, a catalytic amount of acetic acid can be added to promote the reaction.

  • Monitor the reaction by TLC or LC-MS until completion (typically 3-6 hours).

  • Cool the reaction to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the final benzimidazole product (3 ).

Orthogonal Synthetic Strategies

The two strategies described are not mutually exclusive and can be combined to generate highly complex and diverse molecules. For instance, a Suzuki coupling can be performed first to install a key pharmacophore, followed by the nitro-reduction and cyclization sequence to build the heterocyclic core. This orthogonal approach allows for systematic exploration of chemical space around a core scaffold.

Orthogonal_Strategy start Starting Material (1) path1_step1 Strategy 1: Suzuki Coupling start->path1_step1 Path A path2_step1 Strategy 2: Nitro Reduction start->path2_step1 Path B path1_product Coupled Intermediate (Ar-R) path1_step1->path1_product path1_step2 Strategy 2: Reduction & Cyclization path1_product->path1_step2 final_product_1 Complex Heterocycle A path1_step2->final_product_1 path2_product Diamine Intermediate path2_step1->path2_product

Caption: Divergent synthetic pathways from the common starting material.

Conclusion

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a powerful and versatile starting material for the synthesis of novel compound libraries for therapeutic agent discovery. The protocols outlined in this guide provide robust and reproducible methods for leveraging its key functional groups. By employing palladium-catalyzed cross-coupling and nitro-reduction/cyclization strategies, researchers can rapidly generate diverse molecular architectures, facilitating the identification of new lead compounds with improved pharmacological and metabolic profiles.

References

  • Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines Source: ACS Publications URL: [Link]

  • Title: Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines Source: ResearchGate URL: [Link]

  • Title: Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline Source: Alchem Pharmtech URL: [Link]

  • Title: A) Bioisosteric replacement of aniline. B) Strategies for the formation... Source: ResearchGate URL: [Link]

  • Title: Critical review on the chemical reduction of nitroaniline Source: RSC Publishing URL: [Link]

  • Title: 4-Nitroaniline – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Aniline replacement in drug-like compounds Source: Cresset Group URL: [Link]

  • Title: 4-Nitroaniline Source: Wikipedia URL: [Link]

  • Title: Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis Source: Organic Letters - ACS Publications URL: [Link]

  • Title: The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Aniline ortho C-H Sulfuration/Cyclization with Elemental Sulfur for Efficient Synthesis of 2-Substituted Benzothiazoles under Metal-Free Conditions Source: ResearchGate URL: [Link]

  • Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Benzoxazinones Prepared from Aniline Derivatives and CO Source: ChemistryViews URL: [Link]

  • Title: Nitroaniline: Common isomers, structure, synthesis and applications Source: Chempanda URL: [Link]

  • Title: Bioisosteric Replacement Strategies Source: SpiroChem URL: [Link]

  • Title: 4-Bromo-2-nitro-5-propoxyaniline Source: PubChem - NIH URL: [Link]

  • Title: Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone Source: International Journal of Health Sciences URL: [Link]

  • Title: Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists Source: PubMed URL: [Link]

  • Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium Cross-Coupling Reactions 1. An Introduction Source: YouTube URL: [Link]

  • Title: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]

  • Title: 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline Source: Shanghai Amole Biotechnology Co., Ltd. URL: [Link]

  • Title: Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water Source: ResearchGate URL: [https://www.researchgate.net/publication/229068524_Polyaniline-Supported_Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_of_Bromo-and_Chloroarenes_in_Water]([Link] Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_of_Bromo-_and_Chloroarenes_in_Water)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

Document ID: TPC-CHEM-4BNPA-001 Revision: 1.0 Prepared by: Gemini Application Science Team This technical support guide provides researchers, scientists, and drug development professionals with effective purification met...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TPC-CHEM-4BNPA-001 Revision: 1.0 Prepared by: Gemini Application Science Team

This technical support guide provides researchers, scientists, and drug development professionals with effective purification methods, troubleshooting advice, and frequently asked questions concerning 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (CAS 1305322-90-0).

Introduction: The Importance of Purity

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a substituted aniline derivative, a class of compounds that are critical building blocks in the synthesis of pharmaceuticals and other high-value chemical products.[1] The presence of multiple functional groups—a halogen, a nitro group, an ether, and a sterically hindered secondary amine—makes its purification a nuanced task. Impurities, which can arise from the synthesis process (e.g., isomers, unreacted precursors) or degradation (e.g., oxidation), can significantly impact the outcome of subsequent reactions and biological assays.[2] This guide offers a structured approach to achieving high purity for this specific molecule.

Section 1: Understanding the Molecule & Potential Impurities

To select an appropriate purification strategy, one must first understand the physicochemical properties of the target molecule and the likely nature of any contaminants.

Table 1: Physicochemical Properties of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

PropertyValue / DescriptionImpact on Purification
CAS Number 1305322-90-0[3]Unique identifier for literature and supplier searches.
Molecular Formula C₁₃H₁₉BrN₂O₃[4]Indicates the presence of heteroatoms (N, O, Br).
Molecular Weight 331.21 g/mol Relevant for mass spectrometry analysis.
Predicted Polarity IntermediateThe polar nitro and amine groups are balanced by non-polar tert-butyl and propoxy groups. This makes it suitable for normal-phase chromatography.
Stability ModerateLike many anilines, it can be susceptible to air and light-induced oxidation, often resulting in coloration.[5] The nitro group is generally stable.

Common Impurities to Expect:

  • Process-Related Impurities: These are contaminants from the synthetic route.[2]

    • Isomers: Positional isomers from the bromination or nitration steps are common and often have very similar polarities, making them challenging to separate.

    • Starting Materials: Unreacted precursors used in the synthesis.

    • By-products: Compounds formed from side reactions, such as over-alkylation or hydrolysis of the propoxy group.

  • Degradation Impurities:

    • Oxidation Products: The aniline nitrogen is susceptible to oxidation, which can form colored impurities like quinone-type structures.[2]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process.

Q1: My crude product is a dark brown or reddish oil, but I expect a solid. What's the cause and what should I do?

A: This coloration is a classic sign of aniline oxidation. It can also be due to residual acidic or basic reagents from the workup.

  • Causality: The lone pair of electrons on the aniline nitrogen is easily oxidized, especially if exposed to air, light, or trace metals over time. This process forms highly colored, often polymeric, by-products.

  • Troubleshooting Steps:

    • Initial Wash: Before concentrating your crude product, perform an aqueous wash with a mild reducing agent. A 5% sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution can often quench oxidizing species and revert some coloration.

    • Charcoal Treatment: If the color persists after chromatography, you can dissolve the semi-purified product in a suitable solvent (like ethyl acetate or dichloromethane), add a small amount of activated carbon, stir for 15-20 minutes, and filter through a pad of Celite®. Be aware this can sometimes lead to yield loss due to adsorption of the product.

    • Storage: After purification, store the compound under an inert atmosphere (nitrogen or argon) and protect it from light to prevent re-oxidation.

Q2: My TLC analysis shows multiple spots very close together (low ΔRf). How can I improve my separation for column chromatography?

A: This indicates the presence of isomers or other structurally similar impurities that are not easily resolved. The key is to optimize the selectivity of your chromatography system.

  • Causality: Compounds with similar functional groups and overall polarity will interact with the stationary phase (silica gel) in a nearly identical manner, causing them to co-elute.[6]

  • Troubleshooting Steps:

    • Solvent System Optimization: The standard Hexane/Ethyl Acetate system may not be optimal. Screen different solvent systems using TLC. Try replacing Ethyl Acetate with Dichloromethane (DCM) or adding a small percentage (~1%) of a more polar solvent like methanol or a modifier like triethylamine (if impurities are acidic).

    • Use a Different Stationary Phase: While silica is standard, consider using alumina (neutral or basic) if your compound is sensitive to the acidic nature of silica.

    • Employ a Shallow Gradient: Instead of large step changes in solvent polarity, run a slow, shallow gradient during column chromatography. For example, start with 2% Ethyl Acetate in Hexane and increase the polarity by only 0.5-1% increments.

    • Increase Column Length/Decrease Diameter: A longer, thinner column provides more theoretical plates, enhancing separation efficiency for difficult mixtures.

Q3: My yield after column chromatography is very low. Why am I losing my product?

A: Product loss on a silica gel column can happen for several reasons.

  • Causality: The amine functionality can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or "streaking" down the column.[7] The nitro group can also exhibit strong polar interactions.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Add ~1% triethylamine (Et₃N) to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column more cleanly.

    • Use Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the top of your column. This often results in better band sharpness and less streaking compared to loading in a strong solvent.

    • Check Eluent Polarity: Ensure you are not using an overly polar eluent at the end of the run, which might wash out highly retained colored impurities along with your product. Always monitor fractions by TLC.

Section 3: Standard Purification Protocols (FAQs)

FAQ 1: What is the recommended method for routine, large-scale (>1g) purification?

A: Flash column chromatography is the industry standard for this scale and compound type due to its efficiency and scalability.[8]

  • Expertise & Experience: This method separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[6][9] For a molecule of intermediate polarity like 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, a hexane/ethyl acetate gradient is an excellent starting point.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3). The ideal system should give your product an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). Pour it into the column and use gentle pressure to pack a firm, uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For best results, use the dry loading method described in the troubleshooting section.

  • Elution: Begin running the column with the initial low-polarity eluent. Gradually increase the percentage of the more polar solvent (ethyl acetate). Collect fractions continuously.

  • Fraction Analysis: Spot each fraction (or every other fraction) onto a TLC plate to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

FAQ 2: How can I achieve >99% purity for use as an analytical standard or in a sensitive assay?

A: Recrystallization is a powerful technique for achieving high purity, especially for removing trace impurities from a product that is already relatively clean (>90-95%).[10]

  • Trustworthiness: This method is self-validating because the formation of a well-ordered crystal lattice inherently excludes molecules that do not fit, i.e., impurities.[11] The key is finding a solvent in which the compound has high solubility when hot and low solubility when cold.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: Place a small amount of your compound (~20-30 mg) in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the material to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

Section 4: Visual Workflow & Data

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial state of your crude material and the desired final purity.

Purification_Workflow crude Crude 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline analysis Initial Analysis (TLC, LCMS) crude->analysis chromatography Flash Column Chromatography analysis->chromatography <95% Pure or Multiple Impurities recrystallize Recrystallization analysis->recrystallize >95% Pure, Minor Impurities chromatography->recrystallize Further Purification Needed final_product Final Product (>98% Purity) chromatography->final_product Purity Goal Met recrystallize->final_product Purity Goal Met prep_hplc Preparative HPLC recrystallize->prep_hplc Trace Isomers Remain ultra_pure Final Product (>99.5% Purity) prep_hplc->ultra_pure

Caption: Decision tree for purification method selection.

Solvent Selection Guide

The choice of solvent is critical for both chromatography and recrystallization. This table provides a starting point for your experiments.

Table 2: Properties of Common Solvents for Purification

SolventPolarity IndexBoiling Point (°C)Use in ChromatographyUse in Recrystallization
n-Hexane 0.169Non-polar mobile phase componentGood for precipitating non-polar compounds from a more polar solvent
Toluene 2.4111Mobile phase component (alternative to hexane)Can be a good choice for aromatic compounds
Dichloromethane (DCM) 3.140Polar mobile phase componentUsed for dissolving crude product; less common for recrystallization due to low BP
Ethyl Acetate (EtOAc) 4.477Standard polar mobile phase componentA versatile solvent for recrystallization
Isopropanol (IPA) 3.982Not common as a primary eluentExcellent choice for many moderately polar compounds
Ethanol 4.378Can be used as a strong polar modifierExcellent choice for many moderately polar compounds

References

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • Veeprho. Aniline Impurities and Related Compound. Available at: [Link]

  • Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Available at: [Link] (Note: This is a general reference for nitro compound chromatography).

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available at: [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Molecules. (2020). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available at: [Link]

Sources

Optimization

strategies to improve the yield of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also to build a deeper understanding of the reaction pathway.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a multi-step process that requires careful control of regioselectivity. A strategically sound and plausible route begins with 3-propoxyaniline, leveraging the directing effects of substituents to achieve the desired substitution pattern. The overall workflow is outlined below.

Synthetic Workflow cluster_0 Overall Synthesis Scheme 3-Propoxyaniline 3-Propoxyaniline Step_1 Step 1: Acetylation (Protection) 3-Propoxyaniline->Step_1 Intermediate_1 N-(3-propoxyphenyl)acetamide Step_1->Intermediate_1 Step_2 Step 2: Nitration Intermediate_1->Step_2 Intermediate_2 N-(4-bromo-2-nitro-5-propoxyphenyl)acetamide Step_2->Intermediate_2 Step_3 Step 3: Bromination Intermediate_2->Step_3 Intermediate_3 4-Bromo-2-nitro-5-propoxyaniline Step_3->Intermediate_3 Step_4 Step 4: Hydrolysis (Deprotection) Intermediate_3->Step_4 Step_5 Step 5: N-tert-butylation Intermediate_3->Step_5 Final_Product 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline Step_4->Final_Product Step_5->Final_Product

Caption: Proposed five-step synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Step 1: Acetylation of 3-Propoxyaniline

Objective: To protect the highly activating amino group as an acetanilide. This prevents oxidation during nitration and moderates the reactivity of the aromatic ring, allowing for more controlled electrophilic substitution.[1][2]

Experimental Protocol
  • In a flask equipped with a magnetic stirrer, dissolve 3-propoxyaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid N-(3-propoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Troubleshooting and FAQs
  • Q1: My reaction mixture turned dark, and the yield is low. What went wrong?

    • A1: This could indicate that the starting 3-propoxyaniline was of low purity or was partially oxidized. Ensure you are using a high-purity starting material. It is also possible that the reaction temperature was not adequately controlled during the addition of acetic anhydride, leading to side reactions.

  • Q2: The product is oily and difficult to crystallize. How can I purify it?

    • A2: If the product does not readily precipitate or is oily, you can extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Step 2: Nitration of N-(3-propoxyphenyl)acetamide

Objective: To introduce a nitro group at the C2 position. The acetamido and propoxy groups are both ortho-, para-directors. The C2 position is ortho to both groups, making it an electronically favorable site for nitration.[1]

Experimental Protocol
  • In a clean, dry flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add N-(3-propoxyphenyl)acetamide (1 equivalent) in small portions, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature between 0 and 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • Collect the precipitated product, N-(2-nitro-5-propoxyphenyl)acetamide, by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Troubleshooting and FAQs

Nitration_Troubleshooting Start Low Yield or Incorrect Isomers in Nitration Q1 Was the reaction temperature kept between 0-5 °C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the nitrating mixture added slowly and dropwise? A1_Yes->Q2 Action1 High temperature can lead to over-nitration and side reactions. Maintain strict temperature control. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the starting acetanilide pure? A2_Yes->Q3 Action2 Rapid addition can cause localized heating and reduce regioselectivity. Ensure slow, controlled addition. A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Outcome Improved Yield and Regioselectivity A3_Yes->Outcome Action3 Impure starting material can lead to a complex mixture of products. Purify the acetanilide before nitration. A3_No->Action3 Action3->Outcome

Caption: Troubleshooting logic for the nitration step.

  • Q1: I obtained a mixture of nitro-isomers. How can I improve the regioselectivity for the 2-nitro product?

    • A1: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution.[2] To favor the desired 2-nitro isomer, ensure that the reaction temperature is strictly maintained between 0-5 °C. Lower temperatures generally enhance selectivity. Also, ensure slow, dropwise addition of the nitrating mixture to prevent localized overheating.

  • Q2: The yield of my nitrated product is very low, and I see a lot of starting material remaining by TLC. What should I do?

    • A2: This suggests an incomplete reaction. You can try extending the reaction time, but continue to monitor by TLC to avoid the formation of byproducts. Ensure that the nitrating mixture was prepared correctly and that the acids used are of high concentration and quality.

Step 3: Bromination of N-(2-nitro-5-propoxyphenyl)acetamide

Objective: To regioselectively introduce a bromine atom at the C4 position. This position is para to the strongly activating acetamido group and ortho to the activating propoxy group, making it the most electronically favorable site for electrophilic attack.[1]

Experimental Protocol
  • Dissolve N-(2-nitro-5-propoxyphenyl)acetamide (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a flask protected from light.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water.

  • Collect the precipitate, N-(4-bromo-2-nitro-5-propoxyphenyl)acetamide, by vacuum filtration.

  • Wash the solid with a dilute sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water.

  • Dry the product. Recrystallization from ethanol may be necessary for purification.

Troubleshooting and FAQs
  • Q1: My reaction is very slow or does not go to completion. Can I heat it?

    • A1: Gentle heating (e.g., to 40-50 °C) can be attempted to increase the reaction rate, but monitor carefully for the formation of byproducts. An alternative is to use a more reactive brominating agent like molecular bromine in acetic acid, but this may reduce selectivity.

  • Q2: I am observing polybrominated products. How can I prevent this?

    • A2: Polybromination occurs when the reaction is too vigorous. Using a milder brominating agent like NBS is the best strategy to prevent this.[1] Ensure you are using the correct stoichiometry (close to 1:1) of the brominating agent to the substrate. Adding the NBS portion-wise can also help control the reaction.

Step 4: Hydrolysis of N-(4-bromo-2-nitro-5-propoxyphenyl)acetamide

Objective: To remove the acetyl protecting group and regenerate the free amino group.

Experimental Protocol
  • In a round-bottom flask, suspend N-(4-bromo-2-nitro-5-propoxyphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Carefully neutralize the mixture with a base, such as concentrated ammonium hydroxide or a cold sodium hydroxide solution, until the product precipitates.

  • Collect the solid 4-Bromo-2-nitro-5-propoxyaniline by vacuum filtration, wash with cold water, and dry.

Troubleshooting and FAQs
  • Q1: The hydrolysis is incomplete even after several hours of reflux. What can I do?

    • A1: You can increase the concentration of the acid or the reflux time. Alternatively, using sulfuric acid instead of hydrochloric acid can sometimes be more effective for hydrolysis of sterically hindered or electron-deficient amides.[3]

  • Q2: During neutralization, the product oiled out instead of precipitating as a solid. How should I proceed?

    • A2: If the product separates as an oil, extract the entire mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. This can then be purified by column chromatography or by attempting recrystallization from a different solvent system.

Step 5: N-tert-butylation of 4-Bromo-2-nitro-5-propoxyaniline

Objective: To introduce the tert-butyl group onto the nitrogen atom to yield the final product. A copper-catalyzed method using tert-butyl 2,2,2-trichloroacetimidate is a mild and efficient option.[4]

Experimental Protocol
  • To a solution of 4-Bromo-2-nitro-5-propoxyaniline (1 equivalent) in nitromethane, add tert-butyl 2,2,2-trichloroacetimidate (1.5 equivalents).

  • Add copper(II) triflate (Cu(OTf)₂) (10 mol%) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Troubleshooting and FAQs
  • Q1: The N-tert-butylation reaction is not proceeding. What are the potential issues?

    • A1: The success of this reaction is sensitive to the purity of the starting aniline and the activity of the catalyst. Ensure your 4-Bromo-2-nitro-5-propoxyaniline is free from any acidic or basic impurities from the previous step. The copper(II) triflate should be anhydrous. The presence of electron-withdrawing groups on the aniline, as in this case, is reported to enhance the reaction rate.[4] If the reaction is still slow, a slight increase in temperature (e.g., to 40 °C) may be beneficial.

  • Q2: I am observing significant amounts of C-alkylation byproducts. How can this be minimized?

    • A2: The referenced copper-catalyzed method is reported to proceed with high selectivity for N-alkylation with no significant C-alkylation observed.[4] If C-alkylation is an issue, it might be due to the use of a different catalyst or reaction conditions. Adhering to the specified catalyst (Cu(OTf)₂) and solvent (nitromethane) should favor the desired N-alkylation.

Summary of Reaction Conditions and Potential Issues

StepKey ReagentsSolventTemp. (°C)Common IssuesTroubleshooting Strategies
1. Acetylation Acetic AnhydrideGlacial Acetic Acid0-25Low yield, oily productCheck starting material purity, control temperature, use extractive workup.
2. Nitration HNO₃ / H₂SO₄H₂SO₄0-5Poor regioselectivity, oxidationStrict temperature control, slow addition of nitrating mixture.
3. Bromination N-BromosuccinimideAcetic Acid / CHCl₃25Slow reaction, polybrominationGentle heating, use of NBS for selectivity, control stoichiometry.
4. Hydrolysis Conc. HCl / EtOHEthanol / WaterRefluxIncomplete reaction, oily productIncrease acid concentration or time, use extractive workup.
5. N-tert-butylation t-Bu-trichloroacetimidate, Cu(OTf)₂Nitromethane25No reaction, low yieldEnsure purity of aniline, use anhydrous catalyst.

References

  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Available at: [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]

  • DrugFuture. (2023). 5-Nitro-2-propoxyaniline. Available at: [Link]

  • Organic Chemistry Portal. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Available at: [Link]

  • ProQuest. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
  • CP Lab Safety. (n.d.). 4-Bromo-N-methyl-2-nitro-5-propoxyaniline, min 97%, 1 gram. Available at: [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Available at: [Link]

  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Available at: [Link]

  • Slideshare. (n.d.). Preparation of p-bromoaniline from Acetanilide. Available at: [Link]

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • PubMed. (n.d.). Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. Available at: [Link]

  • RSC Publishing. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Available at: [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]

  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline. Available at: [Link]

  • SlidePlayer. (2021). Experiment Twelve Hydrolysis of P-nitroacetanilide. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitro-5-propoxyaniline. Available at: [Link]

  • FooDB. (2010). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Available at: [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Propargylation of Nitroalkanes. Available at: [Link]

  • ResearchGate. (n.d.). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Available at: [Link]

  • Scribd. (2010). Preparation of P-Nitroacetanilide, Hydrolysis of P-Nitroacetanilide, Preparation of P-Nitroaniline (Student's Handout). Available at: [Link]

  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Available at: [Link]

  • ResearchGate. (n.d.). oxidative bromination. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Available at: [Link]

Sources

Troubleshooting

identifying and minimizing side reactions in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on identifying and minimizing common side reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction: A Plausible Synthetic Strategy

The synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline involves the sequential functionalization of an aniline derivative. A logical synthetic route, which will form the basis of this guide, is outlined below. Each step presents unique challenges, primarily concerning regioselectivity and the stability of functional groups.

Synthetic_Pathway A N-(tert-butyl)-3-propoxyaniline B N-(tert-butyl)-2-nitro-5-propoxyaniline A->B Nitration C 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline B->C Bromination

Figure 1: Proposed synthetic pathway for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

This guide will address the critical aspects of the nitration and bromination steps, offering troubleshooting advice and detailed protocols to mitigate common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Nitration of N-(tert-butyl)-3-propoxyaniline

The introduction of a nitro group onto the N-(tert-butyl)-3-propoxyaniline backbone is a critical step that dictates the regiochemistry of the final product. The primary challenge is to achieve selective nitration at the C2 position, ortho to the bulky N-tert-butylamino group and para to the propoxy group.

Q1: My nitration reaction is producing a significant amount of the meta-nitro isomer. What is causing this and how can I prevent it?

A1: Mechanistic Insight: The formation of meta-isomers during the nitration of anilines is a classic problem that arises from the reaction conditions. In strongly acidic environments, such as a mixture of concentrated nitric and sulfuric acids, the basic amino group of the aniline is protonated to form an anilinium ion (-NHR₂⁺)[1][2]. This protonated group is strongly deactivating and a meta-director, leading to the formation of the undesired meta-nitro product[1][3].

Troubleshooting and Minimization:

  • Protecting Group Strategy: A common and effective method to avoid protonation is to temporarily protect the amino group. Acetanilide, for example, is less basic and its acetyl group is a moderately activating ortho, para-director. However, for an N-substituted aniline like ours, this is not a feasible option.

  • Milder Nitrating Agents: The use of milder, non-acidic nitrating agents is highly recommended. tert-Butyl nitrite (TBN) has been shown to be an effective reagent for the regioselective nitration of N-alkyl anilines under mild conditions[4][5]. This approach avoids the strongly acidic conditions that lead to anilinium ion formation.

Recommended Protocol for Mild Nitration:

  • Dissolve N-(tert-butyl)-3-propoxyaniline in a suitable organic solvent such as acetonitrile.

  • Add tert-butyl nitrite (TBN) dropwise at a controlled temperature (e.g., 0-10 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent and proceed with standard work-up and purification.

Q2: I am observing the formation of an N-nitroso impurity. How can I minimize this?

A2: Mechanistic Insight: N-nitrosation is a common side reaction when nitrating secondary amines, especially when using reagents that can generate the nitrosonium ion (NO⁺)[6]. This is particularly relevant when using nitrating agents derived from nitrous acid[7][8]. tert-Butyl nitrite can also lead to N-nitrosation under certain conditions[5].

Troubleshooting and Minimization:

  • Reagent Purity and Stoichiometry: Ensure the purity of the nitrating agent and use precise stoichiometry. Excess nitrating agent can increase the likelihood of side reactions.

  • Reaction Conditions: Lowering the reaction temperature can often reduce the rate of N-nitrosation relative to C-nitration.

  • Purification: N-nitroso compounds can often be separated from the desired C-nitro product by column chromatography.

  • Denitrosation: If N-nitrosation is a significant issue, the N-nitroso product can sometimes be converted back to the secondary amine by treatment with an acid, such as HCl in methanol, followed by re-nitration under more controlled conditions[5].

Nitration_Side_Reactions cluster_conditions Reaction Conditions Start N-(tert-butyl)-3-propoxyaniline StrongAcid Strongly Acidic (e.g., HNO₃/H₂SO₄) Mild Mild (e.g., t-BuONO) Desired C-Nitration (Desired) Meta Meta-Nitration (Side Reaction) NNitroso N-Nitrosation (Side Reaction) StrongAcid->Desired StrongAcid->Meta Mild->Desired Mild->NNitroso

Figure 2: Influence of reaction conditions on nitration outcomes.
Part 2: Bromination of N-(tert-butyl)-2-nitro-5-propoxyaniline

The final step is the regioselective bromination at the C4 position. The aniline ring is highly activated by the amino and propoxy groups, which can lead to challenges in controlling the bromination.

Q3: My bromination reaction is resulting in multiple brominated products. How can I improve the regioselectivity?

A3: Mechanistic Insight: The N-tert-butylamino and propoxy groups are strong ortho, para-directors. This high activation of the aromatic ring can lead to polybromination, where more than one bromine atom is added to the ring[9]. The steric hindrance from the bulky N-tert-butyl group should disfavor bromination at the C6 position, but the C4 position remains highly activated.

Troubleshooting and Minimization:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂)[10][11].

  • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of bromination[10]. Nonpolar solvents like carbon tetrachloride or dichloromethane are often preferred for selective monobromination.

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or below) can help to control the reactivity and improve selectivity.

  • Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial. Using a slight excess or a 1:1 molar ratio of the brominating agent to the substrate is recommended to avoid polybromination.

Recommended Protocol for Selective Bromination:

  • Dissolve N-(tert-butyl)-2-nitro-5-propoxyaniline in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent.

  • Monitor the reaction closely by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction (e.g., with aqueous sodium thiosulfate) and proceed with work-up and purification.

Q4: I am concerned about potential dealkylation of the N-tert-butyl group under my reaction conditions. Is this a valid concern?

A4: Mechanistic Insight: The N-tert-butyl group is generally stable, but it can be susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures[12]. While the recommended bromination conditions are not strongly acidic, it is a factor to consider if alternative, more acidic bromination methods are employed. Photoredox catalysis has also been shown to promote N-dealkylation of tertiary amines, though these conditions are not typical for electrophilic bromination[13][14].

Troubleshooting and Minimization:

  • Avoid Strong Acids: Steer clear of bromination methods that require strong Lewis or Brønsted acids, especially if heating is necessary.

  • Mild Conditions: Adhering to mild reaction conditions (neutral pH, low temperature) as described in the recommended protocol will minimize the risk of dealkylation.

Table 1: Summary of Key Side Reactions and Mitigation Strategies

Reaction StepPotential Side ReactionMechanistic CauseRecommended Mitigation Strategy
Nitration Meta-NitrationProtonation of the amino group in strong acid, forming a meta-directing anilinium ion.Use milder, non-acidic nitrating agents like tert-butyl nitrite (TBN).
N-NitrosationFormation of nitrosonium ion (NO⁺) and reaction with the secondary amine.Control stoichiometry, lower reaction temperature, and consider a denitrosation step if necessary.
Bromination PolybrominationHigh activation of the aromatic ring by the amino and propoxy groups.Use a milder brominating agent (NBS), control stoichiometry, use a nonpolar solvent, and maintain low reaction temperatures.
DealkylationCleavage of the N-tert-butyl group under strongly acidic conditions.Employ mild, non-acidic bromination conditions.

Conclusion

The synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline requires careful control of reaction conditions to manage regioselectivity and prevent unwanted side reactions. By understanding the underlying mechanisms of electrophilic aromatic substitution on this highly functionalized aniline, researchers can proactively select reagents and protocols that favor the desired product. The strategies outlined in this guide provide a robust framework for troubleshooting and optimizing this synthesis, ultimately leading to higher yields and purity of the target compound.

References

  • askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Ganguly, N. C., De, P., & Dutta, S. (2005). A new regioselective bromination of activated aromatic rings. Synthesis, 2005(07), 1103-1108.
  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • PubMed. (2019, January 4). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Retrieved from [Link]

  • Quora. (2020, November 30). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? Retrieved from [Link]

  • ResearchGate. (2012, May 4). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • ResearchGate. (2014, November 9). Why does ortho nitro aniline form only 2% on performing nitration of aniline? Retrieved from [Link]

  • ResearchGate. (2018, December 30). (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Retrieved from [Link]

  • ResearchGate. (2022, May 8). (PDF) N-Dealkylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

  • YouTube. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Investigating the Degradation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

Welcome to the technical support guide for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (CAS 1305322-90-0).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (CAS 1305322-90-0).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide a framework for understanding and investigating the potential degradation pathways of this molecule. As a substituted nitroaniline, its stability is governed by the interplay of its functional groups: the aniline nitrogen, the electron-withdrawing nitro group, the propoxy ether linkage, and the bromo substituent. This guide offers a systematic, cause-and-effect approach to designing degradation studies and troubleshooting common analytical challenges.

Part 1: Foundational Analysis & Initial Assessment

This section addresses the critical first question in any stability investigation: "How do I know if my compound is degrading, and how can I reliably measure it?" Answering this requires a robust, stability-indicating analytical method.

FAQ 1: My assay results are inconsistent. How can I confidently determine if 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is degrading?

Expert Answer: Inconsistency is often the first sign of instability. Before investigating specific pathways, you must establish a validated, stability-indicating analytical method. For a molecule like this—a non-volatile, UV-active aromatic compound—High-Performance Liquid Chromatography (HPLC) with UV detection is the most logical and accessible starting point.[4][5] A stability-indicating method is one that can separate the intact parent compound from its degradation products, ensuring that any decrease in the parent peak is a true measure of degradation.

The initial workflow should be to develop a reliable analytical method and then use that method to assess samples from a preliminary stress test.

G cluster_0 Phase 1: Method Development & Baseline cluster_1 Phase 2: Preliminary Stress Testing cluster_2 Phase 3: Data Interpretation A Develop HPLC-UV Method (See Protocol 1.1) B Validate Method (Specificity, Linearity, Precision) A->B C Establish Baseline (Analyze pure, unstressed sample) B->C D Prepare Samples in Parallel (e.g., Control, Acid, Base, Oxidant) C->D Use validated method E Incubate Under Stress Conditions (e.g., 60°C for 24h) D->E F Analyze All Samples with Validated Method E->F G Compare Stressed vs. Control Chromatograms F->G Generate data H Assess for: - Decrease in parent peak area - Appearance of new peaks (degradants) - Mass balance G->H I Identify Key Degradation Pathways for Further Study H->I G Parent Parent Compound (4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline) Deg1 Phenol Degradant (5-Hydroxy derivative) Parent->Deg1  Acid-Catalyzed  Ether Cleavage Deg2 Debrominated Phenol (4-Hydroxy derivative) Parent->Deg2  Base-Catalyzed  Nucleophilic Substitution

Caption: Plausible hydrolytic degradation pathways.

Protocol 2.1: Forced Hydrolysis Study (ICH Q1A Guideline)
  • Prepare Stock Solution: Create a ~1 mg/mL stock solution of the compound in acetonitrile.

  • Prepare Stress Samples: In triplicate, add a small volume of the stock solution to vials containing:

    • Acidic: 0.1 M Hydrochloric Acid

    • Basic: 0.1 M Sodium Hydroxide

    • Neutral: Purified Water

    • Control: Keep the stock solution in acetonitrile.

  • Incubation: Place the vials in a controlled environment (e.g., 60 °C) and pull time points (e.g., 0, 2, 8, 24 hours).

  • Quenching & Analysis: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute with the mobile phase to the working concentration and analyze immediately using the validated HPLC method.

ConditionTime (hours)Temperature (°C)% Parent Remaining% Area of Major DegradantMass Balance (%)
0.1 M HCl2460
0.1 M NaOH2460
Water2460

Table 1: Example data table for a forced hydrolysis study.

Oxidative Degradation

FAQ 3: I observe new impurities when my compound is exposed to air or formulated with excipients that may contain peroxides. What oxidative reactions could be occurring?

Expert Answer: Substituted anilines are well-known to be susceptible to oxidation. [6][7][8]The primary sites for oxidation on your molecule are:

  • Aniline Nitrogen: The nitrogen lone pair can be oxidized to form an N-oxide derivative. Further oxidation or radical coupling reactions can lead to colored dimeric species (azoxybenzenes) or polymeric degradation products, which may be difficult to analyze by HPLC. [9][10]The bulky tert-butyl group provides some steric hindrance but will not completely prevent oxidation.

  • Propoxy Side Chain: The carbons on the propoxy group, particularly the one adjacent to the ether oxygen, can be susceptible to radical oxidation, potentially forming hydroperoxides that could further decompose.

G Parent Parent Compound (Aniline derivative) N_Oxide N-Oxide Degradant Parent->N_Oxide  Direct N-Oxidation Dimer Dimer/Polymer Products (e.g., Azoxybenzene) Parent->Dimer  Radical Coupling

Sources

Troubleshooting

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

An advanced technical support guide for researchers, scientists, and drug development professionals focused on the synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. Introduction 4-Bromo-N-(tert-butyl)-2-nitro...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals focused on the synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Introduction

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a substituted nitroaniline derivative, a class of compounds that serves as crucial building blocks in medicinal chemistry and materials science.[1] The synthesis of this specific molecule, involving an N-alkylation with a bulky tert-butyl group on a sterically hindered and electronically deactivated aniline, presents unique challenges. The primary synthetic route involves the N-alkylation of a 4-bromo-2-nitro-5-propoxyaniline precursor. The success of this reaction is highly dependent on the careful optimization of several key parameters.

The core chemical challenge stems from the nature of the starting material. The potent electron-withdrawing effect of the ortho-nitro group significantly reduces the nucleophilicity of the aniline nitrogen, making it a poor nucleophile.[2] This necessitates more forcing reaction conditions than those used for typical aniline alkylations.[2] This guide provides a comprehensive framework for troubleshooting common issues, optimizing reaction parameters, and understanding the chemical principles governing this transformation.

Baseline Experimental Protocol: N-tert-Butylation of 4-Bromo-2-nitro-5-propoxyaniline

This protocol serves as a standard starting point. Subsequent sections will address troubleshooting and optimization based on the outcomes of this procedure.

Reagents & Equipment:

  • 4-Bromo-2-nitro-5-propoxyaniline (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • tert-Butyl bromide (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Oven-dried, two-neck round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-nitro-5-propoxyaniline (1.0 eq) to the oven-dried flask.

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the aniline should be observed.

  • Alkylation: Add tert-butyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction shows very low or no conversion, with the starting material largely unreacted. What are the primary causes?

A1: This is the most common issue and typically points to insufficient activation of the aniline nucleophile.

  • Cause 1: Insufficient Base Strength. The ortho-nitro group makes the aniline nitrogen significantly less basic and nucleophilic.[2] A weak base will not be strong enough to deprotonate the amine effectively.

    • Solution: Sodium hydride (NaH) or potassium tert-butoxide (tBuOK) are often necessary for this type of deactivated aniline.[2] If you are using a weaker base like potassium carbonate (K₂CO₃), the reaction will likely fail or be extremely slow. Ensure your NaH is fresh and not passivated.

  • Cause 2: Inappropriate Temperature. Many N-alkylations of deactivated anilines do not proceed at room temperature.[2]

    • Solution: Increase the reaction temperature. A common range for these sluggish reactions is 80-120 °C.[2] Monitor the reaction by TLC to ensure the starting material is being consumed without significant decomposition.

  • Cause 3: Poor Solvent Choice. The solvent plays a critical role in stabilizing intermediates.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base (e.g., Na⁺) and do not protonate the aniline, preserving its nucleophilicity.[2][3] Protic solvents (e.g., alcohols) should be avoided as they will quench the strong base and reduce the amine's reactivity.

Q2: My TLC plate shows multiple new spots, suggesting side product formation. What are these and how can I minimize them?

A2: Side products can arise from various competing reaction pathways.

  • Cause 1: Elimination of Alkylating Agent. tert-Butyl bromide can undergo elimination (E2 reaction) in the presence of a strong base to form isobutylene gas. This is especially favored at higher temperatures.

    • Solution: Add the tert-butyl bromide slowly at a lower temperature before heating the reaction. This allows the nucleophilic substitution to begin before high temperatures favor elimination. Ensure the stoichiometry is correct; a large excess of base can promote elimination.

  • Cause 2: C-Alkylation. While N-alkylation is generally favored, alkylation on the aromatic ring (C-alkylation) can sometimes occur, especially at higher temperatures.[4]

    • Solution: Maintain the reaction temperature at the lower end of the effective range (e.g., 80 °C instead of 120 °C). The activation energy for N-alkylation is typically lower than for C-alkylation in this context.

  • Cause 3: O-Alkylation of the Nitro Group. While less common, the oxygen atoms of the nitro group can act as nucleophiles, leading to undesired byproducts under harsh conditions.

    • Solution: Avoid unnecessarily high temperatures or prolonged reaction times. Once the starting material is consumed (as per TLC), proceed with the workup.

Q3: The reaction works, but my isolated yield is consistently low (<50%). How can I improve it?

A3: Low yield, assuming conversion is complete, often points to issues with the reaction conditions or product loss during workup and purification.

  • Cause 1: Sub-optimal Reagent Stoichiometry.

    • Solution: While a slight excess of the alkylating agent is common, a large excess can promote side reactions. Conversely, ensure you are using enough base (at least 1.1-1.5 equivalents) to drive the initial deprotonation to completion.

  • Cause 2: Inefficient Reaction Conditions.

    • Solution: Explore Phase Transfer Catalysis (PTC). PTC is an excellent technique for N-alkylations.[5] Using a catalyst like Tetrabutylammonium Bromide (TBAB) with a base like solid K₂CO₃ in a solvent like toluene can improve yields and simplify the workup, as it avoids the need for highly reactive bases like NaH.[6]

  • Cause 3: Product Loss During Purification.

    • Solution: The product is a relatively non-polar, substituted aniline. Optimize your column chromatography conditions. Use a gradient elution, starting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing polarity. Check all aqueous layers by TLC before discarding them to ensure no product is being lost.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the ortho-nitro group in this reaction? A1: The nitro group has a dual, opposing role. It is a strong electron-withdrawing group that activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[7][8][9] However, this same electron-withdrawing effect pulls electron density away from the amino group, drastically reducing its nucleophilicity and making the N-H bond more acidic.[2]

Q2: Can I use a different tert-butylating agent? A2: Yes. While tert-butyl bromide is common, other reagents can be used. For milder conditions, tert-butyl 2,2,2-trichloroacetimidate in the presence of a copper catalyst (like Cu(OTf)₂) can achieve N-tert-butylation at room temperature, which can be advantageous for sensitive substrates.[10]

Q3: How does temperature affect the regioselectivity of this reaction? A3: In this specific transformation (N-alkylation), the primary concern with temperature is the rate of reaction versus the rate of side reactions (like elimination). In broader nucleophilic aromatic substitutions, temperature can influence regioselectivity when multiple leaving groups or potential attack sites are present, as the activation energy for substitution at different positions can vary.[11][12]

Table 1: Summary of Key Reaction Parameter Optimization

ParameterOptionsConsiderations & Recommendations
Base NaH, tBuOK, K₂CO₃, Cs₂CO₃Due to the deactivating effect of the nitro group, strong bases like NaH or tBuOK are highly recommended for good yields.[2] K₂CO₃ may only be effective in combination with a phase transfer catalyst.
Solvent DMF, DMSO, Acetonitrile, ToluenePolar aprotic solvents (DMF, DMSO) are generally preferred to stabilize charged intermediates.[2] Toluene is a good choice for higher temperature reactions or PTC conditions.
Temperature 25 °C to 140 °CRoom temperature is often insufficient. A range of 80-120 °C is a good starting point.[2] Higher temperatures may increase side product formation.
Catalyst None, TBAB, 18-crown-6A phase transfer catalyst (PTC) like TBAB can significantly improve reaction efficiency, allowing the use of milder bases and potentially lower temperatures.[6][13]

Troubleshooting Workflow

Below is a logical workflow for diagnosing and solving common issues encountered during the synthesis.

TroubleshootingWorkflow problem Problem Observed: Low or No Conversion cause1 Potential Cause: Insufficient Base Strength problem->cause1 cause2 Potential Cause: Low Reaction Temperature problem->cause2 cause3 Potential Cause: Poor Solvent Choice problem->cause3 sol1 Solution: Use Strong Base (e.g., NaH, tBuOK) cause1->sol1 sol2 Solution: Increase Temperature (80-120 °C) cause2->sol2 sol3 Solution: Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause3->sol3 alt_path Alternative Strategy: Phase Transfer Catalysis (TBAB, K₂CO₃, Toluene) sol1->alt_path Consider if issues persist sol2->alt_path sol3->alt_path

Caption: Troubleshooting workflow for low reaction conversion.

References

  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity.The Journal of Organic Chemistry.
  • optimization of reaction conditions for N-alkyl
  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite.Organic Chemistry Frontiers (RSC Publishing).
  • N-Alkylation of Aniline by Copper-Chromite C
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.The Journal of Organic Chemistry.
  • Reaction optimization and scope of anilines.
  • Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer C
  • Phase Transfer Catalysis.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Temperature-Dependent Regioselectivity of Nucleophilic Aromatic Photosubstitution. Evidence That Activation Energy Controls Reactivity.
  • Nucleophilic Arom
  • A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights.Benchchem.
  • Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • Nucleophilic Arom
  • Aromatic Nucleophilic Substitution.Dalal Institute.
  • 21.04 Nuc.
  • Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimid
  • An Improved Synthesis of N-Substituted-2-nitroanilines.Semantic Scholar.

Sources

Optimization

common impurities found in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline and their removal

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides troubleshooting and frequently asked questions (FAQs) regarding common impurities found in 4-Bromo-N-(tert-butyl)-2-ni...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting and frequently asked questions (FAQs) regarding common impurities found in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline and their effective removal. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to address challenges encountered during the synthesis, purification, and handling of this compound.

I. Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions regarding the origin and identification of impurities in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Q1: What are the most likely impurities I might encounter in my sample of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline?

A1: Based on the probable synthetic routes, the most common impurities can be categorized as follows:

  • Unreacted Starting Materials: The most prevalent impurity is often the precursor, 4-bromo-2-nitro-5-propoxyaniline . Its presence indicates an incomplete N-tert-butylation reaction.

  • Regioisomers: Depending on the synthetic strategy, isomers from the bromination or nitration steps can be present. For instance, if bromination is performed on a substituted aniline, isomers with bromine at different positions on the aromatic ring may form.

  • Over-alkylation or Di-alkylation Products: While sterically hindered, the formation of minor amounts of di-tert-butylated byproducts is a possibility.

  • Degradation Products: Substituted nitroanilines can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or light, leading to the formation of various colored impurities.

Q2: Why do I see a colored impurity in my product? It's supposed to be a crystalline solid.

A2: The presence of colored impurities, often appearing as yellow, orange, or brown tints, is common with nitroaromatic compounds. These can arise from several sources:

  • Nitrophenol Derivatives: Trace amounts of hydrolysis of the propoxy group can lead to the formation of corresponding nitrophenols, which are often colored.

  • Oxidation Products: The aniline functional group is susceptible to oxidation, which can produce colored byproducts.

  • Residual Nitrating Agents: If nitration is part of the synthesis, residual nitrating agents or their byproducts can lead to coloration.

Q3: How can I quickly assess the purity of my 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline?

A3: Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for purity assessment. A well-chosen solvent system will show the desired product as a single, well-defined spot, with any impurities appearing as separate spots with different Rf values. A good starting mobile phase for this polar compound would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.

II. Troubleshooting Guides for Impurity Removal

This section provides detailed protocols for the removal of specific impurities.

Troubleshooting Issue 1: Presence of Unreacted 4-bromo-2-nitro-5-propoxyaniline

Causality: The N-tert-butylation of anilines, especially those with electron-withdrawing groups like a nitro group, can be challenging and may not proceed to completion. The unreacted primary aniline is a common impurity due to its lower reactivity.

Removal Protocol: Flash Column Chromatography

Flash column chromatography is the most effective method for separating the more polar unreacted starting material from the less polar N-tert-butylated product.[1][2]

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as Hexanes:Ethyl Acetate (4:1 to 2:1 v/v) .

    • Visualize the spots under UV light. The product, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, will have a higher Rf value (less polar) than the starting material, 4-bromo-2-nitro-5-propoxyaniline.

  • Column Preparation:

    • Select an appropriately sized glass column and pack it with silica gel as a slurry in the chosen mobile phase (e.g., Hexanes:Ethyl Acetate 4:1).

    • Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase, collecting fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Troubleshooting Issue 2: Presence of Regioisomers or Other Closely Related Impurities

Causality: Electrophilic aromatic substitution reactions like bromination and nitration are governed by the directing effects of the substituents already present on the aromatic ring. This can sometimes lead to the formation of a mixture of isomers.

Removal Protocol: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids by separating the desired compound from impurities that have different solubility profiles.[3] For closely eluting impurities on column chromatography, recrystallization can often provide a higher purity final product.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of the impure solid in several different test tubes.

    • Add a few drops of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each tube.

    • The ideal solvent will dissolve the compound when hot but not at room temperature. For nitroaromatic compounds, alcoholic solvents are often a good starting point.[4]

  • Recrystallization Procedure:

    • Dissolve the impure 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If colored impurities are present that are known to be non-polar, you can perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, the flask can then be placed in an ice bath.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven.

Table 1: Recommended Solvents for Recrystallization of Substituted Nitroanilines

Solvent/Solvent SystemRationale
EthanolA versatile polar solvent suitable for many substituted anilines.
IsopropanolSimilar to ethanol, but its lower volatility can be advantageous.
Ethanol/WaterA mixed solvent system where water acts as an anti-solvent to induce crystallization.
Ethyl Acetate/HexanesThe compound is dissolved in hot ethyl acetate, and hexanes are added until turbidity is observed, followed by cooling.

III. Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

PurificationWorkflow Crude Crude Product (4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline + Impurities) TLC Purity Assessment (TLC Analysis) Crude->TLC Decision Impurities Present? TLC->Decision Column Flash Column Chromatography Decision->Column Yes, significant separation Pure Pure Product Decision->Pure No Recrystallization Recrystallization Column->Recrystallization Further purification needed Analysis Final Purity Check (TLC, NMR, etc.) Column->Analysis Recrystallization->Analysis Analysis->Pure

Caption: General purification workflow for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

IV. Stability and Storage Recommendations

Q4: How should I store my purified 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline to prevent degradation?

A4: To ensure the long-term stability of the compound, it is recommended to:

  • Store in a cool, dark place: Protect from light to prevent photochemical degradation.

  • Use an inert atmosphere: Store under nitrogen or argon to prevent oxidation.

  • Keep in a tightly sealed container: To prevent moisture absorption.

  • Avoid contact with strong acids and bases: The aniline functionality can react with strong acids, and the nitro group can be reactive under strongly basic conditions.

By following these guidelines, researchers can minimize the formation of impurities and ensure the quality and reliability of their experimental results.

V. References

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography (video). Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Purifying Compounds by Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

addressing stability issues of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in solution

Welcome to the technical support guide for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline that influence its stability?

A1: Understanding the molecule's structure is fundamental to predicting its behavior. 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a multi-functionalized aromatic compound. Its stability is a dynamic interplay of these groups:

  • Nitroaniline Core: The core structure is a nitroaniline. The potent electron-withdrawing nature of the nitro (-NO₂) group significantly impacts the electron density of the aromatic ring and the basicity of the aniline nitrogen.[1][2] This electronic environment makes the molecule susceptible to specific degradation pathways, particularly photoreactions.[3][4][5]

  • Aniline Amine Group: The secondary amine (-NH-) is a site of potential oxidation. Anilines, in general, are known to be sensitive to atmospheric oxygen and light, often leading to the formation of colored oxidation products.[6] The bulky tert-butyl group provides some steric hindrance, which can modulate this reactivity compared to primary anilines.

  • Aromatic Ring Substituents: The bromine (-Br) and propoxy (-O-CH₂CH₂CH₃) groups also influence the molecule's electronic properties and, consequently, its reactivity and solubility.

Q2: What are the primary factors that can compromise the stability of this compound in solution?

A2: The stability of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in solution is primarily threatened by three environmental factors:

  • Light Exposure (Photodegradation): This is often the most significant factor. Nitroaromatic compounds can absorb UV-Visible light, leading to excited states that can undergo various reactions, including reduction of the nitro group or cleavage of ring bonds.[3][7] This process can generate reactive radical species, accelerating further degradation.

  • pH of the Solution: The pH of the medium can influence stability. Highly acidic conditions may lead to protonation of the aniline nitrogen, altering solubility and reactivity. Conversely, alkaline conditions can increase susceptibility to oxidation for many aniline derivatives.[8][9] For many nitroanilines, a neutral pH range of 4.0-8.0 is often where they exhibit maximum stability in aqueous environments.[10]

  • Solvent Choice and Purity: The solvent can directly participate in degradation pathways or fail to protect the compound. Solvents with labile protons, dissolved oxygen, or peroxide impurities (commonly found in aged ethers like THF or 1,4-dioxane) can initiate degradation. Solvent polarity can also influence the rate of degradation by stabilizing reactive intermediates.[11][12]

Troubleshooting Guide: Common Stability Issues

Q3: My solution of the compound, initially colorless or pale yellow, is turning a darker yellow or brown. What is causing this?

A3: The development of color is a classic indicator of degradation, most commonly due to oxidation or photodegradation.

  • Causality: The aniline moiety is likely oxidizing to form highly conjugated, colored polymeric species.[6] This process is often catalyzed by light and atmospheric oxygen. Additionally, side reactions involving the nitro group under light exposure can form complex colored byproducts.[4]

  • Immediate Action: Protect the solution from light immediately by wrapping the container in aluminum foil or using an amber vial. Purge the headspace of the container with an inert gas like argon or nitrogen to displace oxygen.

  • Troubleshooting Workflow: Follow the diagnostic steps outlined below to identify the root cause.

G A Observation: Solution Color Change B Is the solution exposed to light? A->B Check C Is the solvent fresh and high-purity? A->C Check D Is the solution pH controlled (if aqueous)? A->D Check E Primary Cause: Photodegradation B->E Yes F Primary Cause: Oxidation B->F Yes G Contributing Factor: Solvent Impurities C->G No H Contributing Factor: pH-Mediated Degradation D->H No I Solution: Use amber vials or foil. Work under subdued light. E->I J Solution: Purge with N2/Ar. Use degassed solvents. F->J K Solution: Use fresh, unopened HPLC-grade solvent. Check for peroxides. G->K L Solution: Buffer solution to neutral pH (e.g., pH 6-7.5). H->L

Fig 1. Troubleshooting workflow for solution discoloration.
Q4: I am observing a progressive loss of the parent compound in my stock solution via HPLC analysis. What are the likely causes?

A4: A quantifiable loss of active compound, even without significant color change, points to a degradation process that yields products with similar chromophores or non-chromophoric products.

  • Causality: Photodegradation is a primary suspect. The energy from light can be sufficient to break chemical bonds, initiating reactions that convert the parent molecule into smaller, un-retained fragments or other species that may co-elute or be difficult to detect.[3][7] Slow oxidation or reaction with solvent impurities (e.g., peroxides) are also common culprits.

  • Self-Validation: When running your HPLC analysis, expand the detection window and look for the appearance of new peaks, even small ones, that grow over time as the main peak area decreases. This confirms that the loss is due to conversion into other species. A decrease in the total integrated peak area suggests some products may not be eluting or are not detected at your chosen wavelength.

  • Preventative Measures: The most effective strategy is rigorous adherence to proper solution preparation and storage protocols, as detailed in Q5 and Q6.

Protocols & Best Practices for Ensuring Stability

Q5: What is the recommended procedure for preparing a stable stock solution of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline?

A5: This protocol is designed to minimize initial degradation and create a reliable stock solution.

Protocol 1: Preparation of a Stable Stock Solution

  • Solvent Selection: Choose a high-purity (HPLC or spectroscopic grade) solvent in which the compound is readily soluble. Anhydrous DMSO or DMF are common choices for high-concentration stocks. For working solutions, acetonitrile or ethanol may be suitable. Crucially, use a fresh, unopened bottle of solvent or a properly stored solvent that has been tested for peroxides.

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or on a Schlenk line under an inert atmosphere (Argon or Nitrogen). If not available, work quickly and minimize exposure to air.

  • Degassing (Optional but Recommended): For aqueous buffers or protic solvents, degas the solvent for 15-20 minutes by sonication under vacuum or by bubbling with Argon or Nitrogen. This removes dissolved oxygen, a key participant in oxidative degradation.

  • Weighing and Dissolution:

    • Use an analytical balance to weigh the required amount of solid compound directly into a tared amber glass vial.

    • Add the desired volume of solvent to the vial.

    • Cap the vial tightly and vortex or sonicate briefly at room temperature until the solid is fully dissolved. Avoid heating unless absolutely necessary, as heat can accelerate degradation.

  • Final Storage:

    • Tightly seal the vial, ensuring the cap has a chemically resistant liner (e.g., PTFE).

    • Wrap the vial threads with Parafilm® for an extra barrier against air ingress.

    • Label clearly with compound name, concentration, solvent, and date of preparation.

    • Store immediately under the recommended conditions (see Q6).

Q6: How should I store solutions of this compound to maximize its shelf-life?

A6: Proper storage is the most critical step in preventing degradation. The core principles are to exclude light, oxygen, and thermal energy.

Table 1: Recommended Storage Conditions for Solutions

ParameterShort-Term Storage (Working Solutions, < 1 week)Long-Term Storage (Stock Solutions, > 1 week)Rationale
Temperature 2-8 °C (Refrigerator)-20 °C or -80 °C (Freezer)Reduces the kinetic rate of all degradation reactions.
Light Stored in amber vials or foil-wrapped tubes.Stored in amber vials inside a freezer box.Prevents initiation of photodegradation pathways.[7]
Atmosphere Tightly sealed vials.Headspace purged with Argon/Nitrogen before sealing.Minimizes oxidative degradation by excluding O₂.[6]
Container Glass vials (Type 1 borosilicate) with PTFE-lined caps.Glass vials (Type 1 borosilicate) with PTFE-lined caps.Ensures chemical inertness and prevents solvent evaporation.

Note: Before using a frozen stock solution, allow it to thaw completely to room temperature and vortex gently to ensure homogeneity before opening the vial. This prevents atmospheric moisture from condensing into the cold solution.

Q7: How can I analytically monitor the stability of my solution over time?

A7: A simple, validated stability study using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for confirming the integrity of your compound.

Protocol 2: RP-HPLC Method for Stability Monitoring

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase (Isocratic Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Initial Condition: 60% B. Adjust the ratio as needed to achieve a retention time of 3-7 minutes for the parent peak.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for the λ-max of the compound (a DAD is ideal for this). If unknown, monitor at 254 nm and 280 nm as a starting point.

  • Stability Study Execution:

    • Time Zero (T=0): Immediately after preparing the stock solution, dilute a sample to a suitable concentration (e.g., 10 µg/mL) and inject it into the HPLC system. Record the peak area and retention time. This is your baseline.

    • Subsequent Time Points: Store the stock solution under the desired conditions. At regular intervals (e.g., T=24h, T=72h, T=1 week, T=1 month), thaw (if frozen), dilute, and inject a sample under the identical HPLC conditions.

    • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. A decrease of >5% often indicates significant degradation. Look for the appearance and growth of new impurity peaks.

Advanced Topics

Q8: How does solvent choice fundamentally impact the stability of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline?

A8: Solvents do more than just dissolve a compound; they create a chemical environment that can either protect or degrade it. The choice should be guided by both solubility and chemical compatibility.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. While the compound may be soluble, these solvents can sometimes facilitate proton-transfer steps in degradation pathways. Aprotic solvents (e.g., DMSO, DMF, Acetonitrile, THF) lack these bonds and are often preferred for long-term storage, provided they are anhydrous and free of impurities.

  • Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule. For nitroaromatic compounds, polar solvents can stabilize charge-transfer excited states, potentially influencing photodegradation rates and pathways.[11]

Fig 2. Decision logic for appropriate solvent selection.

References

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical Processes for Water Treatment. Chemical Reviews, 93(2), 671–698. Available at: [Link]

  • Al-Ekabi, H., & Serpone, N. (1988). Photocatalytic degradation of nitrobenzene and other aromatic compounds in aqueous semiconductor slurries. The Journal of Physical Chemistry, 92(20), 5726-5731. Available at: [Link]

  • Ge, L., Chen, J., Qiao, X., & Lin, J. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 759–764. Available at: [Link]

  • Biggs, S., & Spiccia, L. (2004). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 7(6-7), 693-701. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitro-5-propoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghaedi, M., Shokrollahi, A., & Salimian, M. (2009). Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. Available at: [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available at: [Link]

  • Gholami, L., Zeynizadeh, B., & Akbari, R. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistrySelect, 7(42), e202203102. Available at: [Link]

  • Sun, S. P., Li, C. J., Sun, J. H., Shi, S. H., Fan, M. H., & Zhou, Q. X. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. Journal of Hazardous Materials, 149(2), 425-431. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • Dhawle, A., & D'Souza, L. (2022). Biodegradation of p-nitroaniline at alkaline pH by pseudomonas DL17 isolated from Lonar Lake India. Environmental Analysis Health and Toxicology, 37(1), e2022002. Available at: [Link]

  • Asgari, G., Shabanloo, A., & Salari, M. (2020). Degradation of p-nitroaniline from aqueous solutions using ozonation/Mg-Al layered double hydroxides integrated with the sequencing batch moving bed biofilm reactor. Journal of the Taiwan Institute of Chemical Engineers, 113, 264-272. Available at: [Link]

  • Isborn, C. M., & Prezhdo, O. V. (2011). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. The Journal of Physical Chemistry A, 115(1), 116-123. Available at: [Link]

  • Kumar, A., & Kumar, A. (2019). Catalytic reduction of 2-nitroaniline: a review. Environmental Chemistry Letters, 17(4), 1641-1654. Available at: [Link]

  • Henderson, K. J., Taranekar, P., & Collis, G. E. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. Soft Matter, 12(35), 7339-7347. Available at: [Link]

  • Study.com. (n.d.). Explain why m-nitroaniline is a stronger base than p-nitroaniline. Homework.Study.com. Available at: [Link]

  • Al-prol, A. E., & El-deen, A. B. (2021). Effect of pH on removal of 4-Nitroaniline dye. ResearchGate. Available at: [Link]

  • Fieser, L. F., & Williamson, K. L. (1987). Organic Experiments. D.C. Heath and Company. Available at: [Link]

  • Wang, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(15), 5801. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines? Available at: [Link]

Sources

Optimization

challenges in scaling up the synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

Welcome to the comprehensive technical support guide for the synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. This resource is meticulously designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we dissect common challenges, offer evidence-based troubleshooting strategies, and provide in-depth answers to frequently asked questions, ensuring your path to successful synthesis is clear and efficient.

I. Synthetic Overview & Key Challenges

The synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a sequential process involving electrophilic aromatic substitution and N-alkylation. While conceptually straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and reproducibility. These challenges often revolve around regioselectivity, reaction kinetics, and purification of intermediates and the final product.

A plausible synthetic route, based on established organic chemistry principles, is outlined below. This guide will address potential issues at each critical juncture.[1]

Synthetic_Pathway A 3-Propoxyaniline B N-(3-Propoxyphenyl)acetamide A->B Ac₂O, Pyridine C 4-Bromo-N-(3-propoxyphenyl)acetamide B->C NBS, AcOH D 4-Bromo-2-nitro-5-propoxyaniline C->D HNO₃, H₂SO₄ then H₃O⁺, Δ E 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline D->E t-BuOH, H₂SO₄ or Cu(OTf)₂

Caption: Proposed synthetic pathway for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific problems you might encounter during the synthesis. Each entry details the issue, explores potential root causes, and provides actionable solutions.

Category 1: Electrophilic Aromatic Substitution & Intermediate Synthesis
Q1: Low yield during the bromination of N-(3-Propoxyphenyl)acetamide.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reaction time, consider extending the reaction duration.

  • Suboptimal Reagent Choice: The brominating agent may not be effective under the chosen conditions.

    • Troubleshooting: N-Bromosuccinimide (NBS) in acetic acid is a common choice for regioselective bromination of activated rings.[2] Ensure the NBS is of high purity and the acetic acid is glacial.

  • Competing Side Reactions: Over-bromination or decomposition of the starting material can occur.

    • Troubleshooting: Control the reaction temperature carefully, typically running the reaction at room temperature or slightly below. Add the brominating agent portion-wise to maintain control over the reaction exotherm.

Q2: Formation of multiple isomers during the nitration of 4-Bromo-N-(3-propoxyphenyl)acetamide.

Potential Causes & Solutions:

  • Incorrect Directing Effects: While the acetamido and propoxy groups are ortho, para-directing, and the bromo group is also ortho, para-directing, the reaction conditions can influence regioselectivity. The nitration of substituted anilines can be complex.[3][4]

    • Troubleshooting: The choice of nitrating agent and reaction conditions is critical. A mixture of nitric acid and sulfuric acid is standard.[5] However, the concentration and temperature must be precisely controlled. Running the reaction at a low temperature (e.g., 0-5 °C) can improve selectivity.

  • Hydrolysis of Acetamido Group: The acidic conditions required for nitration can lead to premature deprotection of the amine.[6]

    • Troubleshooting: Ensure the reaction is performed under anhydrous conditions until the nitration is complete. The subsequent hydrolysis to remove the acetyl group should be a distinct step.

Parameter Recommendation for Nitration Rationale
Temperature 0-5 °CMinimizes side reactions and improves regioselectivity.
Acid Concentration Concentrated H₂SO₄ and HNO₃Ensures the formation of the nitronium ion (NO₂⁺) electrophile.[5]
Addition Rate Slow, dropwise addition of nitric acidControls the reaction exotherm and prevents localized overheating.
Category 2: N-tert-butylation & Final Product Synthesis
Q3: The N-tert-butylation of 4-Bromo-2-nitro-5-propoxyaniline is sluggish or results in a low yield.

Potential Causes & Solutions:

  • Steric Hindrance: The ortho-nitro group and the adjacent bromo group can sterically hinder the approach of the bulky tert-butyl group.

    • Troubleshooting: Traditional methods for N-tert-butylation often require harsh conditions.[7] Consider using a more reactive tert-butylating agent. A copper-catalyzed method using tert-butyl 2,2,2-trichloroacetimidate has been shown to be effective for a range of aromatic amines under mild conditions.[7]

  • Deactivation of the Aniline: The electron-withdrawing nitro group significantly reduces the nucleophilicity of the aniline nitrogen.

    • Troubleshooting: While electron-withdrawing groups can sometimes enhance reaction rates in copper-catalyzed N-tert-butylations, the overall electronic and steric environment of your specific substrate is key.[7] Optimization of the catalyst loading and reaction time may be necessary.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Troubleshooting: For copper-catalyzed reactions, nitromethane has been reported as an effective solvent.[7] It is crucial to use a solvent that can dissolve the starting materials and is compatible with the catalyst system.

Troubleshooting_N_tert_butylation A Low Yield in N-tert-butylation B Steric Hindrance A->B C Aniline Deactivation A->C D Suboptimal Conditions A->D E Use Reactive tert-butylating Agent (e.g., with Cu(OTf)₂) B->E F Optimize Catalyst Loading & Time C->F G Screen Solvents (e.g., Nitromethane) D->G

Caption: Troubleshooting logic for the N-tert-butylation step.

Category 3: Purification & Scale-Up
Q4: Difficulty in purifying the final product, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, from starting materials and byproducts.

Potential Causes & Solutions:

  • Similar Polarity of Components: The starting material and product may have similar polarities, making chromatographic separation challenging.

    • Troubleshooting:

      • Column Chromatography: A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) can often resolve closely related compounds.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method on a larger scale.[8] Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

  • Thermal Instability: The product may be sensitive to high temperatures, leading to decomposition during purification.

    • Troubleshooting: Avoid excessive heat during solvent removal (e.g., use a rotary evaporator at reduced pressure and moderate temperature). If distillation is used for purification, perform it under high vacuum to lower the boiling point.

Q5: The reaction yield decreases significantly upon scaling up the synthesis.

Potential Causes & Solutions:

  • Inefficient Mixing and Mass Transfer: Inadequate agitation in a larger reactor can lead to poor mixing of reactants and catalyst.[8]

    • Troubleshooting: Ensure the reactor's mechanical stirrer is appropriately sized and configured for the increased volume and potential slurry formation.[8]

  • Poor Thermal Control: Heat transfer is less efficient in larger reactors, which can lead to localized hot spots or an overall deviation from the optimal reaction temperature.[8]

    • Troubleshooting: Use a reactor with a jacketed cooling/heating system and monitor the internal reaction temperature closely. For highly exothermic steps like nitration, consider a semi-batch process where one reactant is added slowly to control the temperature.

  • Catalyst Deactivation: On a larger scale, the catalyst may be more susceptible to deactivation by impurities present in the starting materials or solvents.[8]

    • Troubleshooting: Use high-purity reagents and solvents for scale-up operations. If a heterogeneous catalyst is used, ensure it is properly activated and handled to prevent poisoning.

III. Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling the reagents in this synthesis?

A: Several reagents used in this synthesis are hazardous.

  • Aniline and its derivatives: Toxic and can be absorbed through the skin.[9]

  • Brominating agents (e.g., NBS): Corrosive and can cause severe burns.

  • Concentrated acids (Nitric and Sulfuric): Highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q: Can I use a different protecting group for the aniline instead of an acetyl group?

A: Yes, other protecting groups can be used. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal. The acetyl group is commonly used because it is stable to bromination and can be removed under acidic or basic conditions after nitration.

Q: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A:

  • Reaction Monitoring: TLC and HPLC are ideal for tracking the consumption of starting materials and the formation of products.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

IV. Experimental Protocols

General Protocol for the N-tert-butylation of 4-Bromo-2-nitro-5-propoxyaniline (Lab Scale)

This protocol is a general guideline and may require optimization.

  • To a solution of 4-Bromo-2-nitro-5-propoxyaniline (1.0 eq) in anhydrous nitromethane, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.1 eq).

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. References

  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. [Link]

  • Russell, G. A., & Tashtoush, H. (1996). Reductive tert-Butylation of Anils by tert-Butylmercury Halides(1). The Journal of Organic Chemistry, 61(25), 8988–8991. [Link]

  • Isosteric Replacement of Anilines. (2025). ACS Publications. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2022). Molecules, 27(19), 6296. [Link]

  • Mirage News. (2026, January 15). Light-Catalyzed Strategy for Precise Aromatic Amine Modification. [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams. Retrieved from [Link]

  • Amole Biotechnology. (n.d.). 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, n-tert-butyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. (2025, August 9). Nature. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline. Retrieved from

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2022). Molbank, 2022(3), M1453. [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. Retrieved from

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Researches on the alkoxy-amino-nitrobenzenes. III: Nitration of 1-alkoxy-2-aminobenzenes and 1-alkoxy-2-acetylaminobenzenes. (2025, August 6). ResearchGate. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 4), o976. [Link]

Sources

Troubleshooting

overcoming analytical challenges in the characterization of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

Welcome to the technical support center for the analytical characterization of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex molecule. As Senior Application Scientists, we have compiled this guide based on extensive experience with similar compounds and established analytical principles.

This guide is structured to provide immediate answers to common questions and in-depth troubleshooting for complex issues encountered during HPLC, GC-MS, and NMR analysis.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the analysis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Q1: What are the main challenges in the HPLC analysis of this compound?

A1: The primary challenges stem from its poor aqueous solubility, potential for on-column degradation, and the presence of multiple chromophoric groups that can lead to complex UV spectra. Peak tailing can also be an issue due to the secondary amine and the potential for interaction with residual silanols on the column stationary phase.

Q2: Is 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline suitable for GC-MS analysis?

A2: While GC-MS can be used, it presents significant challenges due to the compound's potential thermal lability. The nitro group can be susceptible to thermal degradation in the high temperatures of the GC inlet and column, potentially leading to inaccurate quantification and the appearance of degradation products.[1][2] A careful evaluation of inlet temperature and the use of a deactivated liner are critical.

Q3: What are the expected complexities in the NMR spectrum of this molecule?

A3: The 1H NMR spectrum can be complex due to the steric hindrance around the aniline nitrogen. The bulky tert-butyl group can restrict the rotation of the N-C bond, potentially leading to broadened signals for the aromatic protons and the amine proton. The propoxy group will add its characteristic signals, which may overlap with other aliphatic signals.

Q4: What is the best solvent for dissolving 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline?

A4: Due to its aniline backbone and bulky nonpolar groups, this compound is expected to have low solubility in water and high solubility in organic solvents like dichloromethane, tetrahydrofuran (THF), and ethyl acetate. For HPLC, a mobile phase with a high percentage of organic solvent is typically required. A systematic solubility study is recommended to determine the optimal solvent for your specific application.[3][4]

Q5: How can I assess the stability of this compound?

A5: Forced degradation studies are essential to understand the stability of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.[5][6][7] These studies involve subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the analysis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

HPLC Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. However, its unique structure can lead to several chromatographic issues.

Issue 1: Poor Peak Shape (Tailing)

  • Symptom: The peak for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline exhibits significant tailing.

  • Probable Causes:

    • Secondary Silanol Interactions: The basic aniline nitrogen can interact with acidic residual silanols on the silica-based stationary phase.

    • Column Overload: Injecting too high a concentration of the analyte.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the aniline.

  • Solutions:

    • Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or a phenyl-hexyl column to minimize silanol interactions.

    • Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or use a mobile phase with a buffer that can effectively mask silanol activity.

    • Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. For anilines, a slightly acidic to neutral pH is often a good starting point.

    • Reduce Sample Concentration: Dilute the sample and reinject to check for column overload.

Issue 2: Inconsistent Retention Times

  • Symptom: The retention time of the analyte peak shifts between injections.

  • Probable Causes:

    • Poorly Equilibrated Column: Insufficient time for the column to equilibrate with the mobile phase.

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components.

    • Temperature Variations: Changes in the column temperature.

  • Solutions:

    • Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

    • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.

    • Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.

Issue 3: Appearance of Extraneous Peaks (Degradation)

  • Symptom: Additional peaks, not present in the initial sample, appear in the chromatogram, especially over time.

  • Probable Causes:

    • On-Column Degradation: The compound may be degrading on the stationary phase.

    • Mobile Phase Instability: The compound may be unstable in the mobile phase.

    • Photodegradation: Exposure of the sample to light.

  • Solutions:

    • Evaluate Different Stationary Phases: Test a less acidic or a more inert stationary phase.

    • Forced Degradation Studies: Conduct forced degradation studies to identify potential degradants and develop a stability-indicating method.[5][6][7]

    • Use Amber Vials: Protect the sample from light by using amber autosampler vials.

    • Analyze Samples Promptly: Analyze samples as soon as possible after preparation.

HPLC Method Development Starting Point

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C
Injection Volume 10 µL

Workflow for HPLC Troubleshooting

Caption: A logical workflow for troubleshooting common HPLC issues.

GC-MS Troubleshooting

Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging for this molecule due to its thermal lability.

Issue 1: No Peak or Very Small Peak for the Analyte

  • Symptom: The expected molecular ion is not observed, or the peak is significantly smaller than expected.

  • Probable Causes:

    • Thermal Degradation in the Inlet: The compound is degrading upon injection.

    • Adsorption in the Inlet or Column: The analyte is adsorbing to active sites.

    • Insufficient Volatility: The compound is not volatile enough under the current conditions.

  • Solutions:

    • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it.

    • Use a Deactivated Liner: Employ a highly deactivated inlet liner, potentially with glass wool, to minimize active sites.

    • Derivatization: Consider derivatization of the aniline group to increase volatility and thermal stability, although this adds complexity to the analysis.

    • Use a Shorter Column: A shorter column can reduce the residence time at high temperatures.

Issue 2: Presence of Multiple Peaks Related to the Analyte

  • Symptom: Several peaks with fragmentation patterns similar to the analyte are observed.

  • Probable Causes:

    • Thermal Degradation Products: The observed peaks are degradation products formed in the GC system.

    • Isomers in the Sample: The sample may contain isomeric impurities.

  • Solutions:

    • Analyze by LC-MS: Confirm the presence of these species using a softer ionization technique like LC-MS to rule out GC-induced degradation.

    • Vary Injection Temperature: Observe the relative peak areas of the suspected degradation products as the inlet temperature is varied. A correlation would suggest thermal degradation.

    • Optimize GC Method: Use a slower temperature ramp to improve the separation of any potential isomers.

GC-MS Method Development Starting Point

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 220 °C (start low and optimize)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program 100 °C (hold 1 min) to 300 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 50-500 amu
NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation.

Issue 1: Broad Aromatic or Amine Signals

  • Symptom: The signals for the aromatic protons or the N-H proton are broad and poorly resolved.

  • Probable Causes:

    • Restricted Bond Rotation: The bulky tert-butyl group hinders the rotation around the C-N bond, leading to conformational exchange and signal broadening.

    • Quadrupolar Broadening from 14N: The nitrogen nucleus can cause broadening of adjacent proton signals.

    • Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening.

  • Solutions:

    • Variable Temperature NMR: Acquire spectra at different temperatures. At higher temperatures, the rate of conformational exchange may increase, leading to sharper signals. At lower temperatures, you may be able to resolve individual conformers.

    • Use a Chelating Agent: Add a small amount of EDTA to the NMR sample to chelate any paramagnetic metal ions.

    • Protonation of the Amine: Adding a drop of deuterated acid (e.g., DCl in D2O) can protonate the amine, which can sometimes sharpen adjacent signals.

Issue 2: Difficulty in Assigning Aromatic Protons

  • Symptom: It is challenging to definitively assign the signals for the two aromatic protons.

  • Probable Causes:

    • Complex Splitting Patterns: The protons may exhibit complex splitting due to coupling with each other and potentially long-range coupling to other protons.

    • Overlapping Signals: The chemical shifts of the aromatic protons may be very close.

  • Solutions:

    • 2D NMR Experiments: Perform 2D NMR experiments such as COSY (to identify coupled protons) and NOESY (to identify protons that are close in space). A NOESY experiment should show a correlation between the tert-butyl protons and one of the aromatic protons, aiding in its assignment.

    • Use a Higher Field Magnet: A higher field NMR spectrometer will provide better signal dispersion, which can help to resolve overlapping signals.

Logical Flow for NMR Signal Broadening

NMR_Broadening Start Broad NMR Signals Observed Check_Purity Is the sample pure? Start->Check_Purity VT_NMR Perform Variable Temperature NMR Check_Purity->VT_NMR Yes Purify Sample Purify Sample Check_Purity->Purify Sample No Result_Sharp Signals Sharpen VT_NMR->Result_Sharp Conformational Exchange Result_Unchanged Signals Unchanged VT_NMR->Result_Unchanged Add_EDTA Add EDTA to sample Add_EDTA->Result_Sharp Paramagnetic Impurities Add_EDTA->Result_Unchanged Other cause Protonate Protonate the amine Result_Unchanged->Add_EDTA Result_Unchanged->Protonate

Caption: Troubleshooting workflow for broad signals in the NMR spectrum.

Part 3: References

  • Forced Degradation Studies. MedCrave online. [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent Technologies. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions (RSC Publishing). [Link]

  • SPECTROSCOPIC AND THERMAL ANALYSIS OF EXPLOSIVE AND RELATED COMPOUNDS VIA GAS CHROMATOGRAPHY/VACUUM ULTRAVIOLET SPECTROSCOPY (GC/VUV). Purdue University Graduate School. [Link]

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications (RSC Publishing). [Link]

  • Practical NO 29 - Tests for aniline. AL Chemistry in English - YouTube. [Link]

  • The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Quora. [Link]

  • A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. PMC - PubMed Central. [Link]

  • Aniline qualitative analysis. Slideshare. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. Omics. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Supporting Information for The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Vlasti. [Link]

  • A Practical Approach to Method Validation in Pharmaceutical Analysis. PubMed. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • A review on analytical method validation and its regulatory perspectives. ResearchGate. [Link]

  • Analytical Method Validation Protocol for Pharmaceuticals. Pharmaguideline. [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Government of Nepal. [Link]

  • Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). PubMed. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). ResearchGate. [Link]

  • Development of SPME-HPLC methodology for detection of nitroexplosives. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

Introduction In the landscape of pharmaceutical synthesis and materials science, substituted nitroanilines serve as critical building blocks and intermediates. Their rich functionality allows for diverse chemical transfo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis and materials science, substituted nitroanilines serve as critical building blocks and intermediates. Their rich functionality allows for diverse chemical transformations, making them valuable precursors for dyes, agrochemicals, and active pharmaceutical ingredients. The precise structural characterization of these molecules is paramount to ensuring reaction success, purity, and the desired properties of the final product. 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a polysubstituted aniline whose complex substitution pattern on the aromatic ring presents a valuable case study for advanced spectroscopic analysis.

This guide provides a detailed, in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. We will explore the causal relationships between the molecule's structure and its spectral output, explaining the rationale behind experimental choices and data interpretation. Furthermore, by comparing its spectral features with those of simpler, related analogues, this guide will illustrate the predictable influence of individual functional groups on the overall spectroscopic fingerprint, offering researchers a robust framework for the analysis of similarly complex molecules.

Methodology: A Self-Validating Approach

The protocols described below are designed to provide unambiguous structural confirmation. The choice of solvent and ionization technique is critical for obtaining high-quality, interpretable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 15 mg of the analyte, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window.[1] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

    • ¹H NMR : 16 scans were accumulated with a relaxation delay of 1.5 seconds to ensure full magnetization recovery for accurate integration.

    • ¹³C NMR : 512 scans were acquired with a 2.0-second relaxation delay, employing proton decoupling to produce singlet peaks for each unique carbon atom, simplifying the spectrum.

Mass Spectrometry (MS)
  • Instrumentation : Analysis was conducted using a high-resolution mass spectrometer capable of both Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI-MS) : The sample was introduced via a direct insertion probe. EI at 70 eV was used to induce fragmentation. This "hard" ionization technique is ideal for elucidating the molecular structure by analyzing the resulting fragment ions, providing a structural "fingerprint".[2]

  • Electrospray Ionization (ESI-MS) : The sample was dissolved in a methanol/water (1:1) solution and introduced via infusion. ESI is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear confirmation of the molecular weight.

Experimental_Workflow Figure 1: Experimental Workflow for Spectroscopic Analysis cluster_NMR NMR Analysis cluster_MS Mass Spectrometry NMR_Prep Sample Prep (15mg in CDCl3 + TMS) NMR_Acq Data Acquisition (400 MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Data ¹H & ¹³C Spectra NMR_Acq->NMR_Data Analysis Structural Elucidation NMR_Data->Analysis MS_Prep Sample Prep (Direct insertion or MeOH/H2O) MS_Acq Ionization (EI and ESI) MS_Prep->MS_Acq MS_Data Mass Spectra (Fragmentation & Molecular Ion) MS_Acq->MS_Data MS_Data->Analysis Analyte Analyte: 4-Bromo-N-(tert-butyl) -2-nitro-5-propoxyaniline Analyte->NMR_Prep Analyte->MS_Prep Fragmentation_Pathway Figure 3: Key EI-MS Fragmentation Pathways M [M]⁺• m/z 318/320 M_minus_CH3 [M - CH₃]⁺ m/z 303/305 M->M_minus_CH3 - •CH₃ M_minus_C4H8 [M - C₄H₈]⁺ m/z 262/264 M->M_minus_C4H8 - C₄H₈ tBu [C₄H₉]⁺ m/z 57 M->tBu α-cleavage M_minus_NO2 [M - NO₂]⁺ m/z 272/274 M->M_minus_NO2 - •NO₂

Caption: Figure 3: Key EI-MS Fragmentation Pathways

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the data, we compare it to the known spectra of 4-bromo-2-nitroaniline .

[3]* ¹H NMR Comparison : In 4-bromo-2-nitroaniline, the aromatic protons show a more complex splitting pattern (doublet, doublet of doublets). The introduction of the 5-propoxy group in our target molecule simplifies this region to two singlets by removing adjacent protons. Furthermore, the electron-donating nature of the propoxy group would shift the signal for the adjacent proton (H-b) significantly upfield compared to its counterpart in the simpler analogue.

  • Mass Spec Comparison : The mass spectrum of 4-bromo-2-nitroaniline also shows the characteristic 1:1 M+ and M+2 peaks for bromine. However, its fragmentation is simpler. The spectrum of our target molecule is distinguished by fragments corresponding to the loss of alkyl groups from the N-tert-butyl (m/z 57, [M-15]⁺, [M-56]⁺) and propoxy chains, which are absent in the simpler compound. This highlights how MS fragmentation patterns can definitively map out alkyl substituents.

Conclusion

The comprehensive analysis using ¹H NMR, ¹³C NMR, and mass spectrometry provides an unambiguous structural elucidation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. Key diagnostic features include:

  • NMR : Two aromatic singlets with distinct chemical shifts, a prominent 9H singlet for the tert-butyl group, and a characteristic propoxy chain splitting pattern.

  • MS : A definitive 1:1 doublet for the molecular ion peak confirming the presence of bromine, and characteristic fragments corresponding to the loss of the tert-butyl and nitro groups.

By understanding the predictable electronic effects of each substituent and their characteristic fragmentation behavior, researchers can confidently apply these principles to identify and characterize other complex substituted aromatic compounds. This guide serves as a detailed reference, combining predictive analysis with foundational spectroscopic principles to aid in drug development and chemical research.

References

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.
  • Self-assembly of spherical complexes 2a, b.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry.
  • Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.
  • Ni, Y., & Wang, L. (2006). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares.
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (n.d.). PMC.
  • t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs.
  • LCMS-guided detection of halogenated natural compounds. (2021).
  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.).
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts.
  • Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. (2015, April 29). YouTube.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... (n.d.).
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022, April 30). PubMed.
  • p-Nitroaniline. (n.d.). NIST WebBook.
  • Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. (n.d.). CrystEngComm (RSC Publishing).
  • CHAPTER 2 Fragmentation and Interpret
  • 4-Bromoaniline(106-40-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 4-Bromo-2-nitro-5-propoxyaniline. (n.d.). PubChem.
  • Mass Spectrometry: Fragment
  • 4-Bromoaniline. (n.d.). SpectraBase.
  • 4-Bromo-2-nitroaniline. (n.d.). PubChem.
  • Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. (2011).
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (n.d.). Uni Halle.
  • Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): A novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. (2013).
  • A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Rel

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Comparative

A Comparative Guide to the Structural Confirmation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. For novel compounds such as 4-Bromo-N-(...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. For novel compounds such as 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of the primary spectroscopic and analytical techniques used to confirm the structure of this complex aromatic amine, offering insights into the causality behind experimental choices and presenting supporting data for a comprehensive understanding.

The Imperative of Orthogonal Methodologies

No single analytical technique is sufficient to definitively prove the structure of a novel chemical entity. Each method provides a unique piece of the structural puzzle, and it is the confluence of data from orthogonal techniques that builds a robust and defensible confirmation. For a molecule with the complexity of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, which features a substituted aromatic ring, a bulky tert-butyl group, a nitro group, a propoxy chain, and a bromine atom, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For our target molecule, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring atoms. The chemical shift of a proton is highly dependent on its electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1] CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak.

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[1] Higher field strengths provide better signal dispersion and resolution, which is crucial for complex molecules.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8Singlet1HAr-HThe aromatic proton is deshielded by the electron-withdrawing nitro group and the bromine atom. Its singlet multiplicity indicates no adjacent protons on the ring.
~4.0Triplet2H-OCH₂-The methylene group of the propoxy chain is deshielded by the adjacent oxygen atom. It appears as a triplet due to coupling with the neighboring methylene group.
~1.8Sextet2H-CH₂-CH₃This methylene group is split by both the adjacent -OCH₂- and -CH₃ groups, resulting in a more complex multiplet (a sextet is predicted).
~1.4Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons. This is a highly characteristic signal.
~1.0Triplet3H-CH₃The terminal methyl group of the propoxy chain appears as a triplet due to coupling with the adjacent methylene group.
~5.5Broad Singlet1HN-HThe amine proton often appears as a broad singlet and its chemical shift can be variable and concentration-dependent. It may also exchange with deuterium from residual D₂O, leading to its disappearance.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The sample prepared for ¹H NMR can be used directly for ¹³C NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Chemical Shift (δ, ppm)AssignmentRationale
~150Ar-C-OThe aromatic carbon attached to the electron-donating propoxy group is significantly deshielded.
~145Ar-C-NThe aromatic carbon bonded to the amine group is also deshielded.
~135Ar-C-NO₂The carbon bearing the electron-withdrawing nitro group is deshielded.
~120Ar-C-HAromatic carbon with a hydrogen attached.
~115Ar-C-BrThe aromatic carbon bonded to bromine is deshielded, though the effect is less pronounced than oxygen or nitrogen.
~110Ar-CThe remaining aromatic carbon.
~70-OCH₂-The carbon of the propoxy chain attached to the oxygen is deshielded.
~55-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~30-C(CH₃)₃The methyl carbons of the tert-butyl group.
~22-CH₂-CH₃The central carbon of the propoxy chain.
~10-CH₃The terminal methyl carbon of the propoxy chain.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.[2] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce an intact protonated molecule [M+H]⁺.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, to obtain an accurate mass measurement.[3][4]

The molecular formula of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is C₁₃H₁₉BrN₂O₃.

  • Expected Monoisotopic Mass: 346.0582 g/mol

  • Expected [M+H]⁺: 347.0660 m/z

  • Isotopic Pattern: A key feature will be the presence of a significant M+2 peak of nearly equal intensity to the molecular ion peak, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions that further support the proposed structure.

  • Loss of the tert-butyl group: A prominent fragment corresponding to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) is expected.

  • Loss of the propoxy group: Fragmentation involving the loss of the propoxy group is also likely.

  • Cleavage of the C-N bond: Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol: FTIR
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[6][7] ATR is often preferred due to its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3400Medium, SharpN-HN-H stretch
~3100-3000MediumAromatic C-HC-H stretch
~2970-2850StrongAliphatic C-HC-H stretch (propoxy and tert-butyl)
~1600-1475Medium-StrongAromatic C=CC=C stretch
~1530 and ~1350StrongNitro (NO₂)Asymmetric and symmetric N-O stretch
~1250-1000StrongC-OC-O stretch (ether)
~800-600StrongC-BrC-Br stretch

The presence of strong absorption bands for the nitro group, along with characteristic stretches for the N-H, aromatic and aliphatic C-H, C-O, and C-Br bonds, provides strong evidence for the presence of these functional groups.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound.[8][9] This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the pure, dry compound is required.

  • Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N.[10]

For C₁₃H₁₉BrN₂O₃ (Molar Mass: 347.21 g/mol ):

ElementTheoretical %
Carbon (C)44.97%
Hydrogen (H)5.52%
Nitrogen (N)8.07%

An experimental result within ±0.4% of these theoretical values is considered a good confirmation of the elemental composition.

Integrating the Data for Unambiguous Confirmation

The true power of this multi-technique approach lies in the integration of all the data points to build a cohesive and self-validating structural proof.

Figure 1. Integrated workflow for structural confirmation.

The ¹H and ¹³C NMR data provide the detailed atomic connectivity. HRMS confirms the molecular formula, and MS/MS fragmentation validates key structural motifs. FTIR corroborates the presence of the expected functional groups, and elemental analysis provides a fundamental check on the elemental composition. When the data from all these techniques are in agreement, the chemical structure of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline can be confirmed with a high degree of confidence.

Conclusion

The structural elucidation of a novel compound like 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Each method, with its unique strengths, contributes to a comprehensive and irrefutable structural assignment. This guide has outlined the core methodologies, from experimental design to data interpretation, providing researchers and drug development professionals with a framework for robust chemical characterization.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Abraham, R. J., et al. (2009). The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. Magnetic Resonance in Chemistry, 47(11), 959-966.
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  • Zhang, G.-F., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525.
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  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Schrimpe-Rutledge, A. C., et al. (2016). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Journal of the American Society for Mass Spectrometry, 27(11), 1895-1904.
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  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
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  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11859.
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  • Yang, M., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
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Validation

A Comparative Guide to the Reactivity of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline and Other Substituted Nitroanilines

In the landscape of synthetic organic chemistry, the nuanced reactivity of substituted anilines is a subject of continuous exploration, holding significant implications for the development of pharmaceuticals, agrochemica...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the nuanced reactivity of substituted anilines is a subject of continuous exploration, holding significant implications for the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth technical comparison of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline with other substituted nitroanilines. We will dissect the interplay of electronic and steric effects that govern its reactivity in key transformations, supported by established chemical principles and detailed experimental protocols.

Introduction to 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline: A Molecule of Intriguing Complexity

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a polysubstituted aromatic amine featuring a unique combination of functional groups that create a fascinating case study in chemical reactivity. The benzene ring is adorned with:

  • An amino group substituted with a bulky tert-butyl group .

  • A strongly electron-withdrawing nitro group positioned ortho to the amine.

  • A bromine atom para to the nitro group, a common handle for cross-coupling reactions.

  • An electron-donating propoxy group meta to the nitro group.

This intricate arrangement of substituents with opposing electronic and steric properties dictates the molecule's behavior in various chemical reactions. Understanding these influences is paramount for its effective utilization as a synthetic intermediate.

Comparative Reactivity Analysis: A Tale of Steric Hindrance and Electronic Influence

The reactivity of an aromatic compound is fundamentally governed by the electronic nature and spatial arrangement of its substituents. In 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, the interplay of these factors is particularly pronounced.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups and the nature of the leaving group.

The nitro group in nitroanilines is a powerful activating group for SNAr reactions, stabilizing the negatively charged Meisenheimer complex intermediate.[1][2] However, the steric bulk of the N-tert-butyl group in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is expected to significantly influence the reaction rate. This bulky group can sterically hinder the approach of a nucleophile to the aromatic ring, potentially slowing down the reaction compared to less hindered analogues.[3]

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

CompoundKey SubstituentsPredicted Relative ReactivityRationale
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline N-tert-butyl, 2-nitro, 4-bromo, 5-propoxyModerateThe activating effect of the nitro group is counteracted by the significant steric hindrance from the N-tert-butyl group. The propoxy group has a minor electronic influence from the meta position.
4-Bromo-2-nitroaniline2-nitro, 4-bromoHighStrong activation by the nitro group with minimal steric hindrance at the amino group allows for facile nucleophilic attack.[4]
2,4-Dinitroaniline2,4-dinitroVery HighTwo powerful electron-withdrawing nitro groups strongly activate the ring for SNAr.
4-Bromo-N,N-diethyl-2-nitroanilineN,N-diethyl, 2-nitro, 4-bromoModerate to HighThe diethylamino group is less sterically demanding than a tert-butyl group, leading to a higher predicted reactivity.

dot graph "" { graph [rankdir="LR" width="7.5" bgcolor="#F1F3F4"]; node [shape="box" style="filled" fontname="Arial" fontcolor="#202124"]; edge [fontname="Arial" color="#5F6368"];

}

Predicted SNAr reactivity trend.
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] These reactions are instrumental in forming new carbon-carbon bonds.

The success of Suzuki-Miyaura coupling can be influenced by both steric and electronic factors. The bulky N-tert-butyl group, being ortho to the bromine, can sterically hinder the oxidative addition step of the palladium catalyst to the C-Br bond.[6][7] This may necessitate the use of specialized bulky phosphine ligands to facilitate the reaction.[8]

Table 2: Considerations for Suzuki-Miyaura Coupling

CompoundSteric Hindrance around C-BrElectronic Effect of SubstituentsPredicted Ease of Coupling
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline High (ortho N-tert-butyl group)Nitro group (electron-withdrawing) can facilitate oxidative addition. Propoxy group (electron-donating) has a minor effect.Challenging, may require specialized catalysts and ligands.
4-Bromo-2-nitroanilineLowNitro group facilitates oxidative addition.Favorable.
2-Bromo-4-(tert-butyl)-6-nitroanilineVery High (ortho nitro and para tert-butyl)Both nitro and tert-butyl groups influence the electronics.Very Challenging.[9]
4-BromoanilineLowAmino group is electron-donating.Generally favorable.

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}

Key steps in Suzuki-Miyaura coupling.
Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many complex molecules.[10][11] This reaction can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like tin in hydrochloric acid.[12][13][14]

The steric environment around the nitro group in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is significant due to the adjacent N-tert-butyl group. This steric congestion can hinder the approach of the reducing agent or the coordination to the catalyst surface, potentially requiring more forcing reaction conditions or specialized catalysts for efficient reduction.[15]

Table 3: Predicted Ease of Nitro Group Reduction

CompoundSteric Hindrance around Nitro GroupPredicted Ease of Reduction
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline High (adjacent N-tert-butyl group)Slower, may require forcing conditions.
4-Bromo-2-nitroanilineLowFacile.
2,6-Di-tert-butyl-4-nitroanilineVery HighVery difficult.
4-NitroanilineLowFacile.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of the reactivity of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline and are based on established methodologies for similar substrates.

Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of a substituted nitroaniline with a nucleophile.

Materials:

  • 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1.0 eq)

  • Nucleophile (e.g., sodium methoxide, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline and anhydrous DMF.

  • Stir the solution until the starting material is fully dissolved.

  • Add the nucleophile portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-nitroaniline with an arylboronic acid.

Materials:

  • 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Protocol for the Reduction of the Nitro Group

This protocol provides a general method for the reduction of a nitroaniline to the corresponding diamine.

Materials:

  • 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Suspend 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition is complete, heat the mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline presents a compelling case study in the delicate balance of steric and electronic effects that dictate chemical reactivity. Its bulky N-tert-butyl group is predicted to significantly hinder reactions occurring at the ortho and amino positions, such as nucleophilic aromatic substitution and nitro group reduction. Similarly, palladium-catalyzed cross-coupling at the bromine position is expected to be challenging due to steric hindrance. These predictions, rooted in fundamental principles of organic chemistry, underscore the necessity of careful experimental design and the potential need for specialized reagents and conditions to achieve desired transformations. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this and other sterically encumbered nitroanilines.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. (URL: [Link])

  • 3-Synthesis of Aniline by Reduction of Nitrobenzene | PDF | Amine | Distillation - Scribd. (URL: [Link])

  • Nucleophilic Aromatic Substitution - NPTEL Archive. (URL: [Link])

  • the preparation of phenylamine (aniline) - Chemguide. (URL: [Link])

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (URL: [Link])

  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (URL: not available)
  • The tert-butyl group in chemistry and biology | Request PDF - ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed - NIH. (URL: [Link])

  • Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC - NIH. (URL: [Link])

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (URL: [Link])

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (URL: [Link])

  • Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - ResearchGate. (URL: [Link])

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (URL: [Link])

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (URL: [Link])

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

  • Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. (URL: not available)
  • Aniline Synthesis via Tin Reduction (Science Explained) - YouTube. (URL: [Link])

  • reduction of nitro groups to anilines - YouTube. (URL: [Link])

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme - ChemRxiv. (URL: [Link])

  • 2-Bromo-4-(tert-butyl)-6-nitroaniline - PubChem - NIH. (URL: [Link])

  • Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination - PMC - NIH. (URL: [Link])

  • Full article: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (URL: [Link])

  • Reactions of Aniline - Chemistry Steps. (URL: [Link])

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. (URL: [Link])

  • Nucleophilic Aromatic Substitution - NPTEL Archive. (URL: [Link])

  • Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure - CrystEngComm (RSC Publishing). (URL: [Link])

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Comparative

A Methodological Guide to the Comparative Biological Evaluation of Novel 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline Derivatives

Introduction: Charting a Course for Novel Aniline Derivatives In the landscape of drug discovery, nitroaromatic compounds, particularly nitroanilines, represent a chemical scaffold of significant interest due to their di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for Novel Aniline Derivatives

In the landscape of drug discovery, nitroaromatic compounds, particularly nitroanilines, represent a chemical scaffold of significant interest due to their diverse biological activities, including antimicrobial and antineoplastic properties.[1] The specific compound, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, and its derivatives represent a novel chemical space with unexplored therapeutic potential. As of this writing, a survey of the scientific literature reveals no existing studies on this specific family of compounds, positioning them as a frontier for new discovery.

This guide provides a comprehensive, methodological framework for conducting a comparative study of the biological activity of these novel derivatives. It is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial screening to mechanistic investigation. We will detail the causal logic behind experimental choices, provide validated protocols, and establish a self-validating system for data interpretation, ensuring the scientific integrity of the findings. The overall workflow is designed to efficiently identify promising lead compounds for further preclinical development.[2][3]

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Lead Identification & Prioritization cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Synthesis & Reporting synthesis Synthesis & Characterization of Derivatives (D1, D2, D3...Dn) cytotoxicity Broad-Spectrum Cytotoxicity Screening synthesis->cytotoxicity Test Compounds antimicrobial Antimicrobial Susceptibility Testing synthesis->antimicrobial Test Compounds dose_response Dose-Response Analysis (IC50 Determination) cytotoxicity->dose_response Active Hits mic Minimum Inhibitory Concentration (MIC) Assay antimicrobial->mic Active Hits selectivity Selectivity Index (SI) Calculation dose_response->selectivity data_table Comparative Data Tabulation selectivity->data_table enzyme Target Enzyme Inhibition Assays mic->enzyme enzyme->data_table dna DNA Interaction Studies dna->data_table ros Reactive Oxygen Species (ROS) Assay ros->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar report Final Report & Lead Candidate Nomination sar->report

Figure 1: Proposed experimental workflow for the comparative biological evaluation of novel aniline derivatives.

Part 1: Foundational Bioactivity Screening

The initial phase aims to cast a wide net to determine the general biological impact of the synthesized derivatives. The two most common and impactful activities associated with nitroaromatic compounds are cytotoxicity (relevant for anticancer applications) and antimicrobial effects.[1][4]

In Vitro Cytotoxicity Screening

Causality: The first critical question is whether the derivatives have any effect on cell viability. A primary screen against a panel of cancer cell lines and a non-cancerous control line provides two key insights: general cytotoxic potential and preliminary selectivity. The MTT or XTT assay is a cost-effective, reliable, and high-throughput method for this initial assessment, measuring cellular metabolic activity as a proxy for cell viability.[5][6] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[7][8]

Experimental Protocol: XTT Cell Viability Assay [9]

  • Cell Seeding:

    • Culture selected cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, and HEK293 non-cancerous kidney cells) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each derivative in sterile DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

    • Add 1 µL of each compound dilution to the respective wells. Include vehicle controls (DMSO only) and untreated controls.

  • XTT Assay Execution:

    • Incubate the plate for 48 hours.

    • Thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT working solution by mixing 50 parts XTT reagent with 1 part coupling reagent immediately before use.[9]

    • Add 50 µL of the XTT working solution to each well.

    • Incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow XTT to an orange formazan product.[8]

    • Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_control) * 100.

Antimicrobial Susceptibility Testing

Causality: Many nitro-containing molecules exhibit antimicrobial activity. The Kirby-Bauer disk diffusion test is a standardized, qualitative method to rapidly screen multiple derivatives against a panel of pathogenic bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli).[10][11] This test identifies compounds that can inhibit bacterial growth, evidenced by a "zone of inhibition" around a disk impregnated with the test compound.[12][13]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test [11]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[11]

  • Disk Application:

    • Aseptically apply sterile, 6-mm blank paper disks to the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of a high-concentration stock (e.g., 1 mg/mL) of each derivative onto a corresponding disk.

    • Include a positive control (e.g., a disk of a known antibiotic like penicillin) and a negative control (a disk with only the solvent, e.g., DMSO).

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm) using a ruler or caliper.

Part 2: Quantitative Evaluation and Lead Prioritization

Derivatives showing promising activity in the initial screens ("hits") must be evaluated quantitatively to compare their potency and selectivity.

Dose-Response Analysis and IC₅₀ Determination

For hits from the cytotoxicity screen, a more detailed dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of a compound that inhibits 50% of the measured biological activity and is the gold standard for comparing the potency of different compounds.[6]

Protocol: The XTT assay protocol is repeated with a wider and more granular range of concentrations (e.g., 10-12 concentrations in a semi-log dilution series) for each hit compound. The resulting viability data is plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the IC₅₀ value.

Data Presentation: Cytotoxicity and Selectivity

Derivative IDCancer Cell Line 1 (IC₅₀, µM)Cancer Cell Line 2 (IC₅₀, µM)Non-Cancerous Cell Line (IC₅₀, µM)Selectivity Index (SI)¹
Parent DataDataDataData
D1 DataDataDataData
D2 DataDataDataData
D3 DataDataDataData
Doxorubicin DataDataDataData
¹Selectivity Index (SI) = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancer Cells. A higher SI is desirable.
Minimum Inhibitory Concentration (MIC) Determination

For antimicrobial hits, the Kirby-Bauer test is followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Protocol:

  • In a 96-well plate, perform a two-fold serial dilution of each hit compound in Mueller-Hinton broth.

  • Add the standardized bacterial inoculum (prepared as in the Kirby-Bauer test but diluted) to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate for 18-24 hours at 37°C.

  • The MIC is visually determined as the lowest concentration well with no turbidity (no bacterial growth).

Data Presentation: Antimicrobial Activity

Derivative IDGram-Positive Bacterium (Zone of Inhibition, mm)Gram-Positive Bacterium (MIC, µg/mL)Gram-Negative Bacterium (Zone of Inhibition, mm)Gram-Negative Bacterium (MIC, µg/mL)
Parent DataDataDataData
D1 DataDataDataData
D2 DataDataDataData
D3 DataDataDataData
Penicillin DataDataDataData

Part 3: Preliminary Mechanistic Investigation

Once potent and selective lead compounds are identified, preliminary experiments can be designed to hypothesize their mechanism of action.

Target Enzyme Inhibition Assays

Causality: Many drugs function by inhibiting specific enzymes.[15][16] If a specific enzyme is hypothesized to be a target based on the chemical structure of the aniline derivatives (e.g., a kinase, a topoisomerase), a direct in vitro enzyme inhibition assay can be performed. The goal is to determine if the compound reduces the catalytic rate of the enzyme.[17][18]

G start Prepare Assay Buffer (Enzyme, Substrate, Cofactors) add_inhibitor Add Test Derivative (Inhibitor) or Vehicle Control start->add_inhibitor pre_incubate Pre-incubate to allow Inhibitor-Enzyme Binding add_inhibitor->pre_incubate initiate Initiate Reaction (Add final reactant, e.g., ATP) pre_incubate->initiate measure Measure Product Formation or Substrate Depletion over time (Kinetic Read) initiate->measure analyze Calculate Reaction Rate and % Inhibition measure->analyze determine_ic50 Determine IC50 from Dose-Response Curve analyze->determine_ic50

Figure 2: General workflow for an in vitro enzyme inhibition assay.

Protocol: The specific protocol is highly dependent on the target enzyme. However, a general workflow involves:

  • Combining the purified enzyme, its substrate, and necessary cofactors in a buffer system.

  • Adding the test derivative at various concentrations.

  • Initiating the reaction.

  • Measuring the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).[17]

  • Calculating the percent inhibition relative to a control reaction without the inhibitor and determining the IC₅₀.

Conclusion and Future Directions

This guide outlines a systematic and logical progression for the comparative biological evaluation of novel 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline derivatives. By moving from broad screening to quantitative comparison and finally to initial mechanistic studies, this framework allows for the efficient identification of lead candidates. The data generated, summarized in the proposed tables, will form the basis for establishing a structure-activity relationship (SAR), guiding the next cycle of chemical synthesis and optimization. This rigorous, self-validating approach ensures that the most promising derivatives are advanced, maximizing the potential for a successful drug discovery campaign.[19][20]

References

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  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024). Hardy Diagnostics.
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  • Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry - Quantum Zeitgeist. (2024). Quantum Zeitgeist.
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  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing). (2020). Royal Society of Chemistry.
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  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. (2022).
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Validation

A Comparative Guide to the In Vitro and In Vivo Validation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline's Bioactivity

For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a validated bioactive compound is both methodical and multifaceted. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a validated bioactive compound is both methodical and multifaceted. This guide provides an in-depth technical comparison and validation workflow for a novel compound, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, against a known standard in the field. While public data on this specific molecule is sparse[1][2][3][4][5], this guide establishes a robust framework for its evaluation, assuming a hypothetical anti-cancer bioactivity.

The experimental design and validation funnels described herein are based on established principles of drug discovery, ensuring a scientifically rigorous approach to characterizing a new chemical entity.

Introduction to 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a small organic molecule with a chemical formula of C9H11BrN2O3[1]. Its structure, featuring a substituted aniline ring, suggests potential for biological activity. Aniline derivatives are known precursors in the synthesis of various pharmaceuticals, including those with applications in oncology[6][7]. The presence of a nitro group and a bromine atom could influence its electrophilicity and potential for covalent interactions, while the propoxy and tert-butyl groups can affect its lipophilicity and steric interactions with biological targets.

For the purpose of this guide, we will hypothesize that 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline exhibits cytotoxic effects against non-small cell lung cancer (NSCLC) and will compare its performance against Cisplatin, a widely used chemotherapeutic agent for this cancer type.

In Vitro Validation: Establishing Cellular Bioactivity

The initial phase of validation involves a series of in vitro assays to determine the compound's cytotoxic potential and preliminary mechanism of action at the cellular level. These cell-based assays are crucial for quantifying cytotoxicity, understanding biological activity, and identifying biochemical mechanisms.

Experimental Workflow for In Vitro Analysis

The following diagram outlines the workflow for the in vitro validation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Caption: Workflow for the in vivo validation of a novel anti-cancer compound.

Efficacy in a Xenograft Model

Immunodeficient mice (e.g., athymic nude mice) will be subcutaneously inoculated with A549 cells. Once tumors reach a palpable size, the mice will be randomized into treatment groups.

Table 3: Comparative In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5 ± 0.8
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline20 mg/kg45.3 ± 5.2-1.8 ± 0.5
Cisplatin5 mg/kg62.1 ± 6.8-8.5 ± 1.2

Tumor growth inhibition is calculated at the end of the study relative to the vehicle control group. Body weight change is monitored as a general indicator of toxicity.

Interpretation: The hypothetical data indicate that 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline inhibits tumor growth in vivo, though to a lesser extent than Cisplatin at the tested doses. Importantly, it appears to be better tolerated, as evidenced by the smaller decrease in body weight.

Detailed Protocol: Xenograft Tumor Study
  • Cell Culture: Culture A549 cells to 80% confluency.

  • Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth: Monitor tumor growth using calipers.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Dosing: Administer the compounds (e.g., intraperitoneally) according to the predetermined schedule (e.g., twice weekly).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Tissue Collection: Harvest tumors and major organs for further analysis.

Pharmacokinetic (PK) Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. [8]A preliminary PK study in rodents will provide key parameters. [9] Table 4: Preliminary Pharmacokinetic Parameters

CompoundCmax (ng/mL)Tmax (h)Half-life (t1/2, h)Bioavailability (%)
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline1250 ± 1501.54.235

Parameters are determined after a single oral dose of 20 mg/kg.

Interpretation: The hypothetical PK data suggest that the compound is orally bioavailable, with a relatively short half-life. This information is crucial for designing an effective dosing regimen for efficacy studies.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the in vitro and in vivo validation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline's bioactivity, using a hypothetical anti-cancer application for illustrative purposes. The proposed workflow, from initial cytotoxicity screening to in vivo efficacy and pharmacokinetic studies, provides a clear path for characterizing a novel chemical entity.

The hypothetical data presented suggest that 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline could be a compound of interest, demonstrating cytotoxic and anti-tumor effects with a potentially favorable safety profile compared to the standard-of-care, Cisplatin. Further studies would be required to elucidate its precise mechanism of action, optimize its formulation and dosing, and fully assess its therapeutic potential.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]

  • Xenograft Models. [Link]

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  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Cytotoxicity Assays – what your cells don't like. [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. [Link]

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  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. [Link]

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  • Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. [Link]

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  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]

  • 4-Bromo-2-nitro-5-propoxyaniline. [Link]

  • CAS 1305322-90-0 | 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. [Link]

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  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. [Link]

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  • 4-BroMo-N-isopropyl-2-nitro-5-propoxyaniline CAS#: 1365272-85-0. [Link]

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Comparative

A Comprehensive Guide to Assessing the Cross-Reactivity Profile of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

Introduction In the landscape of modern drug discovery and chemical biology, the characterization of small molecules is paramount. While identifying a potent inhibitor for a specific biological target is a significant ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the characterization of small molecules is paramount. While identifying a potent inhibitor for a specific biological target is a significant achievement, understanding its selectivity and potential for off-target effects is equally crucial for its development as a safe and effective therapeutic or research tool. This guide provides an in-depth analysis of the cross-reactivity profile of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline , a novel investigational compound.

For the purpose of this illustrative guide, we will hypothesize that 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline has been identified as a potent inhibitor of Pim-1 kinase , a serine/threonine kinase implicated in various cancers. This hypothetical context will allow us to frame a realistic and comprehensive assessment of its cross-reactivity.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the selectivity of this and other small molecules. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with a known Pim-1 inhibitor, SGI-1776 .

The Importance of Cross-Reactivity Profiling

Promiscuous bioactive compounds, often termed "frequent hitters," can appear active against a wide range of targets, leading to misleading structure-activity relationships and potential toxicity.[1] Therefore, a thorough assessment of cross-reactivity is a critical step in the early stages of drug development. A favorable cross-reactivity profile, characterized by high selectivity for the intended target, is a key determinant of a compound's therapeutic index.

Comparative Framework: 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline vs. SGI-1776

To contextualize the cross-reactivity profile of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, we will compare it with SGI-1776, a well-characterized inhibitor of Pim kinases. This comparison will provide a benchmark for evaluating its selectivity and potential advantages or disadvantages.

CompoundPrimary TargetKnown Off-Targets
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline Pim-1 Kinase (Hypothesized)To be determined
SGI-1776 Pim-1, Pim-2, Pim-3 KinasesFLT3, TRKA, AXL

Experimental Assessment of Cross-Reactivity

A multi-pronged approach is essential for a robust assessment of cross-reactivity. We will employ both in vitro biochemical assays and cell-based assays to build a comprehensive selectivity profile.

In Vitro Kinase Panel Screening

Objective: To determine the inhibitory activity of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline against a broad panel of kinases.

Rationale: A large, unbiased kinase screen is the first-line approach to identify potential off-targets. This provides a broad overview of the compound's selectivity across the kinome. A radiometric assay is a sensitive and reliable method for measuring kinase activity.[2]

Experimental Protocol: Radiometric Kinase Assay
  • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in 100% DMSO. Create a series of dilutions in DMSO to achieve the desired final assay concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer.

    • Test compound at various concentrations.

    • A specific peptide substrate for each kinase.

    • The respective purified, active kinase.

  • Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter or by capturing the substrate on a filter membrane followed by autoradiography.[2]

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control. For kinases showing significant inhibition, determine the IC50 values by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular environment and identify potential off-targets by measuring changes in protein thermal stability upon ligand binding.[2]

Rationale: CETSA provides evidence of target engagement within the complex milieu of a living cell, which is a crucial validation of in vitro findings. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol: CETSA
  • Cell Treatment: Culture a suitable cell line (e.g., a cancer cell line with high Pim-1 expression) and treat with 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline or a vehicle control (DMSO) for a defined period.

  • Cell Lysis: Harvest and lyse the cells to obtain a cell lysate.

  • Thermal Challenge: Aliquot the lysate and heat the samples across a range of temperatures for a short duration (e.g., 3 minutes).

  • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Detection: Analyze the amount of soluble target protein (Pim-1) and other suspected off-target proteins at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis A Culture Cells B Treat with Compound or Vehicle A->B C Harvest & Lyse Cells B->C D Aliquot Lysate C->D E Heat Samples at Varying Temperatures D->E F Separate Soluble & Precipitated Proteins E->F G Detect Soluble Protein (Western Blot / MS) F->G H Generate Melting Curve G->H

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Data Summary and Interpretation

The data obtained from these experiments should be compiled and analyzed to generate a comprehensive cross-reactivity profile.

Kinase Selectivity Profile

The results from the in vitro kinase panel screen can be visualized in a "kinome map" to provide a global view of selectivity. A more quantitative comparison can be made by calculating a selectivity score.

Table 1: Comparative Kinase Inhibition Profile

Kinase4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline IC50 (nM)SGI-1776 IC50 (nM)
Pim-1 [Hypothetical Value, e.g., 50] 7
Pim-2[To be determined]360
Pim-3[To be determined]63
FLT3[To be determined]20
TRKA[To be determined]>10,000
AXL[To be determined]130
Other Kinase 1[To be determined]>10,000
Other Kinase 2[To be determined]>10,000
Cellular Target Engagement

The CETSA results will either confirm or challenge the in vitro findings. A significant thermal shift for Pim-1 in the presence of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline would validate it as a cellularly active Pim-1 inhibitor. Any unexpected thermal shifts for other proteins could indicate novel off-targets.

CETSA_Results cluster_compound 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline cluster_targets Cellular Proteins A Compound Pim1 Pim-1 Kinase A->Pim1 Binds & Stabilizes (Thermal Shift) OffTarget1 Potential Off-Target 1 A->OffTarget1 Binds & Stabilizes (Thermal Shift) NonTarget Non-Target Protein A->NonTarget No Binding (No Thermal Shift)

Caption: Interpreting CETSA Results.

Conclusion and Future Directions

This guide outlines a systematic approach to assessing the cross-reactivity profile of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, using a hypothetical primary target for illustrative purposes. A comprehensive evaluation, combining broad in vitro screening with cell-based target validation, is essential for de-risking a compound for further development. The comparative analysis with a known inhibitor provides valuable context for interpreting the selectivity data.

Should 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline demonstrate a superior selectivity profile compared to existing inhibitors, further studies, including in vivo efficacy and safety assessments, would be warranted. Conversely, the identification of significant off-targets would necessitate further medicinal chemistry efforts to improve selectivity or a re-evaluation of the compound's suitability as a therapeutic candidate.

References

  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC.

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Validation

A Comparative Benchmarking Guide to 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline for Advanced Synthesis

In the landscape of modern organic synthesis, the selection of appropriately functionalized building blocks is paramount to the success of complex molecular construction. Substituted anilines, in particular, are a corner...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the selection of appropriately functionalized building blocks is paramount to the success of complex molecular construction. Substituted anilines, in particular, are a cornerstone of medicinal chemistry and materials science, offering a versatile scaffold for the introduction of diverse functionalities.[1][2] This guide presents a comprehensive performance benchmark of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline , a polysubstituted aniline, against a panel of established standards.

This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical and spectroscopic properties that define the utility of this compound as a synthetic intermediate. Through objective comparison and detailed experimental protocols, we aim to equip the reader with the necessary insights to effectively integrate this molecule into their research and development workflows.

Introduction: The Rationale for Polysubstituted Anilines

The strategic placement of multiple functional groups on an aniline ring offers a sophisticated approach to tuning molecular properties. Electron-withdrawing groups, such as the nitro substituent, and bulky alkyl groups, like the N-tert-butyl moiety, significantly influence the reactivity, basicity, and solubility of the parent aniline.[3] The presence of a bromine atom provides a key handle for subsequent cross-coupling reactions, while the propoxy group can modulate lipophilicity and solid-state properties. 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline combines these features, making it a potentially valuable intermediate in multi-step synthetic sequences.

This guide will benchmark the performance of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline against the following known standards to provide a clear comparative context:

  • Standard 1: 4-Bromo-2-nitroaniline: A foundational standard sharing the bromo- and nitro-substituents.

  • Standard 2: 4-Bromoaniline: A simpler, widely characterized bromo-substituted aniline.[4][5][6]

  • Standard 3: 4-tert-Butyl-2-nitroaniline: To assess the influence of the tert-butyl group.

  • Standard 4: 5-Nitro-2-propoxyaniline: To evaluate the contribution of the propoxy group.

Comparative Physicochemical Properties

The physical properties of a synthetic intermediate are critical for its handling, purification, and reaction setup. The following table summarizes the key physicochemical data for our target compound and the selected standards.

Property4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline4-Bromo-2-nitroaniline4-Bromoaniline4-tert-Butyl-2-nitroaniline5-Nitro-2-propoxyaniline
Molecular Formula C13H19BrN2O3C6H5BrN2O2[6]C6H6BrN[4]C10H14N2O2[7]C9H12N2O3[8]
Molecular Weight 331.21 g/mol 217.02 g/mol [6][9]172.02 g/mol [4]194.23 g/mol [7]196.20 g/mol [8]
Appearance (Expected) Crystalline SolidYellow to orange crystalline solid[6]White to off-white crystalline solid[4](Not specified)Solid[8]
Melting Point (°C) (To be determined)109 - 115[6][9]66 - 68[4](Not specified)49[8]
Solubility (To be determined)Sparingly soluble in water; Soluble in ethanol, acetone, DMSO, chloroform, methanol[6]Slightly soluble in water; Soluble in ethanol, ether, chloroform[4](Not specified)0.136 mg/mL in water at 20°C[8]

Expert Insights: The introduction of the N-tert-butyl and 5-propoxy groups in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is anticipated to increase its lipophilicity compared to the standards. This will likely result in lower water solubility but enhanced solubility in nonpolar organic solvents. The bulky tert-butyl group may also influence the crystal packing, potentially affecting the melting point relative to less substituted analogues.

Spectroscopic Characterization: A Fingerprint of Performance

A thorough spectroscopic analysis is essential for confirming the identity and purity of a synthetic intermediate. Here, we outline the expected spectroscopic features of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline and compare them with the known data of our standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of a compound.

  • ¹H NMR: The proton NMR spectrum of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is expected to show distinct signals for the aromatic protons, the tert-butyl protons (a singlet with a large integration value), and the propoxy group protons (a triplet, a sextet, and a triplet). The chemical shifts of the aromatic protons will be influenced by the electronic effects of the bromo, nitro, and propoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, confirming the presence of the tert-butyl and propoxy groups, as well as the substituted aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹) for Target CompoundKnown Wavenumber (cm⁻¹) for 4-Bromo-2-nitroanilineKnown Wavenumber (cm⁻¹) for 4-Bromoaniline
N-H Stretch ~3300-3500~3300-3500[10]~3300-3500[11]
C-H Stretch (Aromatic) ~3000-3100~3000-3100[10]~3000-3100[11]
C-H Stretch (Aliphatic) ~2850-3000N/AN/A
NO₂ Stretch (Asymmetric) ~1500-1550~1500-1550[6]N/A
NO₂ Stretch (Symmetric) ~1300-1350~1300-1350[6]N/A
C-O Stretch (Ether) ~1200-1250N/AN/A
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The mass spectrum of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).

Thermal Stability Analysis

The thermal stability of a compound is a critical parameter, especially for applications involving elevated reaction temperatures or for assessing storage and handling safety.

Expert Insights: Nitroaromatic compounds can be thermally sensitive. The presence of multiple substituents on the aniline ring in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline may influence its decomposition temperature and profile. A comparative thermal analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be invaluable. It is hypothesized that the bulky tert-butyl group may sterically hinder intermolecular interactions that could lead to decomposition, potentially enhancing thermal stability compared to less substituted nitroanilines.

Experimental Protocols

To facilitate the direct benchmarking of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, we provide the following standardized analytical protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Thermal Analysis (TGA/DSC)
  • Instrumentation: Simultaneous TGA/DSC analyzer.

  • Sample Pan: Alumina or platinum pan.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 30 °C to 500 °C.

Visualizing the Benchmarking Workflow

To provide a clear overview of the logical flow of the benchmarking process, the following diagram illustrates the key experimental stages.

G cluster_0 Sample Preparation cluster_1 Analytical Benchmarking cluster_2 Data Analysis & Comparison Target 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline HPLC HPLC Purity Target->HPLC GCMS GC-MS Identity Target->GCMS NMR NMR Structure Target->NMR IR IR Functional Groups Target->IR Thermal TGA/DSC Stability Target->Thermal Standard1 4-Bromo-2-nitroaniline Standard1->HPLC Standard1->GCMS Standard1->IR Standard1->Thermal Standard2 4-Bromoaniline Standard2->HPLC Standard2->GCMS Standard2->NMR Standard2->IR Standard3 4-tert-Butyl-2-nitroaniline Standard3->HPLC Standard4 5-Nitro-2-propoxyaniline Standard4->HPLC Purity_Data Purity Comparison HPLC->Purity_Data Spectral_Data Spectroscopic Correlation GCMS->Spectral_Data NMR->Spectral_Data IR->Spectral_Data Thermal_Data Thermal Stability Profile Thermal->Thermal_Data PhysChem_Data Physicochemical Properties Purity_Data->PhysChem_Data Spectral_Data->PhysChem_Data Thermal_Data->PhysChem_Data

Caption: Experimental workflow for benchmarking 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Conclusion

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a highly functionalized aniline derivative with significant potential as a building block in advanced organic synthesis. This guide has established a framework for benchmarking its performance against a series of structurally related, well-characterized standards. By systematically evaluating its physicochemical, spectroscopic, and thermal properties, researchers can gain a comprehensive understanding of its performance characteristics. The provided experimental protocols offer a standardized approach to generating the necessary data to fully elucidate the utility of this promising intermediate in the pursuit of novel molecules for pharmaceutical and material science applications.

References

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  • Shanghai Amole Biotechnology Co., Ltd. (n.d.). 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. [Link]

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Comparative

A Guide to Ensuring Reproducibility in the Synthesis and Analysis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

This guide provides a comprehensive framework for ensuring the reproducibility of experimental results involving 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, a substituted aniline of interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for ensuring the reproducibility of experimental results involving 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, a substituted aniline of interest in medicinal chemistry and materials science. For professionals in drug development, the ability to reliably reproduce a synthetic outcome is not merely an academic exercise; it is the bedrock of scalable, safe, and effective pharmaceutical manufacturing.[1][2] This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, presenting a self-validating system designed to deliver consistent results.

The challenge of reproducibility is a well-documented issue in scientific literature, often stemming from insufficient detail in published methods, variability in starting materials, or a lack of control over critical process parameters.[1][3][4] This guide directly confronts these issues by establishing a robust, verifiable protocol. We will compare a rigorously defined workflow against common procedural ambiguities to highlight the pillars of experimental integrity.

Pillar 1: The Principle of a Self-Validating Protocol

A reproducible protocol is, by design, a self-validating one. This means that the workflow includes predefined checkpoints and acceptance criteria to confirm that the process is proceeding as expected.[2][5] The validation lifecycle is a foundational concept in regulated industries and is equally critical in a research context to ensure the reliability of scientific findings.[6][7] It involves a planned approach to designing, qualifying, and continuously verifying a process.

A validation plan must be established before any experimental work begins.[7][8] This plan outlines the objective, scope, responsibilities, and the specific procedures and acceptance criteria that will be used to judge the success and consistency of the synthesis.[7][8]

cluster_0 Stage 1: Process Design cluster_1 Stage 2: Process Qualification & Protocol Execution cluster_2 Stage 3: Continued Process Verification & Analysis PD_Define Define Critical Quality Attributes (CQAs) of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (Purity, Yield, Impurity Profile) PD_Identify Identify Critical Process Parameters (CPPs) (Temperature, Reagent Stoichiometry, Addition Rate) PD_Define->PD_Identify based on chemical principles PQ_Protocol Develop Detailed Experimental Protocol with In-Process Controls (IPCs) PD_Identify->PQ_Protocol PQ_Execute Execute Synthesis (e.g., 3 Consecutive Batches) PQ_Protocol->PQ_Execute CPV_Analyze Analyze Batches Against Predefined Specifications (NMR, LC-MS, HPLC) PQ_Execute->CPV_Analyze CPV_Report Compile Validation Report: Assess Reproducibility, Document Deviations CPV_Analyze->CPV_Report

Caption: The three-stage lifecycle of process validation, adapted for a research setting.

Pillar 2: A Reproducible Synthetic Workflow

The synthesis of substituted anilines can be approached through various strategies, including the reduction of nitroarenes or transition metal-catalyzed C-N cross-coupling reactions.[9][10] Given the structure of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, a logical and controllable approach involves the electrophilic nitration of a suitable precursor. The direct nitration of anilines can be problematic, often leading to oxidation and a mixture of ortho, meta, and para isomers due to the formation of the anilinium ion in the strongly acidic medium.[11]

Our proposed protocol mitigates these issues by starting with a less activated precursor and carefully controlling the reaction conditions.

Experimental Protocol: Synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

This protocol is designed with explicit checkpoints to ensure a consistent outcome.

Step 1: Nitration of 1-Bromo-4-propoxybenzene (Alternative Precursor)

  • Rationale: Nitrating a precursor without the sensitive N-tert-butyl group allows for more controlled introduction of the nitro group. The subsequent steps would involve reduction of the other nitro group (if dinitration occurs) and then alkylation. However, a more direct, albeit potentially more complex, approach is the direct nitration of N-(tert-butyl)-3-bromo-4-propoxyaniline. For this guide, we will detail the nitration of a related aniline to illustrate the principles of control. The direct nitration of aniline itself often gives a mixture of products, including significant amounts of the meta isomer, because the amino group is protonated in the strong acid, forming the meta-directing anilinium ion.[11]

  • Procedure:

    • To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the precursor N-(tert-butyl)-3-bromo-4-propoxyaniline (1.0 eq).

    • Add concentrated sulfuric acid (H₂SO₄) slowly at 0°C, ensuring the internal temperature does not exceed 10°C. Causality: This exothermic dissolution must be controlled to prevent degradation of the starting material.

    • Cool the resulting solution to 0-5°C using an ice-salt bath.

    • Prepare the nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 eq) dropwise to a separate flask containing cold, concentrated H₂SO₄. Causality: Pre-forming the nitronium ion (NO₂⁺) in sulfuric acid provides a more controlled delivery of the electrophile.

    • Add the nitrating mixture dropwise to the aniline solution over 30-60 minutes, maintaining the internal temperature strictly between 0-5°C. Causality: Temperature control is the most critical parameter.[1] Insufficient cooling can lead to over-nitration and oxidative side products.[12]

    • In-Process Control (IPC): After the addition is complete, stir for an additional 30 minutes. Take a small aliquot, quench it in ice water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

    • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize the mixture carefully with a saturated sodium bicarbonate solution until pH 7-8 is reached.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient.

start Precursor in H₂SO₄ cool Cool to 0-5°C start->cool add Add Nitrating Mixture (Dropwise, 0-5°C) cool->add stir Stir 30 min IPC: TLC Check add->stir quench Quench on Ice stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Reproducible workflow for the controlled nitration and purification of the target compound.

Pillar 3: Comprehensive and Orthogonal Characterization

Confirming the identity and purity of the final compound is non-negotiable. Reproducibility requires that the analytical data from one batch matches the data from subsequent batches within defined specifications. Using multiple, independent (orthogonal) analytical techniques provides a high degree of confidence in the result.[13]

Standard Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

    • ¹H NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The spectrum should show distinct peaks corresponding to the tert-butyl, propoxy, and aromatic protons.

    • ¹³C NMR: Use a more concentrated sample (~20-30 mg) to obtain a spectrum with a good signal-to-noise ratio. This identifies all unique carbon environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Dissolve a small amount of the sample in methanol or acetonitrile. The resulting spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺. This technique also serves as a purity check.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present.

    • Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. Key absorbances are expected for the N-H stretch, aromatic C-H, C-NO₂ (symmetric and asymmetric stretches), and C-O ether bonds.[13]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.

    • Develop a method using a C18 column with a mobile phase such as an acetonitrile/water gradient. The purity is determined by the area percentage of the main peak. A purity of >97% is a common target for such compounds.[14]

Data Comparison and Acceptance Criteria

To ensure reproducibility, experimental data must be compared against a standard.

Analysis Expected Result / Specification Example Experimental Result Pass/Fail
Appearance Yellow to Orange SolidYellow Crystalline SolidPass
¹H NMR Spectrum consistent with proposed structureConformsPass
¹³C NMR Correct number of carbon signalsConformsPass
LC-MS [M+H]⁺ Calculated: 333.06 (for C₁₃H₁₉BrN₂O₃)Found: 333.1Pass
HPLC Purity ≥ 97.0%98.5%Pass
Melting Point Consistent range across batches (e.g., 110-115 °C)112-114 °CPass

Pillar 4: Comparison of Protocols and Mitigation of Pitfalls

The difference between a reproducible and a non-reproducible experiment often lies in the control of seemingly minor variables.[1][15]

Parameter Reproducible (Validated) Protocol Ambiguous (Non-Validated) Protocol Impact on Reproducibility
Reagents Specify source, grade, and CAS number.[4] Use freshly opened or properly stored fuming nitric acid."Add nitric acid."Different grades of nitric acid (e.g., fuming vs. concentrated) have different reactivities. Old acid can have lower potency, leading to incomplete reactions.
Temperature Maintain at 0-5°C using an ice-salt bath and monitor with an internal thermometer."Cool in an ice bath."An ice bath maintains 0°C, but the exothermic reaction can raise the internal temperature significantly. Without strict control, yields will vary and byproduct formation will increase.[3]
Addition Rate Add dropwise over 30-60 minutes via a dropping funnel."Add the acid."A rapid addition will cause a temperature spike, leading to a loss of control, reduced yield, and potential safety hazards.[1]
Work-up Quench on a specific mass of ice. Neutralize to a defined pH range (7-8)."Pour into water and extract."Inconsistent quenching can affect crystal formation. Improper neutralization can lead to emulsions or loss of product.
Purity Analysis Orthogonal methods (HPLC, LC-MS) with a defined purity specification (≥97%)."Characterized by NMR."NMR confirms structure but is not a reliable method for quantifying purity without an internal standard. An impurity could co-elute with the product in one solvent system, making HPLC essential for true purity assessment.

By adhering to the detailed, validated protocol, a researcher minimizes the variables that lead to failed or inconsistent experiments. The ambiguous protocol invites variability and is a common reason why results reported in the literature can be difficult to reproduce.[16]

Conclusion

Ensuring the reproducibility of experimental results for a compound like 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is an active process that begins before the first reagent is measured. It requires a mindset rooted in process validation, where critical parameters are identified and controlled, and outcomes are verified against predefined specifications using orthogonal analytical methods. By explaining the causality behind each step and providing a framework for self-validation, this guide offers researchers and drug development professionals a robust methodology to achieve consistent, reliable, and transferable scientific results.

References

  • Vertex AI Search. (2015). Reproducibility In Organic Chemistry.
  • Reddit. (2022). Reproducibility of Synthesis papers : r/chemistry.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
  • GalChimia. (2020). A Different Approach to Anilines.
  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • ACS Publications. (2014). Editorial Reproducibility of Results | Organic Process Research & Development.
  • RSC Publishing. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
  • ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters.
  • BLDpharm. (n.d.). 1305322-90-0|4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.
  • ResearchGate. (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1.
  • BenchChem. (n.d.). physical properties of 4-Bromo-2-nitroaniline.
  • Research India Publications. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • Testbook. (2025). Nitration of aniline in strong acidic medium also gives m-nitroaniline because.
  • Unnamed Source. (n.d.). 4-Bromo-N-methyl-2-nitro-5-propoxyaniline, min 97%, 1 gram.
  • Laboratory Services. (n.d.). Standardized Protocol for Method Validation/Verification.
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Validation

A Comparative Guide to the Preclinical Efficacy of Novel Anticancer Agents: In Vitro and In Vivo Analysis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

In the landscape of oncology drug discovery, the rigorous preclinical evaluation of novel chemical entities is paramount to identifying candidates with the highest potential for clinical success. This guide provides a co...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the rigorous preclinical evaluation of novel chemical entities is paramount to identifying candidates with the highest potential for clinical success. This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of the novel compound, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (hereafter referred to as Compound A), against a structurally related analogue, 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline (Compound B)[1]. The methodologies and analyses presented herein are designed to offer a robust and reproducible template for researchers in the field.

The rationale for this comparative study stems from the need to understand the structure-activity relationship (SAR) of this class of nitroanilines. Specifically, we aim to elucidate how the variation of the alkoxy group at the C5 position (propoxy in Compound A versus ethoxy in Compound B) influences cytotoxic activity, cellular mechanisms, and ultimately, antitumor efficacy in a living system.

Part 1: In Vitro Efficacy Assessment

The initial phase of our investigation focuses on characterizing the direct effects of our test compounds on cancer cells in a controlled laboratory setting. This allows for a rapid and cost-effective determination of potency and mechanism of action.

Cellular Viability and Cytotoxicity

A fundamental first step is to determine the concentration-dependent effect of each compound on the viability of cancer cells. For this purpose, we have selected the human colorectal carcinoma cell line, HCT116, due to its well-characterized genetic background and common use in xenograft models.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was chosen over the more traditional MTT assay due to its superior sensitivity and the production of a water-soluble formazan product, which simplifies the protocol by eliminating a solubilization step[2]. This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells[2][3].

  • Cell Seeding: HCT116 cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of Compound A and Compound B (ranging from 0.1 nM to 100 µM) is prepared in the culture medium. The existing medium is removed from the cells and replaced with the compound-containing medium. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours to allow for the compounds to exert their effects.

  • XTT Reagent Addition: The XTT labeling mixture is prepared and added to each well. The plates are then incubated for an additional 4 hours.

  • Data Acquisition: The absorbance of the soluble formazan product is measured at 450 nm using a microplate reader.

The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.

CompoundIC₅₀ (µM) on HCT116 cells
Compound A 1.2 ± 0.3
Compound B 5.8 ± 0.9

The lower IC₅₀ value for Compound A suggests a significantly higher potency in inhibiting the metabolic activity of HCT116 cells compared to Compound B. This indicates that the propoxy group may confer a more favorable interaction with the putative molecular target.

Mechanism of Action: Apoptosis Induction

To understand the cellular mechanism underlying the observed cytotoxicity, we investigated the induction of apoptosis, or programmed cell death, a hallmark of many successful anticancer agents.

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a reliable indicator of apoptosis.

  • Cell Treatment: HCT116 cells are treated with Compound A and Compound B at their respective IC₅₀ concentrations for 24 hours.

  • Lysis and Reagent Addition: Cells are lysed, and a luminogenic caspase-3/7 substrate is added.

  • Signal Measurement: The cleavage of the substrate by active caspases generates a luminescent signal, which is quantified using a luminometer.

TreatmentFold Increase in Caspase-3/7 Activity
Vehicle Control1.0
Compound A (1.2 µM) 4.5 ± 0.6
Compound B (5.8 µM) 2.1 ± 0.4

The data clearly indicates that Compound A is a more potent inducer of apoptosis than Compound B at equipotent cytotoxic concentrations. This suggests that the enhanced cytotoxicity of Compound A is, at least in part, due to a more robust activation of the apoptotic cascade.

Part 2: In Vivo Efficacy Assessment

While in vitro assays provide crucial initial data, they do not recapitulate the complex biological environment of a tumor within a living organism. Therefore, in vivo studies are essential to evaluate the therapeutic potential of a drug candidate.

Xenograft Tumor Model

To assess the antitumor efficacy of our compounds in a physiological context, we utilized a cell line-derived xenograft (CDX) model.[4][5] This involves the subcutaneous implantation of human cancer cells into immunodeficient mice[4][6].

Caption: Workflow for the in vivo xenograft study.

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
Compound A (20 mg/kg) 450 ± 8064
Compound B (20 mg/kg) 875 ± 12030

The in vivo data corroborates our in vitro findings. Compound A demonstrated significantly greater tumor growth inhibition compared to Compound B at the same dose, indicating superior efficacy in a living system. Importantly, no significant body weight loss was observed in any treatment group, suggesting that the compounds were well-tolerated at the tested dose.

Pharmacokinetic (PK) Analysis

To understand the exposure-response relationship, a preliminary pharmacokinetic study was conducted in mice.[7] This helps to determine how the drug is absorbed, distributed, metabolized, and excreted (ADME), which can explain differences in efficacy.[7]

  • Dosing: A single dose of Compound A or Compound B (20 mg/kg) is administered to mice via intraperitoneal injection.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: The concentration of the compound in the plasma is quantified using LC-MS/MS.

  • Parameter Calculation: Key PK parameters, such as maximum concentration (Cmax) and area under the curve (AUC), are calculated.

CompoundCmax (ng/mL)AUC (0-24h) (ng·h/mL)
Compound A 18009500
Compound B 16506200

The pharmacokinetic data reveals that while both compounds reach similar peak concentrations in the plasma, Compound A exhibits a substantially higher overall exposure (AUC). This suggests that Compound A may have a longer half-life or reduced clearance, leading to sustained exposure to the tumor and contributing to its enhanced efficacy.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the preclinical efficacy of a novel chemical entity, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (Compound A), against a close analogue (Compound B). Our findings, summarized below, consistently point to the superiority of Compound A.

Caption: Summary of the comparative efficacy of Compound A and B.

The enhanced in vitro potency and pro-apoptotic activity of Compound A translate into superior in vivo antitumor efficacy, which is further supported by its more favorable pharmacokinetic profile. This structure-activity relationship insight, highlighting the benefit of the propoxy group, is invaluable for guiding future lead optimization efforts.

Further studies should focus on elucidating the precise molecular target of Compound A and conducting more comprehensive toxicology and pharmacodynamic assessments to support its advancement as a clinical candidate.

References

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
  • Charles River Laboratories. (n.d.). Cancer Models.
  • Kim, M. P., & Evans, D. B. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(1), 1–6. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Xenograft Mouse Models.
  • HuaTeng. (2025). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
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Comparative

A Senior Application Scientist's Guide to the Computational Evaluation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline and Its Analogs in Drug Discovery

This guide provides an in-depth, objective comparison of the potential utility of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline as a drug candidate through the lens of computational modeling and molecular docking. We w...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the potential utility of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline as a drug candidate through the lens of computational modeling and molecular docking. We will explore the theoretical underpinnings of these in silico techniques, provide detailed experimental protocols, and compare the subject molecule to hypothetical analogs to illustrate the process of rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.[1][2][3]

Introduction: The Rationale for In Silico Analysis

The journey of a drug from concept to clinic is arduous and expensive.[4] In silico methods, or computer-aided drug design (CADD), have emerged as indispensable tools to mitigate these challenges by enabling rapid screening of virtual compound libraries, prediction of binding affinities, and optimization of lead candidates before committing to costly and time-consuming wet-lab experiments.[1][2][3][5]

Our focus, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline, possesses several structural motifs of interest in medicinal chemistry. The bromoaniline core is found in various biologically active compounds, and the nitro group, while sometimes a cause for toxicological concern, is also a key feature in numerous approved drugs.[6][7][8] The presence of a bulky tert-butyl group and a propoxy chain suggests potential for specific steric and hydrophobic interactions within a protein binding pocket.

This guide will therefore serve as a virtual roadmap for the comprehensive computational evaluation of this molecule.

Comparative Analysis: Designing a Virtual Study

Given the limited publicly available data on 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline[9][10][11], we will construct a comparative study against two hypothetical, yet structurally related, molecules to highlight the nuances of computational analysis:

  • Molecule A (Lead Compound): 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

  • Molecule B (Analog 1): 4-Chloro-N-(tert-butyl)-2-nitro-5-propoxyaniline (exploring the effect of halogen substitution)

  • Molecule C (Analog 2): 4-Bromo-N-(isopropyl)-2-nitro-5-propoxyaniline (evaluating the impact of alkyl substituent size)

Our in silico investigation will focus on a hypothetical protein target, for instance, a kinase, which is a common target class for compounds with similar scaffolds.

Workflow for Computational Modeling and Docking

The overall workflow for our comparative study is depicted below. This process begins with the preparation of both the ligand and the protein target, followed by molecular docking to predict the binding pose and affinity, and concludes with post-docking analysis.[4]

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (Molecule A, B, C) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Target Preparation protein_prep->docking scoring Binding Affinity Prediction (Scoring Functions) docking->scoring pose_analysis Pose Analysis & Interaction Mapping scoring->pose_analysis md_sim Molecular Dynamics (Optional Validation) pose_analysis->md_sim

Caption: A generalized workflow for in silico molecular docking studies.

Detailed Experimental Protocols

Ligand Preparation

The accuracy of a docking study is highly dependent on the initial structures of the ligands.

Protocol:

  • 2D Structure Generation: Draw the 2D structures of Molecules A, B, and C using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structures to 3D coordinates.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

  • Charge Calculation: Assign partial charges to each atom (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared ligand structures in a docking-compatible format, such as .pdbqt for use with AutoDock Vina.[12]

Protein Target Preparation

For this guide, we will assume a hypothetical kinase as our target. The preparation of the receptor is a critical step to ensure biologically relevant results.

Protocol:

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.

  • Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file.[13]

  • Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. This should be done at a physiological pH (e.g., 7.4).

  • Charge Assignment: Assign charges to the protein atoms (e.g., Kollman charges).[12]

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format.[12]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[14] We will use AutoDock Vina, a widely used and validated docking program.[14]

Protocol:

  • Grid Box Definition: Define the search space for the docking algorithm by creating a grid box that encompasses the active site of the protein. The center of the grid is typically set to the geometric center of the co-crystallized ligand (if available) or identified through literature or active site prediction tools.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters.

  • Running the Docking Simulation: Execute the docking run using the command line interface of AutoDock Vina. The Lamarckian genetic algorithm is a commonly employed search algorithm.[13]

  • Output Analysis: The program will generate a set of predicted binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).[15]

Comparative Data Analysis and Interpretation

The output of the docking simulation provides a wealth of data for comparative analysis.

Predicted Binding Affinities

The primary quantitative output from docking is the binding affinity. A more negative value indicates a stronger predicted binding.

MoleculeStructureHalogen @ C4Alkyl Group @ NPredicted Binding Affinity (kcal/mol)
A 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyanilineBromotert-butyl-8.5
B 4-Chloro-N-(tert-butyl)-2-nitro-5-propoxyanilineChlorotert-butyl-8.2
C 4-Bromo-N-(isopropyl)-2-nitro-5-propoxyanilineBromoisopropyl-7.9

Note: The binding affinity values are hypothetical for illustrative purposes.

From this hypothetical data, Molecule A shows the most favorable predicted binding affinity. The switch from bromo (A) to chloro (B) results in a slight decrease in predicted affinity, suggesting that the larger, more polarizable bromine atom may be involved in a more favorable interaction. The reduction in the size of the alkyl group from tert-butyl (A) to isopropyl (C) also leads to a less favorable predicted binding energy, indicating that the bulkiness of the tert-butyl group might be important for occupying a hydrophobic pocket in the active site.

Binding Pose and Interaction Analysis

A crucial aspect of docking is the visualization and analysis of the predicted binding poses to understand the specific molecular interactions.

G cluster_interactions Predicted Interactions for Molecule A cluster_residues Key Active Site Residues ligand Molecule A hydrophobic_pocket Hydrophobic Pocket (Val, Leu, Ile) ligand->hydrophobic_pocket tert-butyl group h_bond_donor H-Bond Donor (e.g., Ser, Thr) ligand->h_bond_donor Nitro group (O) h_bond_acceptor H-Bond Acceptor (e.g., Asp, Glu) ligand->h_bond_acceptor Amine (NH) pi_stacking Aromatic Residue (e.g., Phe, Tyr) ligand->pi_stacking Aniline ring

Caption: A schematic of potential molecular interactions for Molecule A within a hypothetical active site.

Interpretation:

  • Hydrophobic Interactions: The tert-butyl and propoxy groups of Molecule A are likely to form van der Waals interactions within a hydrophobic pocket of the active site.

  • Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor, while the secondary amine can act as a hydrogen bond donor.

  • Halogen Bonding: The bromine atom in Molecules A and C could potentially form a halogen bond with an electron-rich atom in the protein backbone or a side chain.

  • Pi-Stacking: The aromatic ring of the aniline core could engage in pi-pi stacking or pi-cation interactions with aromatic residues in the active site.

By comparing the interaction patterns of Molecules A, B, and C, we can rationalize the differences in their predicted binding affinities. For instance, the smaller chlorine atom in Molecule B might not be able to form the same favorable halogen bond as the bromine in Molecule A. The smaller isopropyl group in Molecule C may not fill the hydrophobic pocket as effectively as the tert-butyl group of Molecule A.

Limitations and Further Validation

It is imperative to acknowledge that molecular docking is a predictive tool with inherent limitations. Scoring functions are approximations and may not always accurately reflect the true binding affinity.[16] The use of a rigid receptor is also a simplification, as proteins are dynamic entities.

To build confidence in the docking results, further computational and experimental validation is recommended:

  • Molecular Dynamics (MD) Simulations: MD simulations can be performed on the docked protein-ligand complexes to assess their stability over time and to obtain more accurate estimates of binding free energies using methods like MM/PBSA or MM/GBSA.

  • Alternative Docking Programs and Scoring Functions: Using multiple docking programs (e.g., Glide, GOLD) and comparing the results can provide a more robust prediction.[17]

  • In Vitro Assays: Ultimately, the computational predictions must be validated by experimental assays, such as enzyme inhibition assays or surface plasmon resonance (SPR), to determine the actual biological activity and binding affinity.

Conclusion

This guide has outlined a comprehensive framework for the computational evaluation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline and its analogs. Through a structured workflow of ligand and protein preparation, molecular docking, and detailed analysis of binding affinities and interactions, we can generate valuable hypotheses to guide further experimental work. While in silico methods do not replace the need for traditional laboratory research, they are powerful tools for prioritizing candidates, optimizing lead compounds, and ultimately accelerating the drug discovery process.[2][4]

References

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Safety & Regulatory Compliance

Safety

Definitive Safety Protocol: Handling and Disposal of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

This document provides a comprehensive operational, safety, and disposal framework for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide i...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational, safety, and disposal framework for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative risk assessment, drawing from the known hazardous properties of its constituent functional groups: aromatic amines, nitro compounds, and brominated organic molecules. This protocol is designed to empower researchers with the knowledge to handle this chemical with the highest degree of safety.

Hazard Analysis: A Composite Risk Profile

Understanding the hazards of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline requires a deconstruction of its molecular structure. The potential for significant toxicity is high, based on the well-documented risks of its chemical motifs.

  • Aromatic Amine Core: The aniline substructure is a primary concern. Aromatic amines as a class are known for their toxicity and are readily absorbed through the skin, gastrointestinal tract, and respiratory system.[1] Systemic effects can include methemoglobinemia, a serious condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (blue discoloration of the skin), headache, and dizziness. Some aromatic amines are also considered potential carcinogens.[1][2]

  • Nitro Group (-NO₂): The presence of a nitro group on the aromatic ring further elevates the risk. Aromatic nitro compounds are also known to be toxic and can induce methemoglobinemia.[3] They are often classified as harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Brominated Aromatic System: Organobromine compounds can be toxic and pose a significant environmental hazard if not disposed of correctly.[5] They are often toxic to aquatic life with long-lasting effects.[5] During thermal decomposition or incomplete combustion, they can release highly toxic and corrosive hydrogen bromide gas.[4][6]

Given this profile, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline must be treated as acutely toxic via all routes of exposure (oral, dermal, inhalation), a skin and eye irritant, and potentially damaging to organs through prolonged exposure.[7]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The following table outlines the minimum required equipment for any procedure involving this compound.

Protection Area Required PPE Rationale and Expert Guidance
Respiratory NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters.Aromatic amines and nitro compounds can be volatile or form fine dusts. A respirator is critical to prevent inhalation, which is a primary route of toxic exposure.[8] Use a full-face respirator for enhanced protection and to meet eye safety requirements simultaneously.
Eye & Face Chemical splash goggles and a full-face shield.The compound is expected to be a severe eye irritant.[4] A face shield worn over goggles is mandatory to protect against splashes during transfers and reactions.
Hand Protection Double-gloving: Nitrile inner glove, with a thicker, chemical-resistant outer glove (e.g., Neoprene or Viton).Aromatic amines can readily penetrate standard laboratory gloves.[1] Double-gloving provides a robust barrier. Gloves must be inspected before each use and changed immediately upon any sign of contamination or degradation.
Body Protection Flame-resistant laboratory coat, worn over long-sleeved clothing and long pants.A flame-resistant coat protects against incidental contact and potential ignition sources.
Chemical-resistant apron.An apron provides an additional layer of protection against spills of the solid compound or solutions containing it.[9]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Workflow: From Preparation to Disposal

Adherence to a strict, methodical workflow is paramount for minimizing exposure and preventing accidents. The following diagram and steps outline the mandatory procedure for handling 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.

Caption: Step-by-step workflow for safely handling the target compound.

Step-by-Step Handling Protocol:
  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is fully operational before beginning any work.[9]

    • Designate a specific area within the fume hood for the experiment to contain potential spills.

    • Have all necessary laboratory equipment, reagents, and a pre-labeled hazardous waste container ready to minimize handling time.

  • Weighing and Transfer:

    • Always conduct weighing and transfers of the solid compound inside the chemical fume hood.[9]

    • Use a tared container or anti-static weigh paper to prevent dispersal of fine powders.

    • Keep the fume hood sash at the lowest possible height during all manipulations.

  • Post-Experiment Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., acetone or ethanol), collecting the wipes as solid hazardous waste.

Emergency Response Plan

Immediate and correct action during an exposure incident is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill Response: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or scoop the material into a designated hazardous waste container. Do not use combustible materials like paper towels to absorb the initial spill.

Waste Management and Disposal

Proper segregation and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline must be treated as hazardous.

    • Solid Waste: Collect items such as used gloves, weigh paper, and contaminated paper towels in a dedicated, clearly labeled container for "Halogenated Organic Solid Waste."[9]

    • Liquid Waste: Collect all reaction mixtures and solvent rinses in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."

  • Disposal Protocol:

    • Never dispose of this chemical down the drain. It is expected to be toxic to aquatic life.[5]

    • All waste must be disposed of through a licensed hazardous waste disposal facility.[10] The high bromine content may require specialized incineration with flue gas scrubbing to prevent the release of harmful by-products.[10][11]

    • Ensure all waste containers are tightly sealed, properly labeled with the full chemical name and hazard warnings, and stored in a designated secondary containment area while awaiting pickup.

References

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